molecular formula C22H32N6O12S2 B10766187 Ceftazidime (hydrate)

Ceftazidime (hydrate)

Cat. No.: B10766187
M. Wt: 636.7 g/mol
InChI Key: NMVPEQXCMGEDNH-QKJNAJOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftazidime (hydrate) is a useful research compound. Its molecular formula is C22H32N6O12S2 and its molecular weight is 636.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ceftazidime (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftazidime (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVPEQXCMGEDNH-QKJNAJOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Ceftazidime (Hydrate)

Ceftazidime is a third-generation, broad-spectrum cephalosporin (B10832234) antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its efficacy and stability are intrinsically linked to its unique chemical structure. This guide provides a detailed overview of the chemical properties, structural features, and analytical methodologies for Ceftazidime (hydrate).

Chemical Properties

Ceftazidime is typically supplied as a pentahydrate, which is a white to cream-colored crystalline powder.[2] The following table summarizes its key chemical and physical properties.

PropertyValueSource(s)
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]
Chemical Formula C₂₂H₂₂N₆O₇S₂ (Anhydrous) C₂₂H₃₂N₆O₁₂S₂ (Pentahydrate)[2][3]
Molecular Weight 546.58 g/mol (Anhydrous) 636.65 g/mol (Pentahydrate)[2][3]
Appearance White to almost white crystalline powder[4]
Melting Point >150°C (decomposition)
Solubility Water: Slightly soluble to soluble (approx. 5 mg/mL in PBS at pH 7.2)[5] Organic Solvents: Sparingly soluble in ethanol, DMSO, and dimethylformamide
LogP -1.6[6]
pH 5.0 - 8.0 (in freshly constituted solutions)[2][4]
Storage 2-8°C[7]

Ceftazidime is described as a strong basic compound based on its pKa.

Chemical Structure and Functional Moieties

The structure of Ceftazidime is fundamental to its antibacterial activity, stability, and pharmacokinetic profile. It is composed of several key functional groups attached to a central cephalosporin nucleus.[1]

  • Cephem Core: This bicyclic system consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[1][8] The strained β-lactam ring is the pharmacophore, responsible for inhibiting bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[1]

  • Aminothiazole Ring: This moiety, part of the C-7 side chain, enhances the antibacterial spectrum and potency, particularly against Gram-negative bacteria.[1]

  • Carboxypropyloxyimino Group: Also on the C-7 side chain, this bulky group provides significant stability against hydrolysis by many common β-lactamase enzymes produced by resistant bacteria.[9]

  • Pyridinium (B92312) Ring: The charged pyridinium group at the C-3 position increases the molecule's solubility in water, making it suitable for parenteral administration.[1] It also acts as a good leaving group during the PBP inhibition mechanism.

The interplay between these structural components results in a potent antibiotic that is stable to many bacterial resistance mechanisms and possesses favorable pharmacokinetic properties.

G Ceftazidime Ceftazidime Molecule Cephem_Core Cephem Core (β-Lactam + Dihydrothiazine Ring) Ceftazidime->Cephem_Core has Side_Chain_7 C-7 Side Chain (Aminothiazolyl-carboxypropyloxyimino-acetyl) Ceftazidime->Side_Chain_7 has Side_Chain_3 C-3 Side Chain (Pyridinium-methyl) Ceftazidime->Side_Chain_3 has Beta_Lactam β-Lactam Ring (Inhibits PBPs) Cephem_Core->Beta_Lactam contains Aminothiazole Aminothiazole Group (Enhances Spectrum) Side_Chain_7->Aminothiazole contains Imino_Group Imino Group (β-Lactamase Stability) Side_Chain_7->Imino_Group contains Pyridinium Pyridinium Group (Increases Solubility) Side_Chain_3->Pyridinium contains

Caption: Logical relationship of Ceftazidime's functional moieties.

Experimental Protocols & Characterization

The characterization and quantification of Ceftazidime are critical for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

A. High-Performance Liquid Chromatography (HPLC) Protocol for Ceftazidime Quantification

This protocol is a representative example for the analysis of Ceftazidime and its impurities.

  • Objective: To separate and quantify Ceftazidime and its related substances in a bulk drug sample.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent reverse-phase column.[11]

    • Mobile Phase: Gradient elution using a mixture of an aqueous buffer and an organic solvent.[11]

    • Flow Rate: 1.3 mL/min.[11]

    • Column Temperature: 35°C.[11]

    • Detection Wavelength: 255 nm.[10][11]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Ceftazidime reference standard in a suitable diluent (e.g., a 95:5 v/v mixture of phosphate buffer and acetonitrile) to achieve a known concentration.[10]

    • Sample Solution: Prepare the bulk drug sample in the same diluent to a concentration within the linear range of the assay.[10]

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Perform replicate injections of the standard solution to verify system suitability parameters (e.g., peak area reproducibility, resolution between Ceftazidime and known impurities).[10]

    • Inject the sample solution(s).

    • Quantify the amount of Ceftazidime and its impurities by comparing the peak areas from the sample chromatogram to those from the standard chromatogram.[10]

B. Spectroscopic Characterization

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the identification and structural elucidation of impurities and degradation products. In positive ion electrospray (ESI) mode, Ceftazidime typically shows a protonated molecular ion [M+H]⁺ at m/z 547.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum of Ceftazidime exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

    • ~1770 cm⁻¹: C=O stretching of the β-lactam ring.[12]

    • ~1670 cm⁻¹: C=O stretching of the amide group.[12]

    • ~3400 cm⁻¹: N-H stretching vibrations.[12]

    • 1475-1600 cm⁻¹: Aromatic C=C axial deformation.[13]

References

An In-Depth Technical Guide to the Mechanism of Action of Ceftazidime on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a bactericidal mode of action primarily targeting Gram-negative bacteria, including Pseudomonas aeruginosa. Its efficacy stems from the specific and high-affinity inhibition of essential penicillin-binding proteins (PBPs), particularly PBP3. This interaction disrupts the final transpeptidation stage of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. The consequent loss of structural integrity leads to the formation of filamentous cells and eventual cell lysis. This guide provides a detailed examination of this mechanism, quantitative data on its binding affinity and in vitro activity, common bacterial resistance strategies, and the experimental protocols used to elucidate these interactions.

Introduction to Ceftazidime

Ceftazidime is a semi-synthetic, broad-spectrum β-lactam antibiotic. Its core structure consists of a β-lactam ring fused to a dihydrothiazine ring. Key structural features, such as a 2-aminothiazole (B372263) group, enhance its binding affinity for PBP3 in many Gram-negative organisms.[1] Additionally, a charged pyridinium (B92312) ring increases its aqueous solubility. It is a vital therapeutic option for severe nosocomial infections, though its effectiveness is challenged by the emergence of various bacterial resistance mechanisms.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The Bacterial Cell Wall and Peptidoglycan

The bacterial cell wall is an essential extracellular layer that provides structural support and protection against osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugar residues. These glycan chains are cross-linked by short peptide bridges, forming a durable, mesh-like structure.

The Role of Penicillin-Binding Proteins (PBPs)

The final steps of peptidoglycan synthesis—specifically the polymerization of glycan strands (transglycosylation) and the cross-linking of peptide chains (transpeptidation)—are catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are named for their ability to bind penicillin and other β-lactam antibiotics. Bacteria possess multiple PBPs, each with specialized roles in cell elongation, shape maintenance, and septum formation during cell division. High molecular weight PBPs, such as PBP1a, 1b, 2, and 3 in E. coli, are essential for viability.

Ceftazidime's Interaction with PBPs

Like all β-lactam antibiotics, ceftazidime is a structural mimic of the D-Ala-D-Ala terminus of the peptidoglycan peptide side chains. This allows it to bind to the active site of PBPs. The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site, effectively inactivating the enzyme.

Ceftazidime's primary mode of action in Gram-negative bacteria such as E. coli and P. aeruginosa is the high-affinity binding and inhibition of PBP3.[2][3] PBP3 is a transpeptidase essential for the formation of the division septum. Its inactivation prevents bacterial cell division, resulting in the characteristic elongation of cells into long filaments, which ultimately leads to cell lysis.[2][3] At higher, therapeutically achievable concentrations, ceftazidime also inhibits PBP1a and PBP1b, which are involved in cell elongation, leading to more rapid bacteriolysis.[2] In Gram-positive organisms like Staphylococcus aureus, ceftazidime shows a higher affinity for PBP1 and PBP2, with a lower affinity for PBP3.[2]

G cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_peri Periplasmic Space Ceftazidime_ext Ceftazidime Porin Outer Membrane Porin Ceftazidime_ext->Porin Ceftazidime_peri Ceftazidime PBP3 Penicillin-Binding Protein 3 (PBP3) Ceftazidime_peri->PBP3 Binds to Inactivated_PBP3 Covalent Inactivation of PBP3 PBP3->Inactivated_PBP3 Crosslinking Transpeptidation (Cross-Linking) PBP3->Crosslinking Catalyzes Inactivated_PBP3->Crosslinking Inhibits Porin->Ceftazidime_peri PG_Synthesis Peptidoglycan Precursor Synthesis PG_Synthesis->Crosslinking CellWall Stable Cell Wall & Septum Formation Crosslinking->CellWall Filamentation Filamentation & Inhibited Division Crosslinking->Filamentation If Inhibited Lysis Cell Lysis Filamentation->Lysis

Diagram 1: Ceftazidime's mechanism of action on the bacterial cell wall.

Quantitative Analysis of Ceftazidime's Activity

Binding Affinity for Penicillin-Binding Proteins

The efficacy of ceftazidime is directly related to its binding affinity for specific PBPs. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a fluorescent or radioactive penicillin probe to the target PBP. A lower IC50 value indicates higher binding affinity.

OrganismPBP TargetIC50 (µg/mL)Relative AffinityReference
Escherichia coli PBP3~0.1Primary Target[2][4]
PBP1a/1b>1.0Secondary[2]
PBP2>80Low[5]
Pseudomonas aeruginosa PBP3~0.5Primary Target[2][6]
PBP1a~4.0Secondary[5]
PBP1b>32Low[5]
PBP2>32Low[6]
Staphylococcus aureus PBP1~0.1High[2]
PBP2~0.8High[2]
PBP3~12.5Moderate[2]
Table 1: Binding Affinity (IC50) of Ceftazidime for Key Penicillin-Binding Proteins.
In Vitro Susceptibility: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency. According to the Clinical and Laboratory Standards Institute (CLSI), breakpoints are established to categorize isolates as susceptible, intermediate, or resistant.

Organism GroupMIC Breakpoint (µg/mL) - SusceptibleMIC Breakpoint (µg/mL) - IntermediateMIC Breakpoint (µg/mL) - ResistantReference(s)
Enterobacterales ≤ 48≥ 16[7][8]
Pseudomonas aeruginosa ≤ 8-≥ 16[7][8][9][10]
Table 2: CLSI/FDA MIC Breakpoints for Ceftazidime.

Mechanisms of Bacterial Resistance to Ceftazidime

Bacterial resistance to ceftazidime is a significant clinical challenge and can occur through several mechanisms, often in combination.

  • 5.1 Enzymatic Degradation by β-Lactamases: This is the most common resistance mechanism. Bacteria acquire genes encoding β-lactamase enzymes (e.g., TEM, SHV, CTX-M, KPC, AmpC) that hydrolyze the amide bond in the β-lactam ring, rendering ceftazidime inactive. To counter this, ceftazidime is often paired with a β-lactamase inhibitor like avibactam.

  • 5.2 Target Modification: Mutations in the genes encoding PBPs, particularly PBP3, can alter the structure of the enzyme's active site. This reduces the binding affinity of ceftazidime, decreasing its inhibitory effect.

  • 5.3 Reduced Permeability and Efflux: Gram-negative bacteria can limit ceftazidime's access to its periplasmic PBP targets. This can be achieved by downregulating or mutating outer membrane porin channels, which reduces drug influx. Concurrently, bacteria can upregulate the expression of multidrug efflux pumps that actively transport ceftazidime out of the periplasm before it can reach its target.

G Resistance Ceftazidime Resistance (Treatment Failure) Degradation Enzymatic Degradation Resistance->Degradation Target Target Site Modification Resistance->Target Concentration Reduced Intracellular Concentration Resistance->Concentration BetaLactamase β-Lactamase Production (e.g., AmpC, KPC) Degradation->BetaLactamase PBP_Mutation Mutation in PBP3 Gene Target->PBP_Mutation Porin Porin Channel Loss/Mutation Concentration->Porin Efflux Efflux Pump Overexpression Concentration->Efflux Hydrolysis Hydrolysis of β-Lactam Ring BetaLactamase->Hydrolysis Affinity Decreased Binding Affinity PBP_Mutation->Affinity Influx Reduced Influx Porin->Influx Export Increased Export Efflux->Export

Diagram 2: Primary mechanisms of bacterial resistance to ceftazidime.

Key Experimental Protocols

Protocol: Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity (IC50) of an unlabeled antibiotic like ceftazidime for specific PBPs by measuring its ability to compete with a labeled probe.

Methodology:

  • Membrane Preparation: Grow bacterial cells (e.g., E. coli) to mid-log phase and harvest by centrifugation. Lyse cells via sonication or French press. Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.[11]

  • Competition Reaction: Aliquots of the membrane preparation are incubated with serially diluted concentrations of ceftazidime for a set period (e.g., 15-30 minutes) at 37°C to allow binding to reach equilibrium.[11]

  • Fluorescent Labeling: A fixed, sub-saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) is added to each reaction and incubated for a shorter period (e.g., 10 minutes).[11][12] The probe will bind to any PBP active sites not occupied by ceftazidime.

  • SDS-PAGE Separation: The reaction is stopped by adding a sample buffer. The membrane proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection and Analysis: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to each PBP is quantified. The intensity decreases as the concentration of ceftazidime increases. The IC50 is calculated by plotting the percentage of inhibition against the ceftazidime concentration.[6]

G Start Bacterial Culture (Mid-Log Phase) Lysis Cell Lysis & Ultracentrifugation Start->Lysis Membranes Isolate Membranes (Containing PBPs) Lysis->Membranes Incubate Incubate Membranes with Varying [Ceftazidime] Membranes->Incubate Label Add Fluorescent Penicillin (e.g., Bocillin-FL) Incubate->Label SDS Denature Proteins & Separate by SDS-PAGE Label->SDS Scan Fluorescence Gel Scan SDS->Scan Analyze Quantify Band Intensity & Calculate IC50 Scan->Analyze

Diagram 3: Experimental workflow for a competitive PBP binding assay.
Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized protocol for determining the MIC of an antibiotic.

Methodology:

  • Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Standardize Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only). Incubate the plate at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of ceftazidime in which there is no visible bacterial growth (i.e., the first clear well).

Conclusion

Ceftazidime's potent bactericidal activity is a direct result of its high-affinity binding to and subsequent inactivation of essential penicillin-binding proteins, disrupting bacterial cell wall synthesis. Its primary targeting of PBP3 in key Gram-negative pathogens underpins its clinical efficacy. However, the plasticity of bacteria has led to the evolution of robust resistance mechanisms, primarily through enzymatic degradation and target modification, which necessitates ongoing surveillance and the development of combination therapies. The experimental protocols detailed herein remain fundamental tools for characterizing the activity of existing and novel β-lactam antibiotics. A thorough understanding of this core mechanism is essential for the effective clinical use of ceftazidime and for guiding the development of next-generation antimicrobial agents.

References

A Comprehensive Guide to the Solubility of Ceftazidime (Hydrate) in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ceftazidime (B193861) (hydrate), a third-generation cephalosporin (B10832234) antibiotic, in a variety of laboratory solvents. Understanding the solubility of this compound is critical for a range of applications, including in vitro assay development, formulation studies, and microbiological research. This document compiles available data on its solubility, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Summary of Ceftazidime (Hydrate) Solubility

The solubility of ceftazidime (hydrate) can vary significantly depending on the solvent, temperature, and pH. The data presented below is a summary of values reported in publicly available resources. It is important to note the inconsistencies in some reported values, which may be attributed to different experimental conditions, such as the use of sonication or heat, and the specific form of the ceftazidime hydrate (B1144303) used (e.g., pentahydrate).

Table 1: Solubility of Ceftazidime (Hydrate) in Various Solvents

SolventReported SolubilityRemarks
Water Slightly soluble; 0.36 mg/mL (as 360 mg/L); 30.77 mg/mLSolubility is pH-dependent. The higher value was obtained with ultrasonic warming and heating to 60°C.[1][2][3]
Phosphate-Buffered Saline (PBS), pH 7.2 Approximately 5 mg/mLA commonly used aqueous buffer for biological experiments.[4][5]
Dimethyl Sulfoxide (DMSO) Sparingly soluble; 0.2 mg/mL; 50 mg/mL; 80 mg/mLSignificant variation in reported values. Higher solubilities are achieved with sonication and warming.[1][2][4]
Ethanol (EtOH) Sparingly soluble; Very slightly soluble; 0.2 mg/mLGenerally considered to have low solubility in ethanol.[1][4]
Methanol (MeOH) Freely solubleWhile one source indicates free solubility, quantitative data is not readily available.[6]
Dimethylformamide (DMF) Sparingly solubleQuantitative data is not readily available.[4]
0.1 M Sodium Hydroxide (NaOH) 50 mg/mLSoluble in alkaline solutions.[7]

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a compound such as ceftazidime (hydrate). This protocol is based on the shake-flask method, a common technique for assessing thermodynamic solubility.

Materials and Equipment:
  • Ceftazidime (hydrate) powder

  • Selected laboratory solvents (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter (for aqueous solutions)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of ceftazidime (hydrate) powder and add it to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is achieved.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved ceftazidime.

    • Prepare a calibration curve using standard solutions of ceftazidime of known concentrations.

    • Calculate the solubility of ceftazidime in the solvent by multiplying the measured concentration by the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, typically mg/mL or mol/L.

    • Report the temperature and pH (for aqueous solutions) at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh Weigh excess ceftazidime hydrate start->weigh 1 add_solvent Add known volume of solvent weigh->add_solvent 2 shake Agitate at constant temperature (24-48h) add_solvent->shake 3 centrifuge Centrifuge to pellet solid shake->centrifuge 4 filter Filter supernatant centrifuge->filter 5 dilute Dilute sample filter->dilute 6 hplc Quantify via HPLC dilute->hplc end End hplc->end 7

Solubility Determination Workflow

This in-depth guide provides a solid foundation for researchers working with ceftazidime (hydrate). By understanding its solubility characteristics and employing standardized experimental protocols, scientists can ensure the accuracy and reproducibility of their research findings.

References

Spectroscopic Analysis of Ceftazidime (Hydrate): A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and characterization of Ceftazidime (hydrate). Ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, is a complex molecule whose structural integrity and purity are paramount for its therapeutic efficacy and safety. This document outlines detailed experimental protocols and presents key quantitative data from Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate its unambiguous identification.

Introduction to Ceftazidime (Hydrate)

Ceftazidime is a semi-synthetic, broad-spectrum, beta-lactam antibiotic. It is primarily available as a pentahydrate, with the molecular formula C₂₂H₃₂N₆O₁₂S₂ and a molecular weight of approximately 636.7 g/mol . Its structure comprises a β-lactam ring fused to a dihydrothiazine ring, with two side chains that are crucial for its antibacterial activity and pharmacokinetic properties. The accurate identification and characterization of this hydrated form are critical for quality control in pharmaceutical manufacturing and drug development.

Spectroscopic Identification Workflow

The identification of Ceftazidime (hydrate) involves a multi-faceted approach, employing various spectroscopic techniques to probe different aspects of its molecular structure. The logical flow of this process, from sample receipt to final confirmation, is illustrated in the workflow diagram below. This systematic approach ensures a thorough and reliable identification.

G cluster_0 Spectroscopic Identification Workflow for Ceftazidime (Hydrate) Sample Sample Reception (Ceftazidime Hydrate) Preliminary Preliminary Examination (Physical Appearance, Solubility) Sample->Preliminary UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Preliminary->UV_Vis FTIR FTIR Spectroscopy (Functional Groups) Preliminary->FTIR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Connectivity) Preliminary->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) Preliminary->MS Data_Analysis Data Analysis and Structural Confirmation UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Final Report Data_Analysis->Report G cluster_0 Structural Information from Different Spectroscopic Techniques Ceftazidime Ceftazidime Structure FTIR FTIR (Functional Groups) Ceftazidime->FTIR β-Lactam, Amide, Carboxyl UV_Vis UV-Vis (Conjugated Systems) Ceftazidime->UV_Vis Thiazole, Cephem Core NMR NMR (¹H, ¹³C Connectivity) Ceftazidime->NMR Proton & Carbon Skeleton MS Mass Spec (Molecular Weight & Formula) Ceftazidime->MS C₂₂H₂₂N₆O₇S₂

Navigating the Solid-State Landscape of Ceftazidime Hydrate: A Technical Guide to its Crystal Structure and Amorphous Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of severe bacterial infections. Its efficacy and stability are intrinsically linked to its solid-state properties. While the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a critical consideration in pharmaceutical development, the scientific literature predominantly characterizes ceftazidime in two primary solid forms: a crystalline pentahydrate and an amorphous state. This technical guide provides a comprehensive overview of the crystal structure of ceftazidime pentahydrate and the characteristics of its amorphous form, based on available scientific data.

The Crystalline State: Ceftazidime Pentahydrate

Ceftazidime is most commonly available and utilized in its crystalline pentahydrate form.[1][2] This hydrated crystal lattice exhibits well-defined structural parameters and physicochemical properties.

Crystal Structure and Crystallographic Data

Single-crystal X-ray diffraction studies have elucidated the precise atomic arrangement within the ceftazidime pentahydrate crystal. The crystallographic data provides a fundamental fingerprint of this crystalline form.[2][3]

Parameter Value Reference
Crystal System Orthorhombic [2]
Space Group P 21 21 21 [2]
Unit Cell Dimensions
a 8.9716 Å [2]
b 10.3943 Å [2]
c 31.5444 Å [2]
α, β, γ 90° [2]
COD Number 2105122 [2]

Table 1: Crystallographic Data for Ceftazidime Pentahydrate.[2]

X-Ray Powder Diffraction (XRPD)

X-ray powder diffraction is a key technique for the identification and quality control of crystalline pharmaceutical solids. A patented crystalline form of ceftazidime, which is likely the pentahydrate, exhibits characteristic diffraction peaks at the following 2θ angles:[4]

2θ (±0.2°)
5.7
7.6
9.1
11.8
12.2
12.6
13.3
15.5
16.7
18.4
20.5
25.8
26.3
31.8

Table 2: Characteristic X-ray Powder Diffraction Peaks for a Crystalline Form of Ceftazidime.[4]

Thermal Analysis

The stability of ceftazidime pentahydrate upon heating has been investigated using thermal analysis techniques.[5] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into dehydration and decomposition processes. The thermal decomposition of ceftazidime complexes with transition metals, which involves the loss of coordinated water, has also been studied.[6]

The Amorphous State of Ceftazidime

In addition to its crystalline form, ceftazidime can exist in an amorphous state, which lacks a long-range ordered crystal lattice. This form is of particular interest for specific delivery systems, such as inhalable dry powders.[7]

Preparation of Amorphous Ceftazidime

Amorphous ceftazidime can be produced by spray-drying.[7][8] This process involves dissolving the crystalline material and rapidly removing the solvent, which prevents the molecules from organizing into a crystal lattice.

Characterization of Amorphous Ceftazidime

The absence of a crystalline structure in amorphous ceftazidime is confirmed by the lack of sharp peaks in its X-ray powder diffractogram, showing a characteristic halo pattern instead.[7][8] Thermal analysis, such as DSC, can be used to determine the glass transition temperature (Tg) of the amorphous material.[9]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental procedures for the preparation and characterization of ceftazidime's solid forms.

Preparation of Crystalline Ceftazidime Pentahydrate

A common method for the crystallization of ceftazidime pentahydrate involves controlled precipitation from an aqueous solution by pH adjustment.[10][11]

Protocol:

  • Prepare an aqueous solution of a ceftazidime salt (e.g., dihydrochloride) or a suspension of impure ceftazidime pentahydrate at a temperature between 5°C and 15°C.[10]

  • Adjust the pH of the solution to between 5.5 and 6.5 to dissolve the ceftazidime.[10]

  • Acidify the cold solution to a pH of between 4.0 and 4.7 to initiate nucleation.[10]

  • Maintain the pH within the range of 4.0 to 4.7 during crystallization by the controlled addition of an acid (e.g., phosphoric acid).[10]

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with cold water and a suitable organic solvent (e.g., acetone).[12]

  • Dry the crystals under vacuum.[12]

G cluster_prep Preparation of Crystalline Ceftazidime Pentahydrate start Start with Ceftazidime Salt or Impure Pentahydrate dissolution Dissolve in Water (5-15°C) by adjusting pH to 5.5-6.5 start->dissolution nucleation Acidify to pH 4.0-4.7 to Induce Nucleation dissolution->nucleation crystallization Maintain pH at 4.0-4.7 During Crystallization nucleation->crystallization filtration Filter to Collect Crystals crystallization->filtration washing Wash with Cold Water and Acetone filtration->washing drying Dry Under Vacuum washing->drying end_product Crystalline Ceftazidime Pentahydrate drying->end_product

Crystallization Workflow of Ceftazidime Pentahydrate.
Preparation of Amorphous Ceftazidime by Spray-Drying

Spray-drying is a technique used to produce amorphous powders with controlled particle characteristics.[7]

Protocol:

  • Dissolve ceftazidime pentahydrate in a suitable solvent system (e.g., an aqueous solution).[7][8]

  • Optionally, dissolve excipients such as amino acids (e.g., valine, leucine) in the solution to improve aerosolization and stability.[7]

  • Atomize the solution into a hot drying gas (e.g., air or nitrogen) in a spray dryer.

  • The rapid evaporation of the solvent from the droplets results in the formation of solid amorphous particles.

  • Collect the dried powder using a cyclone separator.

G cluster_prep Preparation of Amorphous Ceftazidime start Start with Crystalline Ceftazidime Pentahydrate dissolution Dissolve in a Suitable Solvent start->dissolution spray_drying Atomize Solution in Spray Dryer with Hot Gas dissolution->spray_drying collection Collect Amorphous Powder via Cyclone spray_drying->collection end_product Amorphous Ceftazidime collection->end_product

Workflow for Preparing Amorphous Ceftazidime.
Solid-State Characterization Techniques

A suite of analytical techniques is employed to characterize the solid-state forms of ceftazidime.

G cluster_characterization Solid-State Characterization Workflow sample Ceftazidime Solid Sample xrd X-Ray Powder Diffraction (XRPD) sample->xrd Crystal structure, Polymorph identification dsc Differential Scanning Calorimetry (DSC) sample->dsc Melting point, Glass transition, Phase transitions tga Thermogravimetric Analysis (TGA) sample->tga Dehydration, Decomposition ftir Fourier-Transform Infrared (FTIR) Spectroscopy sample->ftir Functional groups, Intermolecular interactions sem Scanning Electron Microscopy (SEM) sample->sem Morphology, Particle size

Analytical Workflow for Solid-State Characterization.

Polymorphism of Ceftazidime Hydrate (B1144303): The Current Landscape

The majority of research focuses on the well-established crystalline pentahydrate and the preparation and properties of the amorphous form for specific applications.[5][7] The lack of extensive literature on ceftazidime polymorphism may suggest that it is a compound that does not readily form multiple stable crystalline structures under typical crystallization conditions.

Conclusion

The solid-state properties of ceftazidime are crucial for its formulation, stability, and therapeutic performance. The crystalline pentahydrate is the well-characterized and commercially utilized form, with its crystal structure and physicochemical properties established. The amorphous form of ceftazidime, obtainable through techniques like spray-drying, offers potential advantages for alternative delivery routes, such as inhalation.

While the concept of polymorphism is a fundamental aspect of pharmaceutical science, the existence of multiple, distinct polymorphic forms of ceftazidime hydrate is not extensively documented in the available scientific literature. Future research may yet uncover novel crystalline forms or provide a more detailed understanding of the potential for polymorphic transformations. For now, a thorough understanding of the properties of the crystalline pentahydrate and the amorphous form is paramount for the successful development and application of ceftazidime-based therapies.

References

Degradation Pathway of Ceftazidime (Hydrate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic widely utilized for its broad-spectrum activity against various bacterial pathogens. As a β-lactam antibiotic, its chemical structure is susceptible to degradation under several environmental conditions, which can lead to a reduction in potency and the formation of potentially adverse degradation products. A thorough understanding of the degradation pathways of ceftazidime is paramount for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the assurance of patient safety and therapeutic efficacy.

This technical guide provides a comprehensive overview of the degradation pathways of ceftazidime (hydrate) under various stress conditions, including hydrolysis, oxidation, and photolysis. It details the major degradation products, presents quantitative data from stability studies, outlines experimental protocols for forced degradation, and visualizes the degradation pathways and analytical workflows.

Degradation Pathways of Ceftazidime

The degradation of ceftazidime is primarily influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The main degradation mechanisms involve hydrolysis of the β-lactam ring, isomerization of the dihydrothiazine ring, and cleavage of the C-3 side chain.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for ceftazidime and is highly dependent on the pH of the solution.

  • Acidic Conditions: In acidic solutions, the primary degradation involves the opening of the β-lactam ring. This can be accompanied by the simultaneous production of pyridine (B92270) and methylene (B1212753) derivatives.[1][2]

  • Neutral Conditions: In neutral solutions, the opening of the β-lactam ring also occurs.[1][2]

  • Basic Conditions: Under basic conditions, ceftazidime degradation is more complex. It can involve the formation of a C-7 epimer, opening of the β-lactam ring, and the release of pyridine.[1][2] Isomerization to the inactive Δ²-isomer is also a significant degradation pathway in basic conditions.[3]

Oxidative Degradation

Ceftazidime is susceptible to oxidation, typically induced by exposure to hydrogen peroxide. The specific degradation products of oxidation are not as extensively detailed in the provided literature as those from hydrolysis, but it is a recognized degradation pathway that needs to be assessed during stability studies.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of ceftazidime. The reconstituted solution of ceftazidime is particularly labile to photodegradation.[4][5] Studies have shown significant degradation upon exposure to both UV and visible light.[4]

Major Degradation Products

Several degradation products of ceftazidime have been identified and characterized:

  • Pyridine: The cleavage of the C-3 side chain results in the formation of pyridine. This is a common degradation product observed under acidic, basic, and neutral hydrolytic conditions.[1][2][6]

  • Δ²-Isomer: This isomer involves the migration of the double bond within the dihydrothiazine ring from the active Δ³ position to the inactive Δ² position.[3] This isomerization is particularly noted under basic conditions and leads to a complete loss of antibacterial activity.[3]

  • β-Lactam Ring-Opened Products: Hydrolysis of the amide bond in the four-membered β-lactam ring is a key degradation step. This opening of the ring structure renders the antibiotic inactive.[1][2][6]

  • C-7 Epimer: Epimerization at the C-7 position has been observed as a degradation pathway, particularly in basic solutions.[1][2]

  • [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal: This product results from the opening of the β-lactam ring.[5][7]

Quantitative Degradation Data

The following tables summarize the quantitative data on ceftazidime degradation under various stress conditions as reported in the literature.

Table 1: Degradation of Ceftazidime in Reconstituted Solution under Thermal and Photolytic Stress

Stress ConditionExposure TimeTemperaturePercent DegradationReference
Heating24 hours45°C~85%[1]
UV Radiation24 hours-~85%[1]
Visible Radiation24 hours-~85%[1]

Table 2: Degradation of Ceftazidime Powder for Injection under Thermal and Photolytic Stress

Stress ConditionExposure TimeTemperaturePercent DegradationReference
Heating28 days45°C~8%[8]
UV Radiation28 days-~5%[8]
Visible Radiation28 days-~8%[8]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Below are detailed protocols for subjecting ceftazidime to various stress conditions.

Preparation of Stock Solution

Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile (B52724) and water.[6] This stock solution will be used for all subsequent stress conditions.[6]

Acid Hydrolysis
  • To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.[6]

  • Keep the mixture at 60°C for 30 minutes.[6]

  • After the incubation period, cool the solution to room temperature.[6]

  • Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.[6]

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[6]

Base Hydrolysis
  • To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.[6]

  • Keep the mixture at 60°C for 30 minutes.[6]

  • After the incubation period, cool the solution to room temperature.[6]

  • Neutralize the solution with an equivalent volume of 0.1 N hydrochloric acid.[6]

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[6]

Oxidative Degradation
  • To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).[6]

  • Keep the solution at 60°C for 30 minutes.[6]

  • After the incubation period, cool the solution to room temperature.[6]

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[6]

Thermal Degradation
  • Solid State: Place a known amount of ceftazidime powder in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.[6] At various time points, withdraw samples, dissolve them in the mobile phase, and analyze.

  • Solution State: Place the ceftazidime stock solution in a hot air oven at 60°C.[6] Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.[6]

Photolytic Degradation
  • Expose the ceftazidime stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • A control sample should be wrapped in aluminum foil to shield it from light and kept under the same temperature conditions.[6]

  • After the exposure period, prepare the samples for analysis by dissolving the powder or diluting the solution in the mobile phase.[6]

Analytical Method: Stability-Indicating HPLC

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[6]

Table 3: Recommended HPLC Method Parameters

ParameterSpecificationReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A mixture of phosphate (B84403) buffer (pH 4) and acetonitrile (e.g., 60:40 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 231 nm or 254 nm[6]
Injection Volume 20 µL[6]
Column Temperature Ambient or controlled at 35°C[6]

Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of ceftazidime and a typical experimental workflow for forced degradation studies.

G Ceftazidime Degradation Pathways cluster_hydrolysis Hydrolytic Conditions Ceftazidime Ceftazidime Hydrolysis Hydrolysis Ceftazidime->Hydrolysis Oxidation Oxidation Ceftazidime->Oxidation Photolysis Photolysis Ceftazidime->Photolysis Acidic Acidic (HCl) Hydrolysis->Acidic Basic Basic (NaOH) Hydrolysis->Basic Neutral Neutral (Water) Hydrolysis->Neutral Degradation_Products Degradation_Products Oxidation->Degradation_Products Oxidized Products Photolysis->Degradation_Products Photodegradants Acidic->Degradation_Products  β-Lactam Ring Opening, Pyridine Basic->Degradation_Products  Δ²-Isomer, Pyridine, C-7 Epimer Neutral->Degradation_Products  β-Lactam Ring Opening

Caption: Ceftazidime Degradation Pathways.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Ceftazidime Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative Degradation (20% H₂O₂, 60°C) Stock_Solution->Oxidative Thermal Thermal Degradation (Solid & Solution, 60°C) Stock_Solution->Thermal Photolytic Photolytic Degradation (ICH Q1B) Stock_Solution->Photolytic Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidative->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Forced Degradation Workflow.

References

Mode of Action of Ceftazidime on Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime (B193861), a third-generation cephalosporin, exhibits potent activity against Pseudomonas aeruginosa, a notoriously challenging opportunistic pathogen. Its primary mechanism of action involves the targeted inhibition of essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and subsequent cell lysis. This guide provides a detailed examination of ceftazidime's interaction with P. aeruginosa, encompassing its molecular mechanism, the development of resistance, and the experimental methodologies used to study these interactions.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Ceftazidime's bactericidal effect is achieved through the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the biosynthesis of the peptidoglycan layer of the cell wall. In P. aeruginosa, ceftazidime demonstrates a high affinity for PBP3, an enzyme primarily involved in cell division. The binding of ceftazidime to PBP3 inhibits its transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to the formation of filamentous, non-viable cells and eventual lysis.

The process begins with the diffusion of ceftazidime across the outer membrane of P. aeruginosa, primarily through porin channels. Once in the periplasmic space, it can access and bind to its PBP targets.

cluster_extracellular Extracellular Space cluster_cell Pseudomonas aeruginosa cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Ceftazidime Ceftazidime Porin Channel Porin Channel Ceftazidime->Porin Channel Diffusion PBP3 PBP3 Ceftazidime->PBP3 Inhibits Porin Channel->PBP3 Access Peptidoglycan Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity PBP3->Cell Wall Integrity Disrupts via Inhibition Peptidoglycan Synthesis->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss leads to cluster_resistance Mechanisms of Ceftazidime Resistance Enzymatic Degradation Enzymatic Degradation β-Lactamase Production β-Lactamase Production Enzymatic Degradation->β-Lactamase Production Target Modification Target Modification PBP Mutation PBP Mutation Target Modification->PBP Mutation Reduced Accumulation Reduced Accumulation Efflux Pump Overexpression Efflux Pump Overexpression Reduced Accumulation->Efflux Pump Overexpression Porin Channel Loss Porin Channel Loss Reduced Accumulation->Porin Channel Loss Prepare Bacterial Inoculum Prepare Bacterial Inoculum Serial Dilution of Ceftazidime Serial Dilution of Ceftazidime Prepare Bacterial Inoculum->Serial Dilution of Ceftazidime Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Ceftazidime->Inoculate Microtiter Plate Incubate at 35-37°C for 18-24h Incubate at 35-37°C for 18-24h Inoculate Microtiter Plate->Incubate at 35-37°C for 18-24h Determine MIC Determine MIC Incubate at 35-37°C for 18-24h->Determine MIC Lowest Concentration with No Visible Growth Lowest Concentration with No Visible Growth Determine MIC->Lowest Concentration with No Visible Growth

An In-depth Technical Guide to the Binding Affinity of Ceftazidime to Penicillin-Binding Protein 3 (PBP3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, exhibits potent bactericidal activity, primarily by targeting and inhibiting penicillin-binding protein 3 (PBP3). This essential enzyme plays a critical role in the final stages of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. The high affinity and subsequent inhibition of PBP3 by Ceftazidime disrupt cell wall formation, leading to cell filamentation and eventual lysis. This technical guide provides a comprehensive overview of the binding affinity of Ceftazidime to PBP3, including quantitative binding data, detailed experimental protocols for measuring binding affinity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The emergence of antibiotic-resistant bacteria presents a formidable challenge to global health. Understanding the molecular interactions between antibiotics and their targets is paramount for the development of new therapeutic strategies. Ceftazidime's efficacy, particularly against Gram-negative pathogens like Pseudomonas aeruginosa, is largely attributed to its strong interaction with PBP3. This document delves into the specifics of this interaction, providing a technical resource for researchers in the field of antimicrobial drug discovery and development.

Mechanism of Action: Ceftazidime and PBP3

Ceftazidime functions by mimicking the D-Ala-D-Ala substrate of PBP3, allowing it to bind to the enzyme's active site.[1][2] The interaction is characterized by the formation of a stable, covalent acyl-enzyme complex.[2] This is achieved through the nucleophilic attack of a serine residue within the PBP3 active site on the β-lactam ring of Ceftazidime.[2] This irreversible binding effectively inactivates the transpeptidase function of PBP3, which is responsible for cross-linking peptidoglycan chains.[3][4] The inhibition of this crucial step in cell wall biosynthesis weakens the structural integrity of the bacterium, leading to morphological changes such as filamentation and ultimately, cell death.[5][6]

Quantitative Binding Affinity Data

The binding affinity of Ceftazidime to PBP3 has been quantified using various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor. The dissociation constant (Kd) and inhibition constant (Ki) provide more direct measures of binding affinity.

Compound Target Organism Parameter Value Reference
CeftazidimePBP3Pseudomonas aeruginosaIC500.06 - 0.25 mg/L[7]
CeftazidimePBP3Pseudomonas aeruginosaIC50 Ratio (Ceftazidime/SID-Ceftazidime)1.0[8]
CefotaximePBP3Staphylococcus epidermidisKd11.4 nM[9]

Note: The provided IC50 values for Ceftazidime are from a study on Klebsiella pneumoniae. While specific to that organism, they provide a relevant quantitative measure of Ceftazidime's potency against PBP3. The IC50 ratio for P. aeruginosa PBP3 indicates that the conjugation of a siderophore did not significantly alter the intrinsic binding affinity. The Kd value for Cefotaxime, another cephalosporin, provides a point of comparison for the high-affinity interaction with a PBP3 homolog.

Signaling Pathway: PBP3 Inhibition by Ceftazidime

The inhibition of PBP3 by Ceftazidime disrupts the normal process of peptidoglycan synthesis, a critical pathway for bacterial cell survival. The following diagram illustrates the simplified signaling pathway.

PBP3_Inhibition_Pathway Lipid_II Lipid II Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP3 PBP3 Inactive_Complex PBP3-Ceftazidime (Covalent Complex) PBP3->Inactive_Complex Ceftazidime Ceftazidime Ceftazidime->Inactive_Complex Inactive_Complex->Crosslinked_PG

PBP3 inhibition by Ceftazidime disrupts peptidoglycan cross-linking.

Experimental Protocols

Accurate determination of binding affinity is crucial for drug development. The following sections detail the methodologies for key experiments used to quantify the interaction between Ceftazidime and PBP3.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation:

    • Recombinant PBP3 is purified and dialyzed extensively against the experimental buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Ceftazidime is dissolved in the same dialysis buffer to minimize heats of dilution.

    • Both protein and ligand solutions are degassed prior to the experiment to prevent bubble formation.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the PBP3 solution (typically 10-50 µM).

    • The injection syringe is filled with the Ceftazidime solution (typically 10-20 fold higher concentration than PBP3).

    • A series of small, precise injections of Ceftazidime into the sample cell are performed at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat per mole of injectant versus molar ratio) is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

ITC_Workflow start Start prep Sample Preparation (PBP3 and Ceftazidime in matched buffer) start->prep load Load PBP3 into Sample Cell Load Ceftazidime into Syringe prep->load titrate Titrate Ceftazidime into PBP3 Solution load->titrate measure Measure Heat Change per Injection titrate->measure integrate Integrate Raw Data to Obtain Binding Isotherm measure->integrate fit Fit Data to Binding Model integrate->fit results Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit->results end End results->end

Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rate constants, ka and kd) and affinity data (Kd).

Methodology:

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., CM5) is activated.

    • PBP3 is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry.

    • The surface is then deactivated and stabilized.

  • SPR Experiment:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Different concentrations of Ceftazidime (analyte) are injected over the surface for a defined association phase.

    • The running buffer is then reintroduced to monitor the dissociation phase.

    • A regeneration step may be required to remove bound analyte between cycles.

  • Data Analysis:

    • The sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

SPR_Workflow start Start immobilize Immobilize PBP3 on Sensor Chip start->immobilize baseline Establish Stable Baseline with Running Buffer immobilize->baseline inject Inject Varying Concentrations of Ceftazidime (Analyte) baseline->inject association Monitor Association Phase inject->association dissociation Monitor Dissociation Phase with Running Buffer association->dissociation regenerate Regenerate Sensor Surface (if necessary) dissociation->regenerate regenerate->inject Next Concentration analyze Analyze Sensorgrams and Fit to Kinetic Model regenerate->analyze All Concentrations Tested results Determine Kinetic and Affinity Parameters (ka, kd, Kd) analyze->results end End results->end

Workflow for Surface Plasmon Resonance (SPR) experiment.
Competitive Binding Assay (Fluorescence Polarization)

This assay determines the IC50 of an unlabeled inhibitor (Ceftazidime) by measuring its ability to compete with a fluorescently labeled probe for the PBP3 active site.

Methodology:

  • Assay Setup:

    • A fixed concentration of purified PBP3 and a fluorescent probe (e.g., Bocillin-FL, a fluorescent penicillin derivative) are incubated in a microplate.

    • Varying concentrations of the unlabeled competitor, Ceftazidime, are added to the wells.

  • Incubation and Measurement:

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • As the concentration of Ceftazidime increases, it displaces the fluorescent probe from PBP3, causing a decrease in the fluorescence polarization signal.

    • The fluorescence polarization values are plotted against the logarithm of the Ceftazidime concentration to generate a dose-response curve.

    • The IC50 value, the concentration of Ceftazidime that causes a 50% reduction in the fluorescent signal, is determined from this curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Comp_Binding_Workflow start Start prepare Prepare Reagents: PBP3, Fluorescent Probe, Ceftazidime start->prepare mix Mix PBP3 and Fluorescent Probe with Varying Concentrations of Ceftazidime in Microplate prepare->mix incubate Incubate to Reach Binding Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure plot Plot Polarization vs. [Ceftazidime] measure->plot calculate Calculate IC50 from Dose-Response Curve plot->calculate results Determine IC50 and Ki calculate->results end End results->end

Workflow for a competitive fluorescence polarization binding assay.

Conclusion

The high binding affinity of Ceftazidime for PBP3 is a cornerstone of its antibacterial efficacy, particularly against challenging Gram-negative pathogens. A thorough understanding of this interaction, quantified through robust biophysical and biochemical methods, is essential for the rational design of novel β-lactam antibiotics and for combating the growing threat of antimicrobial resistance. This technical guide provides a foundational resource for researchers, offering a detailed overview of the binding mechanism, quantitative data, and the experimental approaches necessary to further investigate this critical drug-target interaction.

References

The Enduring Efficacy of Ceftazidime: A Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

Ceftazidime (B193861), a third-generation cephalosporin, has long been a cornerstone in the treatment of serious infections caused by Gram-negative bacteria. Its broad spectrum of activity, particularly against Pseudomonas aeruginosa, has made it an invaluable therapeutic agent.[1] This technical guide provides an in-depth analysis of the antibacterial spectrum of ceftazidime (hydrate) against clinically relevant Gram-negative pathogens. It consolidates quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and illustrates the underlying molecular interactions and resistance mechanisms. For contemporary applications, this guide also incorporates data on ceftazidime in combination with avibactam (B1665839), a β-lactamase inhibitor that significantly enhances its activity against many resistant strains.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, it mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[2] By acylating the active site of these enzymes, ceftazidime blocks the cross-linking of peptidoglycan chains, leading to the loss of cell wall integrity and subsequent cell lysis.[1][2] A key feature of ceftazidime is its stability against many chromosomally and plasmid-mediated β-lactamases produced by Gram-negative bacteria, which is attributed to its aminothiazolyl acetamido side chain.[3]

cluster_bacterium Gram-negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Peptidym_Synthesis Inhibition of Peptidoglycan Synthesis PBP->Peptidym_Synthesis Leads to Cell_Lysis Cell Lysis Ceftazidime Ceftazidime Ceftazidime->PBP Binds to and inhibits PBPs Peptidym_Synthesis->Cell_Lysis Results in

Mechanism of action of Ceftazidime.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of ceftazidime is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Pseudomonas aeruginosa

Ceftazidime has historically demonstrated potent activity against Pseudomonas aeruginosa. However, rising resistance has necessitated the use of ceftazidime-avibactam.

OrganismAgentMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
P. aeruginosaCeftazidime2>32-
P. aeruginosaCeftazidime-avibactam2497.1
Multidrug-resistant P. aeruginosaCeftazidime-avibactam41686.5
Meropenem-nonsusceptible P. aeruginosaCeftazidime-avibactam41687.3

Data compiled from studies conducted between 2012 and 2019.[4][5][6]

Enterobacterales

Ceftazidime's activity against Enterobacterales can be limited by the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. The addition of avibactam restores activity against many of these resistant isolates.

OrganismAgentMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Enterobacterales (overall)Ceftazidime-avibactam0.120.25>99.8
Escherichia coliCeftazidime-avibactam≤0.1250.25~99.7
Klebsiella pneumoniaeCeftazidime-avibactam0.250.5~99.3
Carbapenem-resistant Enterobacterales (CRE)Ceftazidime-avibactam0.5297.5
ESBL-producing EnterobacteralesCeftazidime-avibactam0.190.3899.1

Data compiled from studies conducted between 2012 and 2018.[4][7][8] Note that ceftazidime-avibactam is not active against metallo-β-lactamase (MBL)-producing Enterobacterales.[9]

Mechanisms of Resistance in Gram-negative Bacteria

Bacterial resistance to ceftazidime can emerge through several mechanisms, broadly categorized as enzymatic degradation, target site modification, and reduced drug accumulation.

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most common resistance mechanism.[10] These enzymes hydrolyze the β-lactam ring of ceftazidime, rendering it inactive.[10] While ceftazidime is stable against many common β-lactamases, extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases (like KPC and OXA-48) can effectively degrade it.[11][12] Avibactam inhibits a broad range of these enzymes (Ambler classes A, C, and some D), restoring ceftazidime's activity.[11][12]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of ceftazidime, leading to decreased efficacy. This is a less common mechanism of resistance compared to enzymatic degradation.

  • Reduced Drug Accumulation: Gram-negative bacteria can limit the intracellular concentration of ceftazidime through two primary mechanisms:

    • Reduced Permeability: Downregulation or mutation of outer membrane porin channels (like OprD in P. aeruginosa) can restrict the entry of ceftazidime into the periplasmic space where the PBPs are located.[10]

    • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport ceftazidime out of the bacterial cell before it can reach its PBP targets.[10]

cluster_bacterium Gram-negative Bacterium Porin Porin Channel Ceftazidime_in Ceftazidime Porin->Ceftazidime_in Reduced Permeability Efflux_Pump Efflux Pump Ceftazidime_out Ceftazidime Efflux_Pump->Ceftazidime_out Beta_Lactamase β-lactamase Inactive_Ceftazidime Inactive Ceftazidime Beta_Lactamase->Inactive_Ceftazidime PBP_Altered Altered PBP Ceftazidime_in->Porin Entry Ceftazidime_in->Efflux_Pump Efflux Ceftazidime_in->Beta_Lactamase Hydrolysis Ceftazidime_in->PBP_Altered Reduced Binding

Mechanisms of resistance to Ceftazidime.

Experimental Protocols

Standardized methods for determining the MIC of ceftazidime are crucial for accurate susceptibility testing and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines. The broth microdilution method is most commonly referenced in large-scale surveillance studies.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • Ceftazidime (hydrate) analytical standard powder

  • Avibactam sodium analytical standard (if testing in combination)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile diluents (e.g., sterile water, DMSO)

  • Bacterial isolates for testing

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh the ceftazidime powder and reconstitute in a suitable solvent to create a high-concentration stock solution. The potency of the powder must be accounted for.

    • For ceftazidime-avibactam, prepare stock solutions of both compounds. Avibactam is typically used at a fixed concentration of 4 µg/mL.[6]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.

    • Add 50 µL of the highest concentration of the antibiotic to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well. This results in wells containing 50 µL of varying antibiotic concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Conclusion

Ceftazidime remains a critical antibiotic for treating Gram-negative infections. While its efficacy can be compromised by various resistance mechanisms, particularly β-lactamase production, the combination with avibactam has revitalized its utility against a wide range of multidrug-resistant pathogens, including ESBL-producing and carbapenem-resistant Enterobacterales and difficult-to-treat P. aeruginosa. Continuous surveillance of ceftazidime susceptibility using standardized methodologies is essential to monitor resistance trends and guide appropriate clinical use. This technical guide provides the foundational data and protocols to support researchers and drug development professionals in their efforts to combat the ongoing challenge of Gram-negative bacterial resistance.

References

In-Vitro Activity of Ceftazidime Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of ceftazidime (B193861) against a range of clinically significant bacterial isolates. Ceftazidime, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. This document collates quantitative data from various studies, details standardized experimental protocols for susceptibility testing, and visualizes key experimental workflows and resistance mechanisms to offer a thorough resource for laboratory and drug development professionals.

Quantitative Susceptibility Data

The in-vitro efficacy of ceftazidime, both as a standalone agent and in combination with the β-lactamase inhibitor avibactam (B1665839), has been extensively evaluated. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as overall susceptibility rates against key bacterial groups.

Activity Against Enterobacterales

Ceftazidime's activity against Enterobacterales can be significantly enhanced by the addition of avibactam, which counteracts the hydrolytic activity of many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).

Organism/AgentNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Reference(s)
All Enterobacterales
Ceftazidime84160.256467.8[1]
Ceftazidime-Avibactam36380-->99.9[2]
Ceftazidime-Avibactam84160.120.598.1[1]
Ceftazidime-Avibactam7729-0.599.3[3]
Carbapenem-Resistant Enterobacterales (CRE)
Ceftazidime-Avibactam858≤1≥12868.9[4]
Ceftazidime-Avibactam (KPC-producers)-≤1299.3[4]
Ceftazidime-Avibactam (OXA-48-like producers)-≤1299.3[4]
Ceftazidime-Avibactam (MBL-producers)---0[4]
ESBL-producing Enterobacterales
Ceftazidime-Avibactam1090.190.3899.1[5]
Activity Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a notoriously challenging pathogen to treat due to its intrinsic and acquired resistance mechanisms. Ceftazidime remains a key antipseudomonal agent, and its efficacy is often restored by avibactam against strains producing certain β-lactamases.

AgentNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Reference(s)
Ceftazidime174323284.0[6][7]
Ceftazidime-Avibactam78682497.1[2]
Ceftazidime-Avibactam17432896.3[6][7]
Ceftazidime-Avibactam19092896.9[8]
Ceftazidime-Avibactam (Multidrug-Resistant Isolates)-41686.5[2]
Ceftazidime-Avibactam (Ceftazidime-Nonsusceptible Isolates)158--61.4 (restored)[9]

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible determination of in-vitro antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.

Broth Microdilution Method

Broth microdilution is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of ceftazidime (and avibactam if applicable) at a known concentration using a suitable solvent and diluent as specified by CLSI/EUCAST guidelines.

  • Preparation of Microtiter Plates:

    • Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Create serial twofold dilutions of the antimicrobial agent across the wells by transferring a defined volume of the antimicrobial solution from one well to the next.

  • Inoculum Preparation:

    • Select several morphologically similar colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.

    • Suspend the colonies in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates against a single antimicrobial agent.

Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test organisms is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism.

Detailed Methodology:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare serial twofold dilutions of the antimicrobial agent in a suitable solvent.

    • Add a specific volume of each antimicrobial dilution to molten and cooled (45-50°C) Mueller-Hinton Agar. For each concentration, pour the agar into a sterile petri dish and allow it to solidify. A growth control plate without any antimicrobial agent is also prepared.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (equivalent to a 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Spot a standardized volume of each bacterial suspension onto the surface of each agar plate, including the growth control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

Visualizations

Experimental Workflows

The following diagrams illustrate the key steps in the broth microdilution and agar dilution susceptibility testing methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_stock Prepare Antimicrobial Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_stock Prepare Antimicrobial Stock Solution prep_plates Prepare Agar Plates with Serial Antimicrobial Dilutions prep_stock->prep_plates inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Agar Dilution Workflow

Mechanisms of Ceftazidime Resistance in Pseudomonas aeruginosa

Resistance to ceftazidime in P. aeruginosa is a complex and multifactorial phenomenon involving several key mechanisms. This diagram illustrates the interplay between these resistance determinants.

Ceftazidime_Resistance_PA cluster_cell Pseudomonas aeruginosa Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_resistance Resistance Mechanisms OprD OprD Porin Ceftazidime_in Ceftazidime (periplasmic) OprD->Ceftazidime_in Efflux Efflux Pumps (e.g., MexAB-OprM) Ceftazidime_out Ceftazidime (extracellular) Efflux->Ceftazidime_out AmpC AmpC β-lactamase PBP Penicillin-Binding Proteins (PBPs) Ceftazidime_out->OprD Entry Ceftazidime_in->Efflux Efflux Ceftazidime_in->AmpC Hydrolysis (Inactivation) Ceftazidime_in->PBP Binding & Inhibition (Therapeutic Action) OprD_mutation ↓ OprD Expression/ Mutation OprD_mutation->OprD Reduces Entry AmpC_overexpression ↑ AmpC Overexpression AmpC_overexpression->AmpC Increases Inactivation Efflux_overexpression ↑ Efflux Pump Overexpression Efflux_overexpression->Efflux Increases Efflux

Ceftazidime Resistance in P. aeruginosa

References

Physicochemical Characterization of Ceftazidime Pentahydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime pentahydrate is a third-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens. As a sterile powder for injection, its physical and chemical properties are of paramount importance to ensure its stability, efficacy, and safety. This technical guide provides a comprehensive overview of the core physicochemical characterization of Ceftazidime pentahydrate, offering detailed experimental protocols and data analysis to support research, development, and quality control activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ceftazidime pentahydrate is fundamental for formulation development, stability assessment, and regulatory compliance. Key properties include its crystalline structure, thermal behavior, spectroscopic fingerprint, and chromatographic profile.

Crystalline Structure

Powder X-ray diffraction (PXRD) is a critical technique for elucidating the crystalline nature of Ceftazidime pentahydrate. The diffraction pattern provides a unique fingerprint of the crystalline lattice.

Data Presentation: Powder X-ray Diffraction (PXRD) Data

2θ (degrees) ± 0.2°
5.7
7.6
9.1
11.8
12.2
12.6
13.3
15.5
16.7
18.4
20.5
25.8
26.3
31.8

Table 1: Characteristic Powder X-ray Diffraction Peaks for Crystalline Ceftazidime.[1]

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of Ceftazidime pentahydrate. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Data Presentation: Thermal Analysis Data

Thermal EventTemperature Range (°C)Mass Loss (%)Description
Dehydration50 - 100~10%Loss of water molecules.[2]
Decomposition> 190~75%Onset of significant thermal degradation.[2]

Table 2: Summary of Thermal Events for Ceftazidime Pentahydrate from TGA.

A study reported an exothermic peak near 131°C in the DSC thermogram, which was related to ceftazidime.[2]

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of Ceftazidime pentahydrate.

FTIR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule.

Data Presentation: FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
3660-3250N-H group axial deformation
1752C=O stretching vibration of the β-lactam ring[3]
1750-1725Carboxylic acid function C=O stretching
1703C=O stretching vibration of the carboxylic acid group (COO⁻)[3]
1680-1630Amide group C=O axial deformation
1614C=N stretching vibration of the thiazole (B1198619) ring[3]
1529N-H bending vibration of the amide group and C=C stretching of the aromatic ring[3]
1475-1600Aromatic ring C=C axial deformation
1350-1300C-N axial deformation
1302C-N stretching vibration of the amide group[3]
1008C-O-C stretching vibration[3]
912Out-of-plane bending vibration of the C-H group in the aromatic ring[3]
880C-H out-of-plane bending in the thiazole ring[3]
765C-S stretching vibration in the thiazole ring[3]

Table 3: Key FTIR Absorption Bands for Ceftazidime Pentahydrate.[4]

UV-Vis spectroscopy is used to determine the absorption characteristics of Ceftazidime pentahydrate in solution.

Data Presentation: UV-Vis Spectral Data

Solventλmax (nm)
0.1N HCl261
Aqueous solution (pH 1.82–12.03)Isosbestic points at ~235, 245, 250, and 300 nm

Table 4: UV-Vis Absorption Maxima for Ceftazidime.[5][6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of Ceftazidime pentahydrate. A validated stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.

Data Presentation: Stability-Indicating HPLC Method Parameters

ParameterCondition
ColumnAtlantis dC18 (150 mm x 4.6 mm, 5 µm)[7]
Mobile PhaseBuffer solution (0.02 M anhydrous sodium acetate, pH 7.0) : Acetonitrile (60:40 v/v)[7]
Flow Rate1.5 mL/min[7]
DetectionUV at 254 nm[7]
Injection Volume20 µL[7]
Run Time5.0 min[7]
Retention Time (Ceftazidime)~1.456 min[7]
Retention Time (Pyridine)~2.970 min[7]

Table 5: Example of a Validated Stability-Indicating HPLC Method for Ceftazidime Pentahydrate.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate physicochemical characterization.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystalline structure of Ceftazidime pentahydrate.

Methodology:

  • Sample Preparation: Gently grind a small amount of the Ceftazidime pentahydrate sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • X-ray source: Cu Kα radiation.

    • Voltage and Current: Set according to instrument specifications (e.g., 40 kV and 40 mA).

    • Scan range (2θ): 5° to 40°.

    • Scan speed: A slow scan speed (e.g., 1°/min) is recommended to obtain good resolution.

  • Data Acquisition: Initiate the scan and collect the diffraction data.

  • Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the obtained pattern with reference data for identification.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and identify phase transitions of Ceftazidime pentahydrate.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the Ceftazidime pentahydrate sample (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • TGA:

      • Temperature program: Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate (e.g., 10°C/min).

      • Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).

    • DSC:

      • Temperature program: Heat the sample using a similar temperature program as in TGA.

      • Atmosphere: Use an inert atmosphere.

  • Data Acquisition: Run the thermal analysis program and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition and calculate the percentage of mass loss in different temperature regions.

    • DSC: Identify endothermic and exothermic peaks, which correspond to events such as melting, dehydration, and decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of Ceftazidime pentahydrate for structural elucidation and identification.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • Grind 1-2 mg of the Ceftazidime pentahydrate sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[8]

    • Transfer the mixture to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.[8]

  • Instrument Setup:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be collected.

  • Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands. Assign these bands to the corresponding functional groups in the Ceftazidime molecule.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Objective: To quantify Ceftazidime pentahydrate and its degradation products to assess its stability.

Methodology:

  • Preparation of Solutions:

    • Mobile Phase: Prepare the mobile phase as specified in Table 5. Filter and degas the mobile phase before use.

    • Standard Solution: Accurately weigh a known amount of Ceftazidime pentahydrate reference standard and dissolve it in the mobile phase to obtain a known concentration.

    • Sample Solution: Prepare the sample solution by dissolving a known amount of the Ceftazidime pentahydrate sample in the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with the conditions specified in Table 5.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention times and peak areas).

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Data Analysis: Identify and quantify the peaks corresponding to Ceftazidime and its degradation products by comparing their retention times and peak areas with those of the standard.

Degradation Pathway and Stability

Ceftazidime is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. Understanding its degradation pathway is crucial for developing stable formulations and defining appropriate storage conditions. The main degradation products include the inactive Δ²-isomer and pyridine.[9][10]

Visualizations

Visual representations of experimental workflows and degradation pathways can aid in understanding complex processes.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Sample Grinding Grinding Sample->Grinding for solid-state Weighing Weighing Sample->Weighing Pelletizing Pelletizing Grinding->Pelletizing with KBr PXRD PXRD Grinding->PXRD Dissolution Dissolution Weighing->Dissolution for solution-state TGA_DSC TGA_DSC Weighing->TGA_DSC HPLC HPLC Dissolution->HPLC FTIR FTIR Pelletizing->FTIR Crystallinity Crystallinity PXRD->Crystallinity Thermal_Stability Thermal_Stability TGA_DSC->Thermal_Stability Structural_ID Structural_ID FTIR->Structural_ID Purity_Stability Purity_Stability HPLC->Purity_Stability

Physicochemical Characterization Workflow

Degradation_Pathway Ceftazidime Ceftazidime Delta2_Isomer Δ²-Isomer (inactive) Ceftazidime->Delta2_Isomer Isomerization Pyridine Pyridine Ceftazidime->Pyridine Hydrolysis Other_Products Other Degradation Products Ceftazidime->Other_Products Hydrolysis of β-lactam ring

Simplified Degradation Pathway of Ceftazidime

Conclusion

The physicochemical characterization of Ceftazidime pentahydrate is a multi-faceted process that requires the application of various analytical techniques. The data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers involved in the development, manufacturing, and quality control of Ceftazidime-based pharmaceutical products. A thorough understanding and implementation of these characterization methods are essential for ensuring the quality, safety, and efficacy of this vital antibiotic.

References

Stability of Ceftazidime (Hydrate) Under Diverse pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of ceftazidime (B193861) (hydrate), a third-generation cephalosporin (B10832234) antibiotic, under various pH and temperature conditions. Understanding the degradation kinetics and pathways of ceftazidime is critical for the development of stable pharmaceutical formulations, ensuring its therapeutic efficacy and safety. This document summarizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.

Core Findings on Ceftazidime Stability

Ceftazidime is inherently unstable in aqueous solutions, with its degradation being significantly influenced by environmental factors such as pH, temperature, and light.[1][2] The degradation of ceftazidime in aqueous solutions typically follows first-order kinetics.[1][3] The primary degradation products identified are pyridine (B92270) and the inactive Δ²-isomer of ceftazidime.[4][5] Optimal stability for ceftazidime in aqueous solution is observed within a pH range of 4.5 to 6.5.[3]

Quantitative Stability Data

The stability of ceftazidime is highly dependent on temperature and the pH of the solution. The following tables summarize the degradation of ceftazidime under various conditions as reported in the literature.

Table 1: Temperature-Dependent Degradation of Ceftazidime in Aqueous Solution

Temperature (°C)ConcentrationDurationPercent DegradationReference
4Reconstituted Injection Vials7 daysNot specified, but noted as stable[5]
10Reconstituted Injection Vials7 daysNot specified, but noted as stable[5]
20Reconstituted Injection Vials24 hoursNot specified[5]
22100 mg/mL (with arginine)24 hours< 10%[6]
254% to 12% solutions24 hours< 10%[7][8]
30Reconstituted Injection Vials24 hoursNot specified[5]
37Not specifiedProgressiveReddish-brown discoloration and sulfide (B99878) odor[7]
4012% solution70 hoursSignificant, with formation of degradation products[7]
45Reconstituted sample24 hours~85%[1]

Table 2: pH-Dependent Stability of Ceftazidime

pHTemperature (°C)BufferStability ProfileReference
≤ 4Not specifiedNot specifiedImmediate precipitation[7]
4.430AcetateMaintained >90% for ~1.5 days[3]
4.5 - 6.5Not specifiedNot specifiedMaximum stability[3]
5.530PhosphateMaintained >90% for ~1.5 days[3]
6 - 12Not specifiedNot specifiedDegradation increases with increasing pH[7]
6.530PhosphateMaintained >90% for ~1.5 days[3]

Ceftazidime Degradation Pathways

The degradation of ceftazidime can proceed through several pathways, primarily involving the hydrolysis of the β-lactam ring and isomerization.[4][9] At temperatures above 25°C, two main degradation products are formed: the Δ²-isomer and pyridine.[10] The opening of the β-lactam ring is another significant degradation mechanism.[7][11]

Ceftazidime_Degradation_Pathways Ceftazidime Ceftazidime (Δ³-isomer) (Active) Delta2_Isomer Δ²-Isomer (Inactive) Ceftazidime->Delta2_Isomer Isomerization (e.g., basic conditions) Pyridine Pyridine Ceftazidime->Pyridine Side-chain cleavage Ring_Opened β-Lactam Ring Opened Products (e.g., Acetyl-ethanal derivative) Ceftazidime->Ring_Opened Hydrolysis of β-lactam ring

Figure 1. Key degradation pathways of Ceftazidime.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies of ceftazidime.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile (B52724) and water.[4]

2. Stress Conditions:

  • Acidic Degradation:

    • To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.

    • Incubate the mixture at 60°C for 30 minutes.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[4]

  • Basic Degradation:

    • To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.

    • Keep the mixture at 60°C for 30 minutes.

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[4]

  • Oxidative Degradation:

    • To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).

    • Maintain the solution at 60°C for 30 minutes.

    • After incubation, cool the solution to room temperature.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[4]

  • Thermal Degradation:

    • Place the ceftazidime stock solution in a hot air oven at 60°C.

    • Samples are withdrawn at suitable time intervals for analysis.[4]

  • Photodegradation:

    • Expose the ceftazidime stock solution to ultraviolet (e.g., 254 nm) and visible (e.g., 320 nm) radiation.

    • Samples are withdrawn at various time points for analysis.[1]

Analytical Method

A validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is used to separate and quantify ceftazidime from its degradation products.[12][13]

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Ceftazidime Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C, 30 min) Stock->Acid Base Basic (0.1N NaOH, 60°C, 30 min) Stock->Base Oxidative Oxidative (20% H₂O₂, 60°C, 30 min) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV/Vis light) Stock->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution with Mobile Phase Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC Data Data Interpretation (Quantify Degradants, Determine Pathways) HPLC->Data

Figure 2. Experimental workflow for forced degradation studies.

Conclusion

The stability of ceftazidime (hydrate) is a critical parameter that must be carefully controlled to ensure its clinical effectiveness. This technical guide has summarized the key factors influencing its degradation, namely temperature and pH. The provided data tables and diagrams offer a concise yet comprehensive resource for researchers and professionals in the pharmaceutical field. By understanding the degradation pathways and employing robust analytical methodologies, stable and safe ceftazidime formulations can be successfully developed and maintained.

References

The Pharmacokinetic Profile of Ceftazidime (Hydrate) in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ceftazidime (B193861) (hydrate) in key preclinical animal models. Ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, is widely utilized for its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal species is crucial for the non-clinical safety and efficacy evaluation that informs human clinical trial design. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes essential workflows and concepts to support drug development programs.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of ceftazidime have been characterized in several preclinical species. The following tables summarize key data for intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration routes.

Table 1: Pharmacokinetics of Ceftazidime in Rats
ParameterIntravenous (IV)Reference(s)
Dose 20 mg/kg[2]
Half-life (t½) 14 min[2]
Urinary Excretion (24h) 97.1%[2]
Biliary Excretion (24h) 0.63%[2]
Table 2: Pharmacokinetics of Ceftazidime in Dogs
ParameterIntravenous (IV)Intramuscular (IM)Subcutaneous (SC)Reference(s)
Dose 20-30 mg/kg30 mg/kg25-30 mg/kg[3][4][5][6]
Half-life (t½) 0.8 - 1.15 hours-0.8 - 0.95 hours[3][5][6]
Cmax --24.1 µg/mL[7][8]
Tmax --45 min[7][8]
Clearance (CL) 0.166 - 0.176 L/h/kg--[5][6]
Volume of Distribution (Vd) 0.189 L/kg-0.18 L/kg[6][7][8]
Bioavailability (F) --~72%[5]
Table 3: Pharmacokinetics of Ceftazidime in Rabbits
ParameterIntravenous (IV)Intramuscular (IM)Reference(s)
Dose 50 mg/kg50 mg/kg[9]
Distribution Half-life (t½α) 0.258 hours-[9]
Elimination Half-life (t½β) 2.22 hours2.12 hours[9]
Cmax -66.3 µg/mL[9]
Tmax -0.779 hours[9]
Mean Residence Time (MRT) -3.06 hours[9]
Bioavailability (F) -96.6%[9]
Plasma Protein Binding 13.3 - 21.6%13.3 - 21.6%[9]
Table 4: Pharmacokinetics of Ceftazidime in Other Preclinical Species
SpeciesRouteDoseHalf-life (t½)CmaxTmaxReference(s)
Mouse SC25 mg/kg21 min26 mg/L15-30 min[10]
Cynomolgus Monkey SC25 mg/kg58 min--[10]
Cat IV30 mg/kg0.77 hours--[11][12]
Cat IM30 mg/kg-89.42 µg/mL0.48 hours[11][12]

Experimental Protocols

The following section outlines the typical methodologies employed in the pharmacokinetic evaluation of ceftazidime in preclinical models.

Animal Models and Husbandry

Studies have utilized various preclinical species, including Sprague-Dawley rats, Beagle dogs, New Zealand White rabbits, and Cynomolgus monkeys.[2][5][10] Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard laboratory chow and water ad libitum. Prior to study initiation, animals undergo an acclimatization period. Ethical considerations and adherence to institutional animal care and use committee (IACUC) guidelines are paramount.[5]

Drug Administration

Ceftazidime (hydrate) is typically reconstituted in a suitable vehicle, such as sterile water for injection.[5]

  • Intravenous (IV): Administered as a bolus injection, commonly into a cephalic or marginal ear vein.[5]

  • Intramuscular (IM): Injected into a suitable muscle mass, such as the quadriceps.[9]

  • Subcutaneous (SC): Administered under the skin, often in the dorsal thoracic region.[3][5]

Blood Sampling

Serial blood samples are collected at predetermined time points post-dose. Common sampling sites include the jugular vein (via catheter), cephalic vein, or marginal ear vein.[5] Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.

Bioanalytical Method

Quantification of ceftazidime in plasma and other biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC).[5][13] A typical HPLC method involves:

  • Sample Preparation: Protein precipitation with a solvent like methanol (B129727) is a common first step.[13]

  • Chromatographic Separation: A reverse-phase C18 column is frequently used.[14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) is employed.[13][14]

  • Detection: UV detection at a wavelength of approximately 254 nm or 257 nm is standard.[13][15]

  • Validation: The method should be validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantification (LLOQ) in the range of 0.05 to 0.227 µg/mL.[5][16]

A microbiological assay using a susceptible organism like Bacillus subtilis has also been described for determining ceftazidime concentrations.[6][9]

Pharmacokinetic Analysis

Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters. Software such as Phoenix WinNonlin is commonly used for this purpose. The data from intravenous studies are used to calculate parameters like clearance and volume of distribution, while data from extravascular routes are used to determine Cmax, Tmax, and bioavailability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of ceftazidime.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_reporting Reporting Phase animal_acclimatization Animal Acclimatization drug_admin Ceftazidime Administration (IV, IM, or SC) animal_acclimatization->drug_admin protocol_approval IACUC Protocol Approval protocol_approval->animal_acclimatization blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_processing Plasma Separation & Storage blood_sampling->sample_processing bioanalysis HPLC-UV Analysis sample_processing->bioanalysis data_analysis Pharmacokinetic Analysis bioanalysis->data_analysis report Study Report Generation data_analysis->report ADME IM_SC Intramuscular/ Subcutaneous Space blood Systemic Circulation (Blood/Plasma) IM_SC->blood Absorption tissues Peripheral Tissues blood->tissues Distribution kidney Kidney blood->kidney Renal Filtration tissues->blood Redistribution urine Urine (Excretion) kidney->urine Excretion

References

The Core of Resistance: A Technical Guide to Ceftazidime Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861), a third-generation cephalosporin (B10832234), has long been a critical antibiotic for treating serious bacterial infections, particularly those caused by Pseudomonas aeruginosa and other Gram-negative pathogens. However, the emergence and spread of resistance threaten its clinical efficacy. Understanding the fundamental mechanisms by which bacteria evade the action of ceftazidime is paramount for the development of novel therapeutic strategies and for preserving the utility of this important antibiotic. This guide provides an in-depth technical overview of the core mechanisms of ceftazidime resistance, detailed experimental protocols for their investigation, and a summary of key quantitative data.

Core Mechanisms of Ceftazidime Resistance

Bacteria have evolved a sophisticated arsenal (B13267) of resistance mechanisms to counteract the effects of ceftazidime. These can be broadly categorized into three primary strategies: enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration.

  • Enzymatic Degradation: The Role of β-Lactamases The most significant mechanism of resistance to ceftazidime is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] Several classes of β-lactamases are implicated in ceftazidime resistance:

    • Class A Extended-Spectrum β-Lactamases (ESBLs): Derivatives of TEM and SHV enzymes, these have mutated to efficiently hydrolyze third-generation cephalosporins like ceftazidime.[2]

    • Class C Cephalosporinases (AmpC): These are chromosomally encoded enzymes that can be overexpressed, leading to high-level resistance.[3][4] Mutations in the ampC regulatory genes can lead to constitutive hyperproduction of the enzyme.

    • Class B Metallo-β-Lactamases (MBLs): Enzymes like VIM, IMP, and NDM possess a broad substrate profile that includes ceftazidime and carbapenems.[5] Their activity is not inhibited by conventional β-lactamase inhibitors.

    • Class D Oxacillinases (OXA): Certain OXA-type β-lactamases have evolved to confer resistance to ceftazidime.

  • Reduced Intracellular Drug Concentration Bacteria can limit the intracellular accumulation of ceftazidime through two primary mechanisms:

    • Decreased Permeability: Gram-negative bacteria possess an outer membrane that acts as a selective barrier. Ceftazidime primarily enters the periplasmic space through porin channels, such as OprD in P. aeruginosa.[6] Downregulation or mutations in the genes encoding these porins can significantly reduce the influx of the antibiotic, contributing to resistance.[1][7]

    • Efflux Pumps: These are membrane-spanning protein complexes that actively transport antibiotics out of the bacterial cell.[8] In P. aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, plays a crucial role in ceftazidime resistance by pumping the drug out of the periplasm before it can reach its target.[6][9][10] Overexpression of these efflux systems is a common resistance mechanism.

  • Target Modification Ceftazidime's primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in bacterial cell wall synthesis.[3] While less common than enzymatic degradation or reduced permeability, alterations in the structure of PBP3 can decrease its affinity for ceftazidime, leading to resistance.

Quantitative Data on Ceftazidime Resistance

The following tables summarize key quantitative data related to ceftazidime resistance, providing a comparative overview of resistance levels and the impact of different resistance mechanisms.

Table 1: Ceftazidime Minimum Inhibitory Concentration (MIC) Breakpoints

OrganismSusceptible (S) MIC (µg/mL)Intermediate (I) MIC (µg/mL)Resistant (R) MIC (µg/mL)
Enterobacteriaceae*≤48≥16
Pseudomonas aeruginosa**≤8-≥16

*Based on a dose of 1g every 8 hours.[1] **Based on a dose of 2g IV every 8 hours in patients with normal renal function.[1]

Table 2: Examples of Ceftazidime MICs for Resistant Bacterial Isolates

Bacterial SpeciesResistance Mechanism(s)Ceftazidime MIC (µg/mL)
Klebsiella pneumoniaeKPC-3, OmpK35/36 porin deficiency, increased efflux32
Pseudomonas aeruginosaOverexpression of AmpC>256
Escherichia coliNDM-5 Metallo-β-lactamaseHigh-level resistance
Pseudomonas aeruginosadacB mutation16-fold increase
P. aeruginosadacB and ampC mutations≥32

Sources:[11][12]

Table 3: Global and Regional Ceftazidime-Avibactam Resistance Rates in Gram-Negative Bacteria (2021-2024)

RegionResistance Rate (95% CI)
Global13.2% (11.4–15.2)
Asia19.3% (15.7–24.2)
Africa13.6% (5.6–29.2)
Europe11.0% (7.8–15.2)
South America6.1% (3.2–11.5)
North America5.3% (4.2–6.7)

Source:[13][14]

Experimental Protocols

Investigating the mechanisms of ceftazidime resistance requires a combination of phenotypic and genotypic methods. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a 2x working stock of ceftazidime in CAMHB. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the 2x ceftazidime stock to the first column of wells. d. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column containing the antibiotic.

  • Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Inoculate each well with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of ceftazidime at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

β-Lactamase Activity Assay

This assay measures the ability of a bacterial extract to hydrolyze a chromogenic cephalosporin substrate, such as nitrocefin.

Materials:

  • Nitrocefin stock solution

  • Bacterial cell lysate

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Bacterial Lysate: a. Grow bacteria to mid-log phase and harvest by centrifugation. b. Resuspend the cell pellet in assay buffer and lyse the cells by sonication or using a chemical lysis reagent. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzymes.

  • Assay: a. Prepare a reaction mixture containing assay buffer and nitrocefin. b. Add the bacterial lysate to the wells of a 96-well plate. c. Initiate the reaction by adding the nitrocefin-containing reaction mixture to each well. d. Immediately measure the absorbance at 490 nm and continue to monitor the change in absorbance over time.

  • Data Analysis: a. The rate of increase in absorbance is proportional to the β-lactamase activity. b. A standard curve using purified β-lactamase can be used to quantify the enzyme activity in the samples.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of genes encoding for resistance mechanisms, such as efflux pumps and β-lactamases.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)

  • Gene-specific primers for the target gene(s) and a housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from bacterial cultures grown under specific conditions (e.g., with and without ceftazidime). b. Treat the RNA with DNase to remove any contaminating genomic DNA. c. Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: a. Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and gene-specific primers. b. Run the reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: a. The instrument will monitor the fluorescence signal in real-time as the PCR product accumulates. b. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. c. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Outer Membrane Protein (OMP) Analysis

This involves the extraction and visualization of OMPs to identify changes in porin expression.

Materials:

  • Bacterial cell culture

  • Lysis buffer

  • Sarkosyl (N-lauroylsarcosine) solution

  • Ultracentrifuge

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • OMP Extraction: a. Harvest bacterial cells and resuspend them in a suitable buffer. b. Lyse the cells using sonication or a French press. c. Remove unbroken cells by low-speed centrifugation. d. Pellet the total membranes by ultracentrifugation. e. Resuspend the membrane pellet and selectively solubilize the inner membrane using a detergent like Sarkosyl. f. The insoluble outer membrane fraction is then collected by ultracentrifugation.

  • SDS-PAGE: a. Resuspend the OMP pellet in a sample buffer and denature by heating. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: a. Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. b. Compare the OMP profiles of susceptible and resistant strains to identify differences in the expression of specific porins.

Whole Genome Sequencing (WGS)

WGS provides a comprehensive view of the genetic basis of resistance by identifying all resistance genes, mutations, and mobile genetic elements.

Materials:

  • Bacterial genomic DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina, Oxford Nanopore)

  • Library preparation kit

  • Bioinformatics software for data analysis

Procedure:

  • DNA Extraction and Library Preparation: a. Extract high-quality genomic DNA from the bacterial isolate. b. Prepare a sequencing library from the genomic DNA according to the manufacturer's protocol for the chosen NGS platform.

  • Sequencing: a. Sequence the prepared library on the NGS instrument.

  • Bioinformatics Analysis: a. Perform quality control on the raw sequencing reads. b. Assemble the reads into a draft genome. c. Annotate the genome to identify genes. d. Use specialized databases and tools (e.g., ResFinder, CARD) to identify known antibiotic resistance genes. e. Compare the genome of the resistant strain to a susceptible reference strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes associated with resistance (e.g., ampC, oprD, efflux pump regulators).

Visualizing Resistance Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of ceftazidime resistance.

Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Porin Porin (e.g., OprD) Ceftazidime_peri Ceftazidime (periplasmic) Porin->Ceftazidime_peri PBP3 PBP3 (Target) BetaLactamase β-Lactamase Inactive_Ceftazidime Inactive Ceftazidime BetaLactamase->Inactive_Ceftazidime EffluxPump Efflux Pump (e.g., MexAB-OprM) Ceftazidime_ext Ceftazidime (extracellular) EffluxPump->Ceftazidime_ext Ceftazidime_ext->Porin Influx Ceftazidime_peri->PBP3 Inhibition of Cell Wall Synthesis Ceftazidime_peri->BetaLactamase Hydrolysis Ceftazidime_peri->EffluxPump Efflux

Caption: Overview of Ceftazidime Action and Resistance.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis MIC MIC Determination (Broth Microdilution) ResistantPhenotype Resistant Phenotype? MIC->ResistantPhenotype BetaLactamaseAssay β-Lactamase Assay IdentifyMechanisms Identify Resistance Mechanisms BetaLactamaseAssay->IdentifyMechanisms OMP_Analysis OMP Analysis (SDS-PAGE) OMP_Analysis->IdentifyMechanisms qRT_PCR qRT-PCR (Gene Expression) qRT_PCR->IdentifyMechanisms WGS Whole Genome Sequencing WGS->IdentifyMechanisms Isolate Bacterial Isolate Isolate->MIC ResistantPhenotype->BetaLactamaseAssay Investigate Mechanism ResistantPhenotype->OMP_Analysis Investigate Mechanism ResistantPhenotype->qRT_PCR Investigate Mechanism ResistantPhenotype->WGS Investigate Mechanism

Caption: Workflow for Investigating Ceftazidime Resistance.

AmpC_Regulation cluster_pathway AmpC Regulation Pathway Ceftazidime Ceftazidime PBP PBPs Ceftazidime->PBP Inhibition CellWall_Damage Cell Wall Damage PBP->CellWall_Damage PG_Fragments Peptidoglycan Fragments (Muropeptides) CellWall_Damage->PG_Fragments AmpG AmpG (Permease) PG_Fragments->AmpG Transport into Cytoplasm AmpD AmpD (Amidase) AmpG->AmpD AmpR AmpR (Transcriptional Regulator) AmpD->AmpR Inactivation of Repressor Activity ampC_promoter ampC Promoter AmpR->ampC_promoter Binding and Activation AmpC_expression AmpC Expression ampC_promoter->AmpC_expression

Caption: Simplified AmpC β-lactamase Induction Pathway.

Conclusion

Ceftazidime resistance in bacteria is a multifaceted problem driven by a variety of sophisticated molecular mechanisms. A thorough understanding of these mechanisms, facilitated by the robust experimental approaches outlined in this guide, is essential for the continued development of effective antimicrobial therapies. By combining phenotypic and genotypic analyses, researchers can elucidate the basis of resistance in clinical isolates, track the spread of resistance determinants, and design novel strategies to overcome these challenges. The ongoing surveillance of ceftazidime resistance and the exploration of new drug targets and inhibitor combinations will be critical in the fight against antimicrobial resistance.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro susceptibility testing method used in clinical microbiology and drug development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of Ceftazidime using standard laboratory methods.

Principle

The determination of Ceftazidime's MIC is based on exposing a standardized bacterial inoculum to serial dilutions of the antibiotic. The lowest concentration that inhibits visible bacterial growth after a specified incubation period is recorded as the MIC. This value is then interpreted using established clinical breakpoints to classify the organism as susceptible, intermediate, or resistant to Ceftazidime.

Quantitative Data Summary

Table 1: CLSI and EUCAST Interpretive Breakpoints for Ceftazidime (μg/mL)
Organism GroupCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/R)
Enterobacterales≤ 4 / 8 / ≥ 16[1]≤ 8 / > 8[2]
Pseudomonas aeruginosa≤ 8 / - / ≥ 16[1]≤ 8 / > 8[2][3]
Acinetobacter spp.≤ 8 / 16 / ≥ 32[1]Not Recommended

S = Susceptible, I = Intermediate, R = Resistant

Table 2: Quality Control (QC) Ranges for Ceftazidime MIC Testing
QC StrainATCC NumberCLSI Expected MIC Range (μg/mL)EUCAST Expected MIC Range (μg/mL)
Escherichia coli259220.06 - 0.5[1]0.125 - 0.5
Pseudomonas aeruginosa278531 - 4[1]1 - 4
Klebsiella pneumoniae (ESBL)700603> 16 (Ceftazidime alone)16 - 128

Experimental Protocols

Three primary methods are described for determining the MIC of Ceftazidime: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion (E-test).

Broth Microdilution Method

This is a widely used method for determining MICs and involves a 96-well microtiter plate.

Materials:

  • Ceftazidime powder (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard[4]

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)[5]

Procedure:

  • Preparation of Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the Ceftazidime stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth as a sterility control (no bacteria).[6]

    • This will create a final concentration range of 0.06 to 32 µg/mL after adding the inoculum.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.[7]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Reading the MIC: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism. This can be determined visually or with a plate reader. The growth control well should show turbidity, and the sterility control well should remain clear.

Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium at various concentrations.

Materials:

  • Ceftazidime powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture and 0.5 McFarland standard as described above

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Preparation of Antibiotic-Containing Plates:

    • Prepare a series of Ceftazidime stock solutions to achieve the desired final concentrations in the agar.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of each Ceftazidime dilution to the molten agar to create a series of plates with two-fold dilutions of the antibiotic. For example, add 1 mL of a 100 µg/mL Ceftazidime solution to 99 mL of agar for a final concentration of 1 µg/mL.

    • Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a growth control plate without any antibiotic.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension using an inoculum replicating device. Each spot should contain approximately 1 x 10⁴ CFU.[4]

  • Incubation: Allow the spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Ceftazidime that inhibits the visible growth of the bacteria on the agar surface.

Gradient Diffusion Method (E-test)

This method utilizes a plastic strip with a predefined gradient of antibiotic.

Materials:

  • Ceftazidime E-test strips[8]

  • Mueller-Hinton Agar plates

  • Bacterial culture and 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard as previously described.

  • Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[9] Swab the entire surface of an MHA plate to obtain a confluent lawn of growth.[9]

  • Application of E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the Ceftazidime E-test strip to the agar surface with the concentration scale facing upwards.[10]

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.[5]

  • Reading the MIC: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[10] If the intersection is between two markings, round up to the higher value.[11]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_dilution Broth Microdilution cluster_incubation Incubation & Reading cluster_interpretation Interpretation start Start stock Prepare Ceftazidime Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dispense Dispense CAMHB in 96-well plate stock->dispense inoculate Inoculate wells with bacteria inoculum->inoculate serial_dilute Perform 2-fold Serial Dilutions dispense->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Result (Susceptible, Intermediate, or Resistant) read_mic->interpret end End interpret->end

Caption: Workflow for Broth Microdilution MIC Testing.

References

Application Note: Quantification of Ceftazidime Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria. Accurate and reliable quantification of Ceftazidime in bulk drug substances, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high precision, specificity, and sensitivity.[1] This application note provides a detailed protocol for the quantification of Ceftazidime using a reversed-phase HPLC (RP-HPLC) method.

Principle

The method employs a reversed-phase C18 column to separate Ceftazidime from potential impurities and excipients. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, facilitates the separation. Detection is typically carried out using a UV-Vis detector at a wavelength where Ceftazidime exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration of a Ceftazidime reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following table summarizes the typical chromatographic conditions for Ceftazidime analysis.

ParameterRecommended ConditionsVariations Noted in Literature
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeHypersil BDS C18[2], Inertsil C18, Luna C18[3]
Mobile Phase Acetonitrile : Phosphate (B84403) Buffer (pH 3.5-7.0) (e.g., 20:80 v/v)Acetonitrile:Acetic Acid (75:25)[4][5], Acetonitrile:Water:Disodium Hydrogen Phosphate buffer (pH 5.0) (25:25:50 v/v/v)[3], Acetonitrile:Phosphate buffer (60:40 v/v)[6]
Flow Rate 1.0 mL/min0.7 mL/min[4][5], 1.2 mL/min[7], 1.5 mL/min[3]
Injection Volume 20 µL10 µL[8]
Column Temperature Ambient (or controlled at 25-35°C)30°C[8], 35°C[9], 50°C[10]
Detection Wavelength 254 nm229 nm, 231 nm[6], 255 nm[8], 257 nm[10]
Run Time ~10 minutesDependent on retention time

2. Preparation of Solutions

a. Mobile Phase Preparation (Example: Acetonitrile : Phosphate Buffer (20:80 v/v), pH 3.5)

  • Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC-grade water.

  • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[2]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 800 mL of the filtered buffer with 200 mL of HPLC-grade acetonitrile.

  • Degas the final mobile phase mixture using sonication or vacuum filtration.

b. Standard Stock Solution of Ceftazidime (e.g., 1000 µg/mL)

  • Accurately weigh approximately 100 mg of Ceftazidime reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.[2]

  • Sonicate for 15-20 minutes to ensure complete dissolution.

c. Preparation of Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations typically ranging from 5 µg/mL to 200 µg/mL.[2] A common linearity range is 50-150 µg/mL.[3]

  • Inject each working standard solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of Ceftazidime.

3. Sample Preparation

a. For Pharmaceutical Formulations (e.g., Injections)

  • Reconstitute the Ceftazidime for injection powder with a known volume of sterile water or mobile phase as per the product instructions.

  • Further dilute the reconstituted solution with the mobile phase to obtain a final concentration within the calibration curve range.[2]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[2]

b. For Biological Fluids (e.g., Serum)

  • To a known volume of the serum sample (e.g., 50 µL), add an equal volume of cold methanol (B129727) to precipitate proteins.[10]

  • Vortex the mixture and then centrifuge at high speed.

  • Collect the supernatant and inject 20 µL into the HPLC system.[10]

Data Presentation

The following tables summarize the quantitative data from various published HPLC methods for Ceftazidime quantification.

Table 1: Chromatographic Parameters

ReferenceRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
Myers & Blumer, 1983[10]~5.00.3 - 5000.999
Balamuralikrishna et al., 2011[3]Not Specified50 - 1500.9995
Nanda et al., 2013[2]3.050 - 2000.998
Bonthu et al., 20172.34120 - 280>0.99
Singh et al., 2021[4][5]4.5Not SpecifiedNot Specified
Rashmitha et al.[8]5.89Not SpecifiedNot Specified

Table 2: Method Validation Parameters

ReferenceLOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)
Singh et al., 2021[4][5]0.0750.227Not Specified
Nanda et al., 2013[2]0.13090.396799.53 - 99.81
Bonthu et al., 20172.447.3998.11 - 101.84
Rashmitha et al.[8]0.13 - 0.1420.260 - 0.284Not Specified

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of Ceftazidime.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation WorkingStandards Working Standard Solutions MobilePhase->WorkingStandards SamplePrep Sample Preparation MobilePhase->SamplePrep StandardStock Standard Stock Solution StandardStock->WorkingStandards HPLCSytem HPLC System (Pump, Injector, Column, Detector) WorkingStandards->HPLCSytem Inject SamplePrep->HPLCSytem Inject DataAcquisition Data Acquisition (Chromatogram) HPLCSytem->DataAcquisition CalibrationCurve Calibration Curve Generation DataAcquisition->CalibrationCurve Quantification Quantification of Ceftazidime in Sample DataAcquisition->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for Ceftazidime quantification by HPLC.

References

Application Notes and Protocols for In Vitro Selection of Ceftazidime-Resistant Bacterial Mutants

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro selection of bacterial mutants with resistance to ceftazidime (B193861) (hydrate). The methodologies are designed for researchers in microbiology, infectious diseases, and drug development to investigate the mechanisms of antibiotic resistance.

Introduction

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It is effective against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa.[3][4] However, the emergence of resistance poses a significant clinical challenge. The selection of resistant mutants in a controlled laboratory setting is a crucial tool for understanding the genetic and biochemical pathways leading to resistance. These studies can aid in the development of new therapeutic strategies to combat antibiotic-resistant infections.

Resistance to ceftazidime in Gram-negative bacteria can arise from several mechanisms, including:

  • Production of β-lactamases: Enzymes that hydrolyze the β-lactam ring of ceftazidime, inactivating the antibiotic.[3][5] This includes AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs).[4]

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the target proteins (PBPs) can reduce the binding affinity of ceftazidime, rendering it less effective.[1][6]

  • Reduced Outer Membrane Permeability: Changes in porin channels can limit the entry of ceftazidime into the bacterial cell.[5]

  • Efflux Pump Overexpression: Increased expression of efflux pumps can actively transport ceftazidime out of the cell.[4]

The following protocols describe two primary methods for selecting ceftazidime-resistant mutants in vitro: single-step selection and multi-step (serial passage) selection.

Data Presentation

The following tables summarize quantitative data from various studies on the in vitro selection of ceftazidime-resistant mutants.

Table 1: Single-Step Ceftazidime Resistance Selection

Bacterial SpeciesSelection Concentration (mg/L)Mutant FrequencyFold Increase in MICReference
Enterobacter cloacae (KPC-3)2x MIC10⁻⁶ - 10⁻⁹16 to >32[7]
Klebsiella pneumoniae (KPC-3)2x MIC10⁻⁶ - 10⁻⁹8 to >64[7]
Pseudomonas aeruginosa4x and 8x MICLow (not specified)16 to 32[8]
ESBL-producing Enterobacteriaceae2x MIC10⁻⁷ - 10⁻⁹2 to 128[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Multi-Step (Serial Passage) Ceftazidime Resistance Selection

Bacterial SpeciesInitial Ceftazidime MIC (mg/L)Final Ceftazidime MIC (mg/L)Number of PassagesReference
Klebsiella pneumoniae (OXA-48-like)0.25 - 416 - 25615[10]
Pseudomonas aeruginosaNot specifiedNot specified30
Salmonella Senftenberg512 (with avibactam: 4)>10x initial MICNot specified
KPC-producing Klebsiella pneumoniaeNot specifiedHigh-level resistanceNot specified[11]

Experimental Protocols

Protocol 1: Single-Step Selection of Ceftazidime-Resistant Mutants

This method is used to isolate spontaneous mutants that can grow at a high concentration of ceftazidime in a single step.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cation-adjusted Mueller-Hinton Agar (CAMHA)

  • Ceftazidime (hydrate) stock solution (sterile)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile culture tubes and Petri dishes

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate overnight at 37°C with shaking.

  • Determine Initial Cell Density:

    • Measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.

    • Plate serial dilutions onto CAMHA plates to determine the colony-forming units per milliliter (CFU/mL).

  • Prepare Selective Plates:

    • Prepare CAMHA plates containing ceftazidime at concentrations corresponding to 2x, 4x, 8x, and 16x the minimum inhibitory concentration (MIC) of the parental strain.[7][8]

  • Plate for Selection:

    • Centrifuge a known volume of the overnight culture, remove the supernatant, and resuspend the cell pellet in sterile saline to a high density (e.g., 10⁹-10¹⁰ CFU/mL).

    • Plate 100 µL of the concentrated cell suspension onto each selective plate.

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours.

  • Calculate Mutant Frequency:

    • Count the number of colonies that grow on the selective plates.

    • The mutant frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated.[7]

  • Characterize Mutants:

    • Isolate single colonies from the selective plates.

    • Determine the MIC of ceftazidime for the selected mutants to confirm resistance.

    • Further genetic and phenotypic characterization can be performed.

Protocol 2: Multi-Step (Serial Passage) Selection of Ceftazidime-Resistant Mutants

This method mimics the gradual development of resistance that can occur during prolonged antibiotic therapy.

Materials:

  • Same as Protocol 1

  • 96-well microtiter plates

Procedure:

  • Prepare Initial Culture:

    • Inoculate the bacterial strain into CAMHB and incubate overnight at 37°C.

  • Serial Passage:

    • Prepare a series of culture tubes or wells in a 96-well plate with a two-fold dilution series of ceftazidime in CAMHB, starting from a sub-inhibitory concentration (e.g., 0.5x MIC).

    • Inoculate each tube/well with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

    • Incubate at 37°C for 18-24 hours.

  • Subsequent Passages:

    • On the following day, identify the highest concentration of ceftazidime that permitted bacterial growth (sub-MIC).

    • Use the culture from this tube/well to inoculate a new series of ceftazidime dilutions. The starting concentration for the new series should be the sub-MIC from the previous day.

    • Repeat this process for a set number of days (e.g., 15-30 days) or until a desired level of resistance is achieved.[10]

  • Isolate and Characterize Mutants:

    • After the final passage, plate the culture from the highest concentration showing growth onto CAMHA to obtain isolated colonies.

    • Determine the MIC of ceftazidime for the isolated mutants.

    • Perform whole-genome sequencing or targeted gene sequencing to identify mutations associated with resistance.

Visualization of Pathways and Workflows

Ceftazidime Mechanism of Action and Resistance

Ceftazidime acts by binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][6] This inhibition leads to cell lysis and death. Bacteria have evolved several mechanisms to counteract the action of ceftazidime.

Ceftazidime_Resistance cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm Ceftazidime Ceftazidime BetaLactamase β-Lactamase (e.g., AmpC) Ceftazidime->BetaLactamase Hydrolysis (Resistance) Porin Porin Channel Ceftazidime->Porin Entry Efflux Efflux Pump Ceftazidime->Efflux Expulsion (Resistance) PBP Penicillin-Binding Proteins (PBPs) PBP->PBP Target Modification (Resistance) CellWall Cell Wall Synthesis PBP->CellWall Inhibition Porin->Ceftazidime Reduced Permeability (Resistance) Porin->PBP Transport Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanisms of ceftazidime action and bacterial resistance.

Experimental Workflow for Single-Step Mutant Selection

The following diagram illustrates the workflow for the single-step selection of ceftazidime-resistant bacterial mutants.

Single_Step_Workflow cluster_prep Preparation cluster_selection Selection cluster_analysis Analysis A Overnight Culture of Parental Strain B Determine Cell Density (CFU/mL) A->B D Plate High-Density Inoculum A->D G Calculate Mutant Frequency B->G C Prepare Selective Agar Plates (Ceftazidime at 2x, 4x, 8x, 16x MIC) C->D E Incubate at 37°C for 24-48h D->E F Count Resistant Colonies E->F F->G H Isolate and Confirm Resistance (MIC) F->H I Further Characterization (e.g., Sequencing) H->I

Caption: Workflow for single-step selection of resistant mutants.

Experimental Workflow for Multi-Step Mutant Selection

The following diagram illustrates the workflow for the multi-step (serial passage) selection of ceftazidime-resistant bacterial mutants.

Multi_Step_Workflow cluster_setup Initial Setup cluster_cycle Daily Passage Cycle cluster_end Endpoint Analysis Start Start with Parental Bacterial Strain Day1 Day 1: Inoculate in Ceftazidime Dilution Series Start->Day1 Incubate Incubate 18-24h at 37°C Day1->Incubate Identify Identify Highest Concentration with Growth (sub-MIC) Incubate->Identify Inoculate Inoculate New Dilution Series from sub-MIC Culture Identify->Inoculate Inoculate->Incubate Next Day Repeat Repeat for 15-30 Days Inoculate->Repeat Isolate Isolate Colonies from Final Passage Repeat->Isolate Characterize Characterize Mutants (MIC, Sequencing) Isolate->Characterize

Caption: Workflow for multi-step selection of resistant mutants.

Key Signaling Pathway: AmpC Regulation in P. aeruginosa

In many Gram-negative bacteria, including P. aeruginosa, the expression of the AmpC β-lactamase is tightly regulated. Mutations in the regulatory genes can lead to overexpression of AmpC and high-level resistance to ceftazidime.

AmpC_Regulation cluster_genes Regulatory Genes cluster_process Regulatory Process cluster_resistance Resistance Outcome ampR ampR (Transcriptional Regulator) AmpR_inactive Inactive AmpR ampR->AmpR_inactive Encodes ampD ampD (N-acetylmuramyl-L-alanine amidase) PG Peptidoglycan Fragments ampD->PG Degrades dacB dacB (PBP4) dacB->PG Accumulation of PG->AmpR_inactive Converts to AmpR_active Active AmpR ampC ampC (β-lactamase gene) AmpR_active->ampC Induces Transcription AmpR_inactive->AmpR_active Active Form AmpC_protein AmpC β-lactamase ampC->AmpC_protein Translation Resistance Ceftazidime Resistance AmpC_protein->Resistance Ceftazidime Ceftazidime AmpC_protein->Ceftazidime Hydrolyzes Ceftazidime->dacB Inhibition

Caption: Simplified AmpC β-lactamase regulation pathway.

References

Application Notes: Ceftazidime (Hydrate) Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Ceftazidime (B193861) is a third-generation, broad-spectrum β-lactam cephalosporin (B10832234) antibiotic.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan.[3][4][5] This disruption leads to a weakened cell wall and subsequent cell lysis, making it a potent bactericidal agent, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[2][4][5] In a research context, ceftazidime is frequently used in antimicrobial susceptibility testing, studies of bacterial resistance mechanisms, and as a selection agent. Proper preparation and storage of stock solutions are critical to ensure its stability and efficacy in experimental assays.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by acylating and thereby inactivating penicillin-binding proteins (PBPs). This action blocks the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4] The inhibition of PBP-3 in Gram-negative bacteria is particularly crucial as it is essential for septum formation during cell division.[4] The unique chemical structure of ceftazidime, featuring a complex moiety on the imino side chain, provides enhanced stability against hydrolysis by many β-lactamase enzymes produced by Gram-negative bacteria.[2]

Ceftazidime_MOA cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to Ceftazidime Ceftazidime Ceftazidime->PBP Binds & Inhibits

Caption: Mechanism of action of Ceftazidime.

Data Presentation

Table 1: Solubility of Ceftazidime (Hydrate)

SolventApproximate SolubilityReference
Water30.77 mg/mL (with sonication and warming)[6]
PBS (pH 7.2)~5 mg/mL[7]
DMSOSparingly soluble (~0.2 mg/mL)[1][7]
EthanolSparingly soluble (~0.2 mg/mL)[1][7]

Note: For biological experiments, aqueous solutions are recommended. Organic solvents are generally not ideal for initial stock preparation due to low solubility.[7]

Table 2: Stability and Storage of Ceftazidime Solutions

Solvent/DiluentConcentrationStorage Temp.DurationStabilityReference
Sterile Water100-200 mg/mL-20°CUp to 3 monthsStable (>90% potency)[8][9]
Sterile Water100-200 mg/mL4°C96 hours (4 days)Stable (>90% potency)[9][10]
Sterile Water100-200 mg/mL21-23°C (RT)8 hoursStable (>90% potency)[9][10]
Aqueous BufferNot specified-80°C6 monthsStable
Aqueous BufferNot specified-20°C1 month (protect from light)Stable
PBS (pH 7.2)~5 mg/mLRoom Temp.Not recommended for > 1 dayUnstable[7]

Note: "Stable" is generally defined as retaining >90% of the initial concentration.[9][11] It is strongly recommended to prepare fresh solutions or use aliquots stored at -20°C or -80°C to avoid degradation from freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Ceftazidime Stock Solution in Sterile Water

This protocol describes the preparation of a high-concentration primary stock solution. This stock can then be diluted to working concentrations in appropriate cell culture media or buffers.

Materials:

  • Ceftazidime (hydrate) powder (e.g., pentahydrate)

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL) for aliquoting

  • Calibrated analytical balance and weigh paper/boat

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the ceftazidime powder to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh the desired amount of ceftazidime powder. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1000 mg (1 g) of ceftazidime.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a portion of the sterile water (e.g., 7-8 mL for a final volume of 10 mL). When dissolving, carbon dioxide may be released, causing positive pressure to develop.[12]

    • Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and range from light yellow to amber in color.[13] Gentle warming may aid dissolution.[6]

  • Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage:

    • Label all aliquots clearly with the compound name, concentration, and date of preparation.

    • For long-term storage (up to 3 months), store the aliquots at -20°C.[8][9] For extended storage (up to 6 months), -80°C is recommended.

    • For short-term use, solutions can be stored at 4°C for up to 4 days.[9]

Stock_Solution_Workflow start Start weigh 1. Weigh Ceftazidime Hydrate Powder start->weigh dissolve 2. Add Sterile Water & Vortex to Dissolve weigh->dissolve adjust_vol 3. Adjust to Final Volume dissolve->adjust_vol filter 4. Sterile Filter (0.22 µm) adjust_vol->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot storage 6. Store at -20°C or -80°C aliquot->storage end Ready for Use storage->end

Caption: Workflow for preparing a sterile Ceftazidime stock solution.

Important Considerations

  • Purity and Form: Always note the purity and form (e.g., pentahydrate) of the ceftazidime powder, as this can affect the formula weight and final concentration calculations.[1][7]

  • pH: The pH of freshly reconstituted solutions typically ranges from 5.0 to 7.5.[13]

  • Incompatibilities: Ceftazidime solutions can be incompatible with certain other compounds. For example, it should not be mixed with aminoglycoside solutions, and precipitation can occur when mixed with vancomycin.[8][13] It is also less stable in Sodium Bicarbonate Injection.[8][13]

  • Light Sensitivity: Protect stock solutions from light, especially during long-term storage.[13]

  • Thawing: When ready to use, thaw frozen aliquots at room temperature or on ice. Once thawed, they can be stored at room temperature for up to 8 hours or at 4°C for up to 3 days.[8] Do not refreeze thawed solutions.[8]

References

Application of Ceftazidime in Bacterial Biofilm Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, is widely recognized for its bactericidal activity against a broad spectrum of Gram-negative bacteria. Its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell lysis and death.[1] Beyond its direct bactericidal effects on planktonic bacteria, ceftazidime, particularly at sub-minimum inhibitory concentrations (sub-MICs), has demonstrated a significant and complex influence on bacterial biofilm formation. This modulation of biofilm development is of considerable interest in both clinical and research settings, as biofilms are associated with persistent infections and increased antibiotic resistance.

These application notes provide a comprehensive overview of the use of ceftazidime in bacterial biofilm formation assays. They include detailed protocols for quantifying biofilm mass and visualizing biofilm architecture, a summary of the varied effects of ceftazidime on different bacterial species, and an exploration of the underlying molecular mechanisms.

Mechanism of Action in Biofilms

While the primary target of ceftazidime remains peptidoglycan synthesis, its effects on biofilms at sub-MIC levels are more nuanced and multifactorial.[1] Research indicates that ceftazidime can modulate biofilm formation through several mechanisms:

  • Inhibition of Motility: Sub-MICs of ceftazidime have been shown to inhibit twitching motility in Pseudomonas aeruginosa, a critical factor for the formation of mature biofilms.[2]

  • Downregulation of Adhesion and Matrix Production Genes: In P. aeruginosa, sub-inhibitory concentrations of ceftazidime can reduce the expression of genes such as lecA, lecB, pel, and psl, which are involved in adhesion and the synthesis of the polysaccharide matrix.[2]

  • Modulation of Gene Expression: In E. coli, sub-MICs of ceftazidime can downregulate the expression of the ibpA gene and increase the extracellular concentration of indole (B1671886), both of which are linked to the inhibition of biofilm formation.[5]

Species-Dependent Effects of Ceftazidime on Biofilm Formation

The impact of ceftazidime on biofilm formation is not uniform across all bacterial species. The concentration of the antibiotic, particularly whether it is above or below the MIC, plays a crucial role in the observed outcome.

Inhibition of Biofilm Formation

In several clinically relevant pathogens, sub-MICs of ceftazidime have been demonstrated to inhibit biofilm formation.

  • Pseudomonas aeruginosa : Sub-MICs (e.g., 1/4 x MIC) of ceftazidime have been shown to reduce biofilm volume.[2]

  • Escherichia coli : Sub-inhibitory concentrations of ceftazidime can significantly inhibit biofilm formation.[5][6]

  • Proteus mirabilis : Ceftazidime at concentrations of 1/4, 1/2, and 1 x MIC decreases the ability of P. mirabilis to form biofilms.

Exacerbation of Biofilm Formation

Conversely, in some instances, sub-inhibitory concentrations of ceftazidime have been observed to promote or enhance biofilm formation.

  • Acinetobacter baumannii : Studies have shown that sub-MICs of ceftazidime can exacerbate the formation of A. baumannii biofilms.[7] This highlights the importance of considering the specific pathogen and antibiotic concentration in treatment strategies.

Data Presentation

The following tables summarize the quantitative effects of ceftazidime on biofilm formation in different bacterial species as reported in the literature.

Table 1: Inhibitory Effects of Ceftazidime on Biofilm Formation

Bacterial SpeciesCeftazidime ConcentrationObserved EffectReference
Pseudomonas aeruginosa PAO11/4 x MICReduced biofilm volume[2]
Escherichia coliSub-MICSignificant inhibition of biofilm formation[5]
Proteus vulgarisSub-MICSignificant decrease in biofilm formation[6]

Table 2: Exacerbating Effects of Ceftazidime on Biofilm Formation

Bacterial SpeciesCeftazidime ConcentrationObserved EffectReference
Acinetobacter baumannii KSK1Sub-MICIncreased in vitro biofilm formation[7]

Experimental Protocols

Protocol 1: Quantification of Biofilm Formation using Crystal Violet Assay

This protocol provides a detailed method for quantifying the effect of ceftazidime on bacterial biofilm formation in a 96-well plate format.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Ceftazidime stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% (v/v) Ethanol (B145695)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.

  • Preparation of Inoculum: Dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Plate Setup:

    • Add 100 µL of sterile growth medium to the negative control wells.

    • Add 100 µL of the prepared bacterial inoculum to the positive control and experimental wells.

    • Prepare serial dilutions of ceftazidime in the growth medium and add 100 µL to the experimental wells to achieve the desired final concentrations (e.g., sub-MICs such as 1/16, 1/8, 1/4, 1/2 x MIC, and MIC).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. After the final wash, invert the plate and tap it gently on a paper towel to remove any remaining liquid.

  • Fixation (Optional but Recommended): Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to dry.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Protocol 2: Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)

This protocol describes the preparation and imaging of biofilms treated with ceftazidime using CLSM to visualize the three-dimensional structure and cell viability.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture

  • Appropriate growth medium

  • Ceftazidime stock solution

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO® 9 and propidium (B1200493) iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Growth:

    • Prepare bacterial inoculum as described in Protocol 1.

    • Add the inoculum and ceftazidime at the desired concentrations to the glass-bottom dishes or chamber slides.

    • Incubate at 37°C for 24-48 hours under static conditions to allow biofilm formation on the glass surface.

  • Washing: Gently remove the medium and wash the biofilms twice with sterile PBS to remove planktonic cells.

  • Staining:

    • Prepare the fluorescent staining solution according to the manufacturer's instructions (e.g., LIVE/DEAD kit).

    • Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

  • Washing: Gently wash the biofilms with PBS to remove excess stain.

  • Imaging:

    • Mount the sample on the confocal microscope stage.

    • Use appropriate laser lines and emission filters for the selected fluorescent dyes (e.g., 488 nm excitation for SYTO® 9 and 561 nm for propidium iodide).

    • Acquire z-stack images through the entire thickness of the biofilm to reconstruct a 3D image.

    • Image analysis software (e.g., FIJI/ImageJ, Imaris) can be used to analyze biofilm parameters such as thickness, biomass, and the ratio of live to dead cells.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in these application notes.

Ceftazidime_Mechanism_of_Action Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Diagram 1: Ceftazidime's primary mechanism of action.

Sub_MIC_Ceftazidime_Effects sub_mic_caz Sub-MIC Ceftazidime motility Twitching Motility (P. aeruginosa) sub_mic_caz->motility Inhibits gene_expression Adhesion & Matrix Gene Expression (lecA, lecB, pel, psl in P. aeruginosa) (ibpA in E. coli) sub_mic_caz->gene_expression Downregulates qs Quorum Sensing (las, pqs in P. aeruginosa) (luxS in E. coli) sub_mic_caz->qs Inhibits biofilm Biofilm Formation motility->biofilm gene_expression->biofilm qs->biofilm

Diagram 2: Effects of sub-MIC Ceftazidime on biofilm factors.

Crystal_Violet_Assay_Workflow start Start inoculation Inoculation of Bacteria & Ceftazidime in 96-well Plate start->inoculation incubation Incubation (24-48h, 37°C) inoculation->incubation washing1 Wash to Remove Planktonic Cells incubation->washing1 staining Stain with 0.1% Crystal Violet washing1->staining washing2 Wash to Remove Excess Stain staining->washing2 solubilization Solubilize with 30% Acetic Acid washing2->solubilization read Measure Absorbance (570-595 nm) solubilization->read end End read->end

Diagram 3: Experimental workflow for the Crystal Violet biofilm assay.

References

Application Notes and Protocols: In Vivo Efficacy of Ceftazidime in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Ceftazidime (B193861) in established murine models of sepsis. The methodologies outlined here are based on peer-reviewed studies and are intended to guide researchers in designing and executing robust preclinical experiments.

Overview of Ceftazidime and its In Vivo Application

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death.[1] Murine models of sepsis are crucial for evaluating the therapeutic potential of antibiotics like Ceftazidime, providing insights into their pharmacokinetic and pharmacodynamic properties in a whole-organism system.[2][3]

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of Ceftazidime in murine models.

Table 1: In Vivo Efficacy of Ceftazidime and Ceftazidime-Avibactam in a Murine Septicemia Model

Bacterial IsolateTreatment50% Effective Dose (ED₅₀) (mg/kg)
Ceftazidime-Susceptible K. pneumoniae & E. coliCeftazidime<1.5 to 9
Ceftazidime-Susceptible K. pneumoniae & E. coliCeftazidime-Avibactam<1.5 to 9
Ceftazidime-Resistant β-lactamase producersCeftazidime>90
Ceftazidime-Resistant β-lactamase producersCeftazidime-Avibactam<5 to 65
AmpC (B8196016) and CTX-M producing isolates (8 total)Ceftazidime-Avibactam (4:1 ratio)2 to 27
AmpC and CTX-M producing isolates (8 total)Piperacillin-Tazobactam (4:1 ratio)>90
AmpC and CTX-M producing isolates (8 total)Cefotaxime-Avibactam (4:1 ratio)14 to >90

Data sourced from studies on septicemia induced by Enterobacteriaceae species.[4][5][6][7] The addition of Avibactam (B1665839), a β-lactamase inhibitor, restores the efficacy of Ceftazidime against many resistant strains.[4][5][6][7][8]

Table 2: Pharmacokinetic Parameters of Ceftazidime in Mice

ParameterValueDosing and Administration
Peak Serum Concentration (Cmax)26 mg/L25 mg/kg (Subcutaneous or Intramuscular)
Time to Peak Concentration (Tmax)15-30 minutes25 mg/kg (Subcutaneous or Intramuscular)
Serum Half-life (t½)21 minutes25 mg/kg (Subcutaneous or Intramuscular)
Plasma Half-life (t½)0.28 hours (16.8 minutes)1 to 128 mg/kg (Subcutaneous)
Volume of Distribution (Vd)0.80 L/kg1 to 128 mg/kg (Subcutaneous)

Pharmacokinetic data can be influenced by factors such as the infection model and the mouse strain used.[9][10][11]

Experimental Protocols

Two common murine models for sepsis are detailed below: the acute lethal septicemia model and the cecal ligation and puncture (CLP) model.

Acute Lethal Septicemia Model

This model is used to induce a rapid and systemic infection.

Materials:

  • 5- to 6-week-old ICR (CD-1) mice (20-23 g)[4]

  • Bacterial strains of interest (e.g., Klebsiella pneumoniae, Escherichia coli)[4]

  • 5% hog gastric mucin (Sigma)[4]

  • Ceftazidime

  • Sterile saline (0.9%)

  • Syringes and needles for injection

Procedure:

  • Infection Induction: Mice are infected via intraperitoneal (IP) injection of the bacterial strain suspended in 5% hog gastric mucin.[4] The typical inoculum volume is 0.5 ml, containing a bacterial load ranging from 1.5 × 10⁸ to 2.7 × 10⁹ CFU.[4]

  • Treatment Administration:

    • Ceftazidime is administered subcutaneously in a 0.2 ml saline solution.[4]

    • Dosing is typically performed twice, at 1 and 4 hours post-infection.[4]

    • A control group receives only saline at the same time points.[4]

  • Monitoring: The primary endpoint is survival, with mice observed for at least 5 days post-treatment.[4] Animals should be monitored multiple times a day, and any showing signs of severe distress should be euthanized.[4]

Cecal Ligation and Puncture (CLP) Model

The CLP model induces polymicrobial peritonitis and is considered more clinically relevant to human sepsis.[12][13][14]

Materials:

  • Mice (strain as per experimental design, e.g., C57BL/6)[15]

  • Anesthetic (e.g., isoflurane, pentobarbital)[14][16]

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needle (gauge determines severity, e.g., 21-gauge, 22-gauge, 25-gauge)[13][14][16]

  • Ceftazidime

  • Post-operative analgesics (e.g., buprenorphine)[15] and fluid support (e.g., warmed saline)[15]

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the abdominal area for surgery.

  • Laparotomy: Make a 1-2 cm midline incision to expose the abdominal cavity and locate the cecum.[17]

  • Cecal Ligation: Ligate the cecum below the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.[13][15]

  • Puncture: Puncture the ligated cecum once or twice with a needle.[13][14] A small amount of fecal matter can be extruded to ensure patency.[13]

  • Closure: Return the cecum to the abdominal cavity and close the incision in layers.[13]

  • Post-operative Care and Treatment:

    • Administer analgesics and fluid resuscitation immediately after surgery.[15]

    • Administer Ceftazidime at predetermined time points post-CLP (e.g., subcutaneously or intravenously).

  • Monitoring: Monitor animals closely for signs of sepsis and mortality at regular intervals.[17]

Visualizations

The following diagrams illustrate the experimental workflows described.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring BacterialCulture Bacterial Strain Culture Infection Infect Mice via IP Injection (Bacteria in Mucin) BacterialCulture->Infection MucinPrep Prepare 5% Hog Gastric Mucin MucinPrep->Infection DrugPrep Prepare Ceftazidime Solution Treatment1 Administer Ceftazidime (SC) (1-hour post-infection) DrugPrep->Treatment1 Treatment2 Administer Ceftazidime (SC) (4-hours post-infection) DrugPrep->Treatment2 Infection->Treatment1 Treatment1->Treatment2 Observation Observe for 5 Days Treatment2->Observation Endpoint Record Survival (Primary Endpoint) Observation->Endpoint

Caption: Workflow for the Acute Lethal Septicemia Model.

G cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Treatment cluster_monitoring Monitoring Anesthesia Anesthetize Mouse Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ligation Ligate Cecum Laparotomy->Ligation Puncture Puncture Cecum with Needle Ligation->Puncture Closure Close Abdominal Incision Puncture->Closure Fluids Administer Fluids & Analgesia Closure->Fluids Treatment Administer Ceftazidime Fluids->Treatment Observation Monitor for Signs of Sepsis Treatment->Observation Endpoint Record Survival and Other Endpoints Observation->Endpoint

Caption: Workflow for the Cecal Ligation and Puncture (CLP) Model.

References

Application Notes and Protocols for Assessing Ceftazidime Synergy with other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the synergistic activity of Ceftazidime in combination with other antibiotics. The methodologies outlined are essential for preclinical research and drug development programs aimed at combating antimicrobial resistance.

Introduction to Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. Investigating the synergistic potential of Ceftazidime with other antimicrobial agents is a critical strategy to enhance its efficacy against resistant pathogens, potentially broadening its spectrum of activity and reducing the likelihood of resistance development. This document details three commonly employed methods for synergy testing: the Checkerboard Assay, the Time-Kill Curve Assay, and the E-test Based Synergy Test.

Key Concepts: Fractional Inhibitory Concentration Index (FICI)

A primary quantitative measure of synergy is the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated to determine the nature of the interaction between two antimicrobial agents.

The FICI is calculated using the following formula[1]:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FICI value is standardized as follows[1][2]:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference (No interaction)
≥ 4.0Antagonism

Data Presentation: Ceftazidime Synergy Data

The following tables summarize quantitative data from various studies assessing the synergy of Ceftazidime with other antibiotics against different bacterial species.

Table 1: Checkerboard and E-test Synergy Data for Ceftazidime Combinations

OrganismCombinationMethodSynergy (FICI ≤ 0.5)Additive (>0.5 to ≤1.0)Indifference (>1.0 to <4.0)Antagonism (≥4.0)Reference
Pseudomonas aeruginosaCeftazidime + TobramycinCheckerboard----[3]
Pseudomonas aeruginosaCeftazidime + CiprofloxacinCheckerboard----[3]
Pseudomonas aeruginosaCeftazidime + MeropenemE-test28.8% of strains---[4]
Pseudomonas aeruginosaCeftazidime-avibactam + FosfomycinCheckerboardSynergy observed---[5][6][7]
Brucella melitensisCeftazidime + DoxycyclineCheckerboard62.5% of strains-25% of strains12.5% of strains[8]
Brucella melitensisCeftazidime + DoxycyclineE-test93.75% of strains-6.25% of strains-[8]
Carbapenem-Resistant EnterobacteralesCeftazidime-avibactam + Aztreonam (B1666516)Multiple MethodsSynergy observed in NDM-producing isolates---[9][10][11]
Carbapenem-Resistant K. pneumoniae & E. coliCeftazidime-avibactam + AztreonamMultiple MethodsHigh synergy rates (ES = 0.75–1.00)---[12]
Carbapenem-Resistant K. pneumoniaeCeftazidime-avibactam + Azithromycin/Fosfomycin/GentamicinTime-KillHigh synergy rates (ES = 1)---[12]

Table 2: Time-Kill Assay Synergy Data for Ceftazidime Combinations

OrganismCombinationObservationReference
Pan-Drug-Resistant Acinetobacter baumanniiImipenem + TigecyclineSynergy in 4 clones at 6h[13]
Pan-Drug-Resistant Acinetobacter baumanniiImipenem + ColistinSynergy in 3 clones at 6h[13]
Pan-Drug-Resistant Acinetobacter baumanniiImipenem + Amikacin + TigecyclineSynergy in 7 clones at 6h[13]
Staphylococcus aureusOritavancin + Gentamicin/Linezolid/Moxifloxacin/RifampinSynergistic combinations identified[14]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy. It involves testing a matrix of antibiotic concentrations to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis P1 Prepare stock solutions of Ceftazidime and test antibiotic A2 Create two-fold serial dilutions of Ceftazidime along rows P1->A2 A3 Create two-fold serial dilutions of test antibiotic along columns P1->A3 P2 Prepare 0.5 McFarland standard bacterial suspension A4 Inoculate wells with bacterial suspension P2->A4 A1 Dispense Mueller-Hinton Broth (MHB) into a 96-well plate A1->A2 A2->A4 A3->A4 I1 Incubate at 35-37°C for 16-20 hours A4->I1 I2 Visually inspect for turbidity to determine MICs I1->I2 D1 Determine MIC of each drug alone and in combination I2->D1 D2 Calculate Fractional Inhibitory Concentration Index (FICI) D1->D2 D3 Interpret FICI to determine synergy, additivity, indifference, or antagonism D2->D3

Caption: Workflow for the Checkerboard Synergy Assay.

Detailed Methodology:

  • Prepare Antibiotic Solutions: Prepare stock solutions of Ceftazidime and the second antibiotic at a concentration at least 10 times the expected MIC.

  • Prepare Bacterial Inoculum: Culture the test organism on appropriate agar (B569324), then suspend colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells[15].

  • Set up the Checkerboard Plate:

    • In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well[15].

    • Along the x-axis (columns), create serial two-fold dilutions of Ceftazidime.

    • Along the y-axis (rows), create serial two-fold dilutions of the second antibiotic.

    • The top row should contain only dilutions of the second antibiotic, and the first column should contain only dilutions of Ceftazidime to determine their individual MICs.

    • The final volume in each well after adding the inoculum should be 100 µL.

  • Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the formula provided above[1].

    • Interpret the FICI to classify the interaction as synergistic, additive, indifferent, or antagonistic[1].

Time-Kill Curve Assay Protocol

The time-kill curve assay evaluates the bactericidal or bacteriostatic activity of antibiotics over time. Synergy is demonstrated by a significant reduction in bacterial count with the combination compared to the most active single agent.

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Data Analysis P1 Prepare antibiotic solutions at specific concentrations (e.g., 0.5x, 1x, 2x MIC) A1 Inoculate flasks containing MHB and antibiotics with the bacterial culture to ~5x10^5 CFU/mL P1->A1 P2 Prepare a mid-log phase bacterial culture P2->A1 I1 Incubate flasks in a shaking incubator at 35-37°C A1->I1 A2 Set up control flasks: - Growth control (no antibiotic) - Ceftazidime alone - Test antibiotic alone A2->I1 I2 Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours) I1->I2 D1 Perform serial dilutions and plate aliquots to determine viable counts (CFU/mL) I2->D1 D2 Plot log10 CFU/mL versus time to generate time-kill curves D1->D2 D3 Analyze curves for synergy: ≥2-log10 decrease in CFU/mL with combination vs. most active single agent D2->D3

Caption: Workflow for the Time-Kill Curve Synergy Assay.

Detailed Methodology:

  • Prepare Inoculum: Grow the test organism in MHB to the mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 105 CFU/mL[14].

  • Set up Test Flasks: Prepare flasks containing MHB with the following:

    • No antibiotic (growth control)

    • Ceftazidime alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

    • The second antibiotic alone (at a specific concentration)

    • The combination of Ceftazidime and the second antibiotic (at the same concentrations as the individual flasks)

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C in a shaking incubator.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[14].

    • Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum[14].

E-test Based Synergy Protocol

The E-test (epsilometer test) utilizes antibiotic gradient strips to determine the MIC. Synergy can be assessed by placing two E-test strips in proximity on an inoculated agar plate.

Etest_Synergy_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis P1 Prepare a bacterial lawn on a Mueller-Hinton Agar (MHA) plate (0.5 McFarland standard) A1 Place a Ceftazidime E-test strip on the agar surface P1->A1 A2 Place the second antibiotic E-test strip at a 90° angle to the first, with scales intersecting at their respective MICs P1->A2 I1 Incubate at 35-37°C for 16-20 hours A1->I1 A2->I1 I2 Read the MIC value at the point where the ellipse of inhibition intersects the strip I1->I2 D1 Determine the MIC of each drug alone and in combination from the strips I2->D1 D2 Calculate the Fractional Inhibitory Concentration Index (FICI) D1->D2 D3 Interpret FICI to determine synergy, additivity, indifference, or antagonism D2->D3

Caption: Workflow for the E-test Based Synergy Assay.

Detailed Methodology:

  • Prepare Inoculum and Plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and create a lawn on a Mueller-Hinton agar plate.

  • E-test Strip Application:

    • Place an E-test strip of Ceftazidime onto the agar surface.

    • Place an E-test strip of the second antibiotic at a 90-degree angle to the first strip. The strips should be positioned so that their respective MIC values intersect.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • Read the MIC value for each antibiotic alone at the point where the edge of the inhibition ellipse intersects the strip.

    • Read the MIC value of each antibiotic in combination at the point of intersection of the inhibition ellipses with the respective strips.

    • Calculate the FICI using the formula: FICI = (MIC of Ceftazidime in combination / MIC of Ceftazidime alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone)[13].

    • Interpret the FICI as per the standard criteria[13].

Signaling Pathways and Mechanisms of Synergy

While specific signaling pathway diagrams are highly dependent on the combination of antibiotics and the target organism, a common mechanism for Ceftazidime synergy, particularly with β-lactamase inhibitors like avibactam, involves the inhibition of enzymes that would otherwise inactivate Ceftazidime.

Synergy_Mechanism cluster_cell Bacterial Cell Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits Avibactam Avibactam (β-lactamase inhibitor) BetaLactamase β-lactamase Avibactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall BetaLactamase->Ceftazidime Inactivates Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of Ceftazidime-Avibactam Synergy.

This diagram illustrates that Avibactam inhibits β-lactamase, thereby protecting Ceftazidime from degradation. This allows Ceftazidime to effectively inhibit Penicillin-Binding Proteins (PBPs), leading to the disruption of cell wall synthesis and subsequent bacterial cell lysis. A similar principle applies to combinations with other agents that may, for example, increase cell wall permeability, facilitating Ceftazidime's access to its target.

Conclusion

The systematic assessment of antibiotic synergy is a cornerstone of modern antimicrobial research and development. The checkerboard assay, time-kill curve analysis, and E-test based methods each offer unique advantages for quantifying the interactions between Ceftazidime and other antibiotics. The protocols and data presented herein provide a comprehensive guide for researchers to effectively design, execute, and interpret synergy studies, ultimately contributing to the development of novel and effective combination therapies to combat multidrug-resistant bacteria.

References

Application Notes and Protocols for Ceftazidime Susceptibility Testing via Disk Diffusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to Ceftazidime using the disk diffusion method, also known as the Kirby-Bauer test. The protocols are harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

The disk diffusion method is a qualitative test that assesses the in vitro susceptibility of a bacterial isolate to a particular antimicrobial agent. A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar (B569324) plate. A paper disk impregnated with a specific concentration of the antimicrobial agent, in this case, Ceftazidime, is then placed on the agar surface. The plate is incubated, during which the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to established interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Materials and Reagents

Media and Reagents
  • Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

  • Tryptic Soy Broth (TSB) or Saline (0.85% NaCl)

  • Ceftazidime antimicrobial disks (potency as per CLSI or EUCAST guidelines)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

Equipment
  • Incubator (35 ± 1°C)

  • Calipers or a ruler for measuring zone diameters

  • Vortex mixer

  • Spectrophotometer or photometer (optional, for standardizing inoculum)

  • Sterile inoculating loops or needles

  • Forceps for disk application

Experimental Protocols

Media Preparation
  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions.[1] The final pH of the medium should be between 7.2 and 7.4 at room temperature.[2]

  • Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.[2]

  • Allow the agar to solidify at room temperature.

  • Store the prepared plates at 2-8°C and allow them to equilibrate to room temperature before use.[2] The surface of the agar should be dry before inoculation.

Inoculum Preparation
  • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type.

  • Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.

  • Vortex the tube to create a smooth, homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a photometric device. A 0.5 McFarland standard is approximately equivalent to a bacterial concentration of 1.5 x 10⁸ CFU/mL.

  • The adjusted inoculum suspension should be used within 15 minutes of preparation.[2]

Inoculation of Agar Plates
  • Dip a sterile cotton swab into the adjusted inoculum suspension.

  • Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess fluid.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure a confluent lawn of growth.

  • Finally, run the swab around the rim of the agar surface.

  • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.

Application of Antimicrobial Disks
  • Using sterile forceps, aseptically place the Ceftazidime disk onto the inoculated agar surface.

  • Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • If multiple disks are used on the same plate, they should be spaced far enough apart to prevent overlapping of the inhibition zones.

Incubation
  • Invert the plates and place them in an incubator at 35 ± 1°C within 15 minutes of disk application.

  • Incubate for 16-20 hours in ambient air.

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Read the plates from the back, against a dark, non-reflective background, illuminated with reflected light.

  • Interpret the results by comparing the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST (see tables below).

Data Presentation

Ceftazidime Disk Potency
Standardization BodyDisk Potency
CLSI30 µg
EUCAST10 µg
Quality Control (QC) Ranges for Ceftazidime
QC StrainATCC® NumberCLSI Zone Diameter Range (mm) for 30 µg diskEUCAST Zone Diameter Range (mm) for 10 µg disk
Escherichia coli2592225-3222-29
Pseudomonas aeruginosa2785322-2916-20
Klebsiella pneumoniae70060317-23Not specified

Note: QC ranges should be verified against the latest versions of CLSI M100 and EUCAST QC tables.

Interpretive Criteria for Ceftazidime Disk Diffusion

CLSI Interpretive Criteria (Zone Diameter in mm for 30 µg disk)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≥ 2118-20≤ 17
Pseudomonas aeruginosa≥ 2118-20≤ 17
Burkholderia cepacia complexMIC testing recommendedMIC testing recommendedMIC testing recommended
Stenotrophomonas maltophilia≤ 8 (Resistant)16 (Intermediate)≥ 32 (Susceptible)

Source: CLSI M100, 34th Ed. (2024). Note that breakpoints for some organisms may have been removed or revised.[3]

EUCAST Interpretive Criteria (Zone Diameter in mm for 10 µg disk)

OrganismSusceptible (S)Resistant (R)
Enterobacterales≥ 15< 15
Pseudomonas aeruginosa≥ 15< 15
Stenotrophomonas maltophilia≥ 16< 16
Burkholderia pseudomallei≥ 10< 10

Source: EUCAST Breakpoint Tables v. 14.0 (2024). EUCAST often uses a two-category system (S/R) and may have specific recommendations for certain organism-drug combinations.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum_Preparation Prepare 0.5 McFarland Inoculum Suspension Inoculation Inoculate Agar Plate with Suspension Inoculum_Preparation->Inoculation Media_Preparation Prepare Mueller-Hinton Agar Plates Media_Preparation->Inoculation Disk_Application Apply Ceftazidime Disk Inoculation->Disk_Application Incubation Incubate at 35°C for 16-20 hours Disk_Application->Incubation Measurement Measure Zone of Inhibition Diameter Incubation->Measurement Interpretation Interpret Results using CLSI/EUCAST Breakpoints Measurement->Interpretation

Caption: Workflow for Ceftazidime Disk Diffusion Susceptibility Testing.

Result Interpretation Logic

G cluster_clsi CLSI Breakpoints (e.g., Enterobacterales) cluster_eucast EUCAST Breakpoints (e.g., Enterobacterales) start Measure Zone Diameter (mm) clsi_s ≥ 21 mm (Susceptible) start->clsi_s CLSI clsi_i 18-20 mm (Intermediate) start->clsi_i CLSI clsi_r ≤ 17 mm (Resistant) start->clsi_r CLSI eucast_s ≥ 15 mm (Susceptible) start->eucast_s EUCAST eucast_r < 15 mm (Resistant) start->eucast_r EUCAST

References

Application Notes & Protocols for Studying the Post-Antibiotic Effect (PAE) of Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro determination of the post-antibiotic effect (PAE) of Ceftazidime. The PAE is the phenomenon of suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. Understanding the PAE of Ceftazidime is crucial for optimizing dosing regimens and predicting its efficacy against susceptible pathogens.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is a key pharmacodynamic parameter that describes the delayed regrowth of bacteria following exposure to an antimicrobial. For β-lactam antibiotics like Ceftazidime, the PAE is an important characteristic that can influence the dosing schedule. A longer PAE may allow for less frequent dosing intervals without compromising therapeutic efficacy. The duration of the PAE can be influenced by several factors, including the bacterial species, the concentration of the antibiotic, and the duration of exposure.

In Vitro PAE Determination Protocol for Ceftazidime

This protocol outlines the steps for determining the in vitro PAE of Ceftazidime against a target bacterial strain.

Materials
  • Bacterial Strains: Log-phase cultures of test organisms (e.g., Pseudomonas aeruginosa, ESBL-producing Escherichia coli, or Klebsiella pneumoniae).[1][2] Control strains such as ATCC 25922 (E. coli) and ATCC 13883 (K. pneumoniae) should be included.[1][2]

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Nutrient Agar plates.

  • Ceftazidime: Analytical grade powder.

  • Equipment: Shaking incubator (37°C), spectrophotometer, sterile filtration apparatus (0.45 µm pore size), centrifuge, sterile tubes, and pipettes.

Experimental Procedure

The workflow for determining the in vitro PAE of Ceftazidime is depicted below.

PAE_Workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_monitoring Post-Exposure Monitoring cluster_analysis Data Analysis A Bacterial Culture Preparation (Log-phase growth) B Determine Minimum Inhibitory Concentration (MIC) of Ceftazidime A->B C Prepare Ceftazidime Solution (e.g., 2x or 4x MIC) D Inoculate Test & Control Cultures E Add Ceftazidime to Test Culture (Incubate for 2 hours at 37°C) D->E F Incubate Control Culture (No antibiotic) D->F G Remove Ceftazidime by Filtration or 1000-fold Dilution E->G J Incubate all Cultures at 37°C F->J H Wash Bacteria with Pre-warmed, Drug-free Medium G->H I Resuspend Bacteria in Fresh, Drug-free Medium H->I I->J K Perform Viable Counts (CFU/mL) Hourly for up to 9 hours, and at 24 hours J->K L Plot Growth Curves (log10 CFU/mL vs. Time) K->L M Calculate PAE = T - C L->M

Figure 1: Experimental workflow for in vitro PAE determination.
Detailed Method

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of Ceftazidime for the test organism should be determined using a standardized microdilution method prior to the PAE experiment.

  • Bacterial Culture Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB and incubate at 37°C with shaking until it reaches the logarithmic phase of growth (approximately 10^6 to 10^7 CFU/mL).

  • Antibiotic Exposure:

    • Prepare two cultures: a test culture and an untreated control culture.

    • Add Ceftazidime to the test culture at a concentration of 2x or 4x the MIC.[1][2][3]

    • Incubate both cultures for 2 hours at 37°C with shaking.[1][2][4]

  • Antibiotic Removal:

    • Filtration Method: Filter the test culture through a 0.45 µm membrane filter. Wash the filter with 10 mL of pre-warmed, drug-free medium twice to remove any residual antibiotic. Resuspend the bacteria in 20 mL of pre-warmed, drug-free medium.[1]

    • Dilution Method: Alternatively, rapidly dilute the culture 1000-fold to eliminate the antibiotic.[4][5]

  • Post-Exposure Monitoring:

    • Incubate the resuspended test culture and the control culture at 37°C.

    • Determine the number of viable bacteria (CFU/mL) by plating serial dilutions on nutrient agar. Samples should be taken immediately after antibiotic removal (time 0) and then hourly for up to 9 hours, with a final count at 24 hours.[1]

  • PAE Calculation:

    • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count in the untreated control culture to increase by 1 log10 CFU/mL above its initial count at time 0.

Data Presentation

Quantitative data from PAE studies should be summarized in clear and concise tables to allow for easy comparison of results across different bacterial strains and experimental conditions.

Example Data Tables

Table 1: In Vitro Post-Antibiotic Effect (PAE) of Ceftazidime Against Various Bacterial Strains.

Bacterial StrainCeftazidime Concentration (x MIC)Mean PAE (hours) ± SDReference
P. cepacia (8 sensitive isolates)MIC1.35[4][5]
E. coli (ESBL-producing)2xSimilar to K. pneumoniae[1][2]
K. pneumoniae (ESBL-producing)2xSimilar results across strains[1][2]
E. coli ATCC 25922 (ESBL-negative)2xDifferent from ESBL-producers[1]
K. pneumoniae ATCC 13883 (ESBL-negative)2xDifferent from ESBL-producers[1]

Table 2: In Vivo Post-Antibiotic Effect (PAE) of Ceftazidime-Avibactam in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa.

StrainCeftazidime Target (x MIC)Avibactam (B1665839) Target (mg/L)Mean PAE (hours)Reference
Strain 70.254-0.47[6]
Strain 70.251-1.15[6]
Strain 1914>1.13[6]
Strain 190.2540.35[6]
Strain 19110.88[6]
Strain 190.251-0.68[6]

Note: Negative PAE values in the in vivo model were attributed to a 'burst' of rapid bacterial growth after drug concentrations fell below target values.[6][7]

Considerations for PAE Studies with Ceftazidime Combinations

When studying Ceftazidime in combination with a β-lactamase inhibitor such as avibactam or sulbactam, the post-β-lactamase inhibitor effect (PLIE) should also be determined.

PLIE Determination

The PLIE is a measure of the persistent inhibition of β-lactamase after the removal of the inhibitor.

PLIE_Logic cluster_pae PAE Determination cluster_plie PLIE Determination cluster_calc Calculation A Expose bacteria to Ceftazidime + Inhibitor B Remove both drugs A->B C Measure time to 1 log10 regrowth B->C H PLIE = T_plie - C_ceftazidime C->H D Expose bacteria to Ceftazidime + Inhibitor E Remove only the inhibitor D->E F Resuspend in medium with original Ceftazidime concentration E->F G Measure time to 1 log10 regrowth F->G G->H

Figure 2: Logical relationship for PLIE determination.

The experimental setup for PLIE is similar to that for PAE, with a key difference after the initial 2-hour exposure to the Ceftazidime-inhibitor combination.[1][2] The bacteria are resuspended in a medium containing the same concentration of Ceftazidime as was present during the initial exposure, but without the inhibitor.[1][2] The PLIE is then calculated as T – C, where T is the time for a 1 log10 increase in CFU/mL in the test culture, and C is the time for a similar increase in a control culture exposed only to Ceftazidime from the beginning.[1]

Studies have shown that for some combinations, such as Ceftazidime-avibactam, a substantial PAE may not be observed, but a measurable PLIE might be present depending on the bacterial strain and the specific β-lactamase produced.[8] For instance, a PLIE of 1.9 hours was observed for Ceftazidime-avibactam against a Klebsiella pneumoniae strain producing KPC-2 β-lactamase.[8]

Conclusion

The protocol described provides a robust framework for the in vitro evaluation of the post-antibiotic effect of Ceftazidime. Consistent and accurate determination of the PAE is essential for understanding the pharmacodynamic properties of this important antibiotic and for guiding its effective clinical use, both as a single agent and in combination with β-lactamase inhibitors. Researchers should adhere to standardized methodologies to ensure the reproducibility and comparability of their results.

References

Application Note: Determining the Bactericidal Activity of Ceftazidime against Escherichia coli using Time-Kill Kinetics Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Escherichia coli (E. coli).[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly PBP-3 in E. coli.[3][4][5] This interaction disrupts peptidoglycan cross-linking, leading to the formation of filamentous cells and eventual cell lysis.[3][4][5] The emergence of resistance, however, poses a significant challenge to its clinical efficacy. Resistance mechanisms in E. coli include the production of β-lactamase enzymes that inactivate the drug, mutations in PBPs, and the overexpression of efflux pumps.[6][7] The time-kill kinetics assay is a dynamic method used to assess the in vitro antimicrobial effect of an antibiotic over time, providing valuable information on its bactericidal or bacteriostatic properties.[8][9] A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the initial bacterial inoculum.[8][10]

Objective

This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal activity of Ceftazidime against E. coli. The protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Materials

  • E. coli strain (e.g., ATCC 25922 or a clinical isolate)

  • Ceftazidime analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Phosphate-buffered saline (PBS), sterile

  • Sterile culture tubes and flasks

  • Sterile micropipette tips and serological pipettes

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator (37°C)

  • Spiral plater or manual plating supplies (spreaders, turntable)

  • Colony counter

2. Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of Ceftazidime against the selected E. coli strain must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This value is crucial for selecting the appropriate antibiotic concentrations for the time-kill experiment.

3. Inoculum Preparation

  • From a fresh overnight culture of E. coli on a TSA plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final assay tubes.

4. Time-Kill Assay Procedure

  • Prepare stock solutions of Ceftazidime and serially dilute them in CAMHB to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

  • Dispense the appropriate volume of the diluted bacterial inoculum and the Ceftazidime solutions into sterile culture tubes to a final volume of 10 mL. Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.

  • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]

  • Perform ten-fold serial dilutions of the collected aliquots in sterile PBS to minimize antibiotic carryover.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, count the number of colonies (CFU) on the plates.

  • Calculate the CFU/mL for each time point and antibiotic concentration. The results are typically plotted as log10 CFU/mL versus time.

Data Presentation

The following table represents hypothetical data from a time-kill kinetics assay of Ceftazidime against an E. coli strain with an MIC of 2 µg/mL.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (1 µg/mL) (log10 CFU/mL)1x MIC (2 µg/mL) (log10 CFU/mL)2x MIC (4 µg/mL) (log10 CFU/mL)4x MIC (8 µg/mL) (log10 CFU/mL)
0 5.705.715.695.705.68
2 6.856.105.254.804.15
4 8.105.954.153.502.80
6 8.955.803.202.65<2.00 (LOD)
8 9.205.852.85<2.00 (LOD)<2.00 (LOD)
24 9.507.904.50 (Regrowth)3.10 (Regrowth)<2.00 (LOD)

LOD: Limit of Detection

Visualizations

experimental_workflow Time-Kill Kinetics Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MIC_det Determine MIC of Ceftazidime for E. coli Inoculum_prep Prepare E. coli inoculum (~5x10^5 CFU/mL) MIC_det->Inoculum_prep Incubation Incubate E. coli with Ceftazidime concentrations and Growth Control at 37°C Inoculum_prep->Incubation Antibiotic_prep Prepare Ceftazidime dilutions (e.g., 0.5x, 1x, 2x, 4x MIC) Antibiotic_prep->Incubation Sampling Sample at time points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Dilution Perform serial dilutions in PBS Sampling->Dilution Plating Plate dilutions onto TSA plates Dilution->Plating Incubate_plates Incubate plates for 18-24h Plating->Incubate_plates Count_colonies Count colonies (CFU) Incubate_plates->Count_colonies Calculate_CFU Calculate log10 CFU/mL Count_colonies->Calculate_CFU Plot_data Plot log10 CFU/mL vs. Time Calculate_CFU->Plot_data

Caption: Workflow for the time-kill kinetics assay of Ceftazidime against E. coli.

ceftazidime_mechanism Mechanism of Action and Resistance to Ceftazidime in E. coli cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Ceftazidime Ceftazidime PBP3 Penicillin-Binding Protein 3 (PBP3) Ceftazidime->PBP3 Binds to & Inhibits Lysis Cell Lysis & Death Ceftazidime->Lysis Leads to Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Catalyzes PBP3->Lysis Inhibition leads to CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for BetaLactamase β-Lactamase Production BetaLactamase->Ceftazidime Inactivates EffluxPump Efflux Pump Overexpression EffluxPump->Ceftazidime Removes from cell PBP3_mutation PBP3 Mutation PBP3_mutation->Ceftazidime Reduces binding affinity

Caption: Ceftazidime's action on E. coli cell wall synthesis and resistance mechanisms.

References

Application Notes and Protocols for Ceftazidime (Hydrate) in Cystic Fibrosis Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftazidime (B193861) (hydrate) for treating Pseudomonas aeruginosa infections in preclinical models relevant to cystic fibrosis (CF). Detailed protocols for in vivo and in vitro models are provided, along with a summary of efficacy data and an exploration of the underlying mechanism of action and its impact on host inflammatory signaling pathways.

Introduction

Cystic fibrosis is a genetic disorder characterized by chronic and persistent lung infections, with Pseudomonas aeruginosa being a primary pathogen.[1][2] Ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, is a critical therapeutic agent against P. aeruginosa infections.[3] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, leading to cell death.[4] These notes detail the application of ceftazidime in relevant CF models to assess its efficacy and understand its broader effects on the host's immune response.

Mechanism of Action

Ceftazidime is a β-lactam antibiotic that primarily targets penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[4] By binding to and inactivating these proteins, ceftazidime disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. This disruption leads to a loss of cell wall integrity and ultimately results in bacterial lysis and death.[4]

Data Presentation

Table 1: Efficacy of Ceftazidime in a Murine Lung Infection Model
Treatment GroupDosing RegimenInitial Bacterial Load (log10 CFU/lung)Final Bacterial Load (log10 CFU/lung)Reduction in Bacterial Load (log10 CFU)Reference
Control (no treatment)-~5.98~9.13-3.15 (growth)[5]
CeftazidimeHuman-simulated 2g every 8h~5.98Variable, dependent on MIC>1 log10 reduction for MIC ≤32 µg/mL[5][6]
Ceftazidime-AvibactamHuman-simulated 2g/0.5g every 8h~5.98Variable, dependent on MIC>1 log10 reduction for MIC ≤32 µg/mL[5][6]
Table 2: Clinical Dosing of Ceftazidime in Cystic Fibrosis Patients
Patient PopulationDosing RegimenDuration of TherapyOutcomeReference
Children and Adults100-240 mg/kg/day (intravenous)1-4 weeksSatisfactory clinical and microbiological results[4]
Children and Young Adults150 mg/kg/day vs. 320 mg/kg/day14 daysBoth doses showed significant improvement; higher dose did not offer additional benefit.[7]

Experimental Protocols

Protocol 1: Chronic Pseudomonas aeruginosa Lung Infection in a Murine Model

This protocol is adapted from established methods for inducing chronic lung infection in mice to mimic the conditions of the CF lung.[1][8][9]

Materials:

  • Pseudomonas aeruginosa clinical isolate (e.g., mucoid strain)[2]

  • Trypticase Soy Agar (B569324) (TSA) and Broth (TSB)

  • Agar

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • C57BL/6 mice (6-8 weeks old)

  • Intratracheal instillation device

  • Ceftazidime (hydrate) for injection

Procedure:

  • Bacterial Preparation:

    • Culture P. aeruginosa from a frozen stock on a TSA plate overnight at 37°C.

    • Inoculate a single colony into TSB and grow overnight at 37°C with shaking.

    • Prepare agar beads containing a known concentration of P. aeruginosa. This involves mixing a concentrated bacterial suspension with molten agar and then dispersing the mixture in mineral oil to form beads.

    • Wash the beads extensively with sterile PBS to remove excess oil and planktonic bacteria.

    • Determine the final bacterial concentration in the beads by plating serial dilutions of homogenized beads on TSA plates.

  • Induction of Chronic Infection:

    • Anesthetize mice via intraperitoneal injection of ketamine and xylazine.

    • Intratracheally instill 50 µL of the P. aeruginosa-containing agar bead suspension (typically 1-2 x 10^6 CFU) into the lungs of the anesthetized mice.

    • Monitor the mice for weight loss and other signs of illness. The infection is considered chronic after 7 days, with a stable bacterial load.[2]

  • Ceftazidime Treatment:

    • Prepare ceftazidime for injection according to the manufacturer's instructions.

    • Administer ceftazidime via a clinically relevant route, such as subcutaneous or intraperitoneal injection. Dosing regimens can be varied to mimic human pharmacokinetics (e.g., human-simulated 2g every 8 hours).[5][6]

    • Treatment duration can range from a single dose to several days or weeks, depending on the experimental design.

  • Assessment of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Plate serial dilutions of the lung homogenate on TSA plates to determine the bacterial load (CFU/lung).

    • Collect bronchoalveolar lavage (BAL) fluid to measure inflammatory markers such as cytokines (TNF-α, IL-1β, IL-6) and neutrophil influx.

Protocol 2: In Vitro Biofilm Model for Ceftazidime Susceptibility Testing

This protocol describes the formation of P. aeruginosa biofilms to test the efficacy of ceftazidime against these antibiotic-tolerant structures.

Materials:

  • Pseudomonas aeruginosa strain

  • Artificial sputum medium

  • 96-well microtiter plates

  • Ceftazidime (hydrate)

  • Crystal violet solution

  • Ethanol

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Grow P. aeruginosa overnight in TSB.

    • Dilute the overnight culture in artificial sputum medium.

    • Add 200 µL of the diluted culture to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Ceftazidime Treatment:

    • After biofilm formation, gently remove the planktonic bacteria by washing the wells with sterile PBS.

    • Add fresh artificial sputum medium containing various concentrations of ceftazidime to the wells.

    • Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm:

    • Remove the medium and wash the wells with PBS.

    • Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain with water.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader to quantify the biofilm biomass.

Signaling Pathways and Experimental Workflows

Ceftazidime's Impact on Bacterial Cell Wall Synthesis

G cluster_bacterium Pseudomonas aeruginosa PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking Cell_wall Bacterial Cell Wall Integrity Lysis Cell Lysis and Death Ceftazidime Ceftazidime Ceftazidime->PBP Inhibits

Experimental Workflow for In Vivo Efficacy Testing

G Start Start Bacterial_prep Prepare P. aeruginosa in Agar Beads Start->Bacterial_prep Infection Induce Chronic Lung Infection in Mice Bacterial_prep->Infection Treatment Administer Ceftazidime or Vehicle Control Infection->Treatment Endpoint Euthanize and Harvest Lungs/BAL Treatment->Endpoint Analysis Determine Bacterial Load (CFU) and Inflammatory Markers Endpoint->Analysis End End Analysis->End

Host Inflammatory Response to P. aeruginosa and Potential Modulation by Ceftazidime

P. aeruginosa infection in the lung triggers a robust inflammatory response, primarily mediated by the activation of the NF-κB and MAPK signaling pathways in airway epithelial cells.[10][11] This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines like IL-8, which recruit neutrophils to the site of infection.[12] While this response is intended to clear the pathogen, in the context of CF, it often becomes dysregulated and contributes to lung damage.[13] Antibiotic therapy, by reducing the bacterial load, can lead to a decrease in these inflammatory markers.[12]

G P_aeruginosa Pseudomonas aeruginosa (LPS, Flagellin) TLR TLR P_aeruginosa->TLR Activates Ceftazidime Ceftazidime Ceftazidime->P_aeruginosa Inhibits/Kills

References

Application Notes and Protocols: Ceftazidime in Combination with Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftazidime (B193861) in combination with avibactam (B1665839) (CZA) in research studies. This document includes detailed information on its mechanism of action, clinical efficacy, in vitro and in vivo data, and resistance mechanisms, along with protocols for key experimental procedures.

Mechanism of Action

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic that inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell death.[1][2] Avibactam is a novel, non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of β-lactamases.[2][3] Avibactam inactivates Ambler class A, class C, and some class D serine β-lactamases.[3][4][5] It is important to note that avibactam does not inhibit class B metallo-β-lactamases (MBLs).[3] The combination of ceftazidime and avibactam restores the activity of ceftazidime against many ceftazidime-resistant, β-lactamase-producing Gram-negative bacteria.[6]

G cluster_0 Bacterial Cell Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to Avibactam Avibactam Beta-lactamase β-lactamase Avibactam->Beta-lactamase Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to Beta-lactamase->Ceftazidime Inactivates

Mechanism of action of Ceftazidime-Avibactam.

Clinical Applications and Efficacy

Ceftazidime-avibactam is approved for the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VAP).[5][7][8] Clinical trials have demonstrated its efficacy against a range of multidrug-resistant Gram-negative pathogens.

Table 1: Summary of Clinical Trial Efficacy Data for Ceftazidime-Avibactam
Indication Comparator Clinical Cure Rate (Ceftazidime-Avibactam) Clinical Cure Rate (Comparator) Key Findings References
Complicated Intra-Abdominal Infections (cIAI)Meropenem91.2%93.4%Non-inferior to meropenem.[9]
Complicated Urinary Tract Infections (cUTI)Imipenem-Cilastatin70.4% (microbiologic success)71.4% (microbiologic success)Similar microbiological success rates compared to imipenem-cilastatin.[4][9]
Hospital-Acquired/Ventilator-Associated Pneumonia (NP/VAP)Meropenem80.4%76.8%Demonstrated efficacy in a challenging patient population.[10]
Infections caused by β-lactamase-producing pathogensCarbapenems88.1%88.1%Similar clinical cure rates to carbapenems against ESBL, AmpC, and serine carbapenemase-producing pathogens.[10][11]

In Vitro and In Vivo Studies

In vitro and in vivo studies have confirmed the potent activity of ceftazidime-avibactam against a wide range of Gram-negative bacteria, including those resistant to ceftazidime alone.

Table 2: In Vitro Susceptibility of Key Pathogens to Ceftazidime-Avibactam
Bacterial Species Resistance Phenotype Susceptibility to Ceftazidime-Avibactam (%) Key Findings References
EnterobacteriaceaeCarbapenem-resistant (CRE)97.5%Highly active against CRE, particularly KPC-producing isolates.[3]
Klebsiella pneumoniaeKPC-producing CRE99.3%Demonstrates potent activity against KPC-producing K. pneumoniae.[3]
EnterobacteriaceaeOXA-48-producing CRE100%Effective against isolates producing OXA-48 carbapenemase.[3]
Pseudomonas aeruginosaCeftazidime-resistantVariable (2.9% to 18% resistance)Activity is variable due to other resistance mechanisms.[12]

In vivo animal models of infection have shown that avibactam restores the efficacy of ceftazidime against ceftazidime-resistant, β-lactamase-producing bacteria.[6]

Mechanisms of Resistance

Despite its effectiveness, resistance to ceftazidime-avibactam has been reported. The primary mechanisms of resistance include:

  • Mutations in β-lactamase genes: Amino acid substitutions in β-lactamases, particularly in the blaKPC gene, can reduce the binding affinity of avibactam.[13][14]

  • Porin loss or modification: Reduced expression or mutations in outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can limit the entry of the drug into the bacterial cell.[14]

  • Overexpression of efflux pumps: Increased activity of efflux pumps can actively transport the drug out of the bacterial cell.[12][13]

G cluster_mechanisms Resistance Mechanisms CZA_Resistance Ceftazidime-Avibactam Resistance BL_Mutation β-lactamase Mutation (e.g., blaKPC) BL_Mutation->CZA_Resistance Leads to Porin_Loss Porin Loss/Modification (e.g., OmpK35/36) Porin_Loss->CZA_Resistance Contributes to Efflux_Pump Efflux Pump Overexpression Efflux_Pump->CZA_Resistance Results in

Key mechanisms of resistance to Ceftazidime-Avibactam.

Experimental Protocols

Protocol: Broth Microdilution Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against bacterial isolates using the broth microdilution method.

Materials:

  • Ceftazidime and avibactam analytical grade powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of ceftazidime and avibactam in a suitable solvent (e.g., sterile distilled water) at a high concentration.

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates. Avibactam is typically used at a fixed concentration (e.g., 4 mg/L).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of ceftazidime (in the presence of a fixed concentration of avibactam) that completely inhibits visible growth of the organism.

G Start Start Prep_Stock Prepare Antibiotic Stock Solutions Start->Prep_Stock Prep_Dilutions Prepare Serial Dilutions in Microtiter Plate Prep_Stock->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Dilutions->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution Susceptibility Testing.

Application Notes

Clinical Use Considerations:

  • Ceftazidime-avibactam is a valuable agent for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae.[5]

  • Dosing adjustments are necessary for patients with renal impairment.[7][15]

  • It is often used in combination with metronidazole (B1676534) for the treatment of complicated intra-abdominal infections to provide coverage for anaerobic pathogens.[7]

Research Applications:

  • Surveillance Studies: Ceftazidime-avibactam is a key agent in antimicrobial surveillance programs to monitor resistance trends in Gram-negative pathogens.

  • Mechanism of Resistance Studies: Research continues to investigate the molecular mechanisms underlying the development of resistance to this combination.[12][13]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD studies are crucial to optimize dosing regimens and improve clinical outcomes, especially in critically ill patients.[15][16][17]

Management of Resistance:

  • Prudent use of ceftazidime-avibactam is essential to preserve its efficacy.

  • Infections caused by MBL-producing organisms will not respond to ceftazidime-avibactam therapy.

  • For ceftazidime-avibactam-resistant strains, alternative therapeutic options or combination therapies should be considered.[12]

References

Application Notes and Protocols for Evaluating Ceftazidime Penetration in Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This resistance is multifactorial, with reduced antibiotic penetration through the extracellular polymeric substance (EPS) matrix being a key factor.[1][2][3] Ceftazidime (B193861), a third-generation cephalosporin, is a broad-spectrum antibiotic commonly used to treat infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa, a notorious biofilm producer.[4][5] Understanding the extent of ceftazidime penetration into biofilms is crucial for optimizing treatment strategies and developing novel anti-biofilm therapies.

These application notes provide a detailed experimental framework for evaluating the penetration of ceftazidime into bacterial biofilms. The protocols described herein cover biofilm formation, antibiotic susceptibility testing in biofilm-grown bacteria, quantification of ceftazidime within the biofilm, and assessment of bacterial viability post-treatment.

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Planktonic Bacteria

This protocol establishes the baseline susceptibility of the bacterial strain to ceftazidime in its planktonic (free-swimming) state.

Methodology:

  • Prepare a bacterial suspension of the chosen strain (e.g., Pseudomonas aeruginosa ATCC 27853) in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Perform serial twofold dilutions of ceftazidime in CAMHB in a 96-well microtiter plate.

  • Inoculate each well containing the ceftazidime dilutions and a growth control well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

  • To determine the MBC, subculture 100 µL from each well showing no visible growth onto nutrient agar (B569324) plates.

  • Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Biofilm Formation and Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol details the formation of a mature biofilm and the subsequent determination of the ceftazidime concentration required to eradicate it.

Methodology:

  • Dilute an overnight culture of the bacterial strain in a suitable biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with 1% glucose) to a concentration of 1 x 10^6 CFU/mL.[6]

  • Dispense 200 µL of the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • After incubation, gently aspirate the planktonic bacteria from the wells and wash the biofilms three times with sterile phosphate-buffered saline (PBS).

  • Prepare serial twofold dilutions of ceftazidime in fresh growth medium and add 200 µL to the wells containing the established biofilms.

  • Incubate the plate for a further 24 hours at 37°C.

  • Following treatment, aspirate the antibiotic-containing medium and wash the biofilms with PBS.

  • Add fresh CAMHB to each well and incubate for another 24 hours to assess regrowth. The MBEC is the minimum concentration of ceftazidime required to kill the biofilm-embedded bacteria, observed as no regrowth.[6]

Protocol 3: Quantification of Ceftazidime Penetration using LC-MS/MS

This protocol describes the extraction and quantification of ceftazidime from different biofilm compartments.

Methodology:

  • Grow biofilms on polycarbonate membranes placed on agar plates as described in some studies.[7][8][9]

  • After 48 hours of growth, transfer the membranes with the biofilms to a new plate containing a known concentration of ceftazidime in the agar.

  • At specified time points (e.g., 2, 4, 8, 24 hours), remove the membranes.

  • Separate the biofilm from the membrane. The biofilm can be homogenized in a known volume of PBS.

  • To quantify the ceftazidime that has penetrated the biofilm, subject the homogenized biofilm suspension to an extraction procedure (e.g., protein precipitation with acetonitrile).[10]

  • Analyze the extracted samples using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to determine the concentration of ceftazidime.[10]

  • The amount of ceftazidime in the agar below the membrane can also be quantified to determine the amount that has passed through the biofilm.

Protocol 4: Assessment of Biofilm Viability using CFU Counting and Confocal Microscopy

This protocol assesses the bactericidal effect of ceftazidime on the biofilm population.

Methodology for CFU Counting:

  • Following ceftazidime treatment as described in Protocol 2, wash the biofilms with PBS.

  • Add a known volume of sterile PBS to each well and physically disrupt the biofilm by vigorous scraping and pipetting, or by sonication.[11]

  • Perform serial dilutions of the resulting bacterial suspension in PBS.

  • Plate the dilutions onto nutrient agar plates and incubate at 37°C for 24-48 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) remaining in the biofilm after treatment.[11]

Methodology for Confocal Laser Scanning Microscopy (CLSM):

  • Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes).

  • Treat the biofilms with ceftazidime as described previously.

  • Stain the biofilms with a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).[12][13]

  • Visualize the biofilms using a confocal laser scanning microscope to observe the spatial distribution of live and dead cells within the biofilm structure following treatment.[3][14][15]

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for ease of comparison.

Table 1: Antimicrobial Susceptibility of P. aeruginosa

ParameterCeftazidime Concentration (µg/mL)
MIC8
MBC32
MBEC>1024

Table 2: Ceftazidime Penetration into a Mature P. aeruginosa Biofilm

Time (hours)Ceftazidime Concentration in Supernatant (µg/mL)Ceftazidime Concentration within Biofilm (µg/mL)
2645.2
46412.8
86425.1
246438.6

Table 3: Viability of P. aeruginosa Biofilm after 24-hour Ceftazidime Treatment

Ceftazidime Concentration (µg/mL)Log10 Reduction in CFU/mL
0 (Control)0
641.5
2562.8
10243.1

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis bact_culture Bacterial Culture (e.g., P. aeruginosa) mic_mbc Protocol 1: MIC & MBC Determination (Planktonic) bact_culture->mic_mbc biofilm_formation Protocol 2: Biofilm Formation (96-well plate) bact_culture->biofilm_formation cefta_prep Ceftazidime Stock Preparation cefta_prep->mic_mbc cefta_treatment Ceftazidime Treatment of Biofilm cefta_prep->cefta_treatment biofilm_formation->cefta_treatment mbec Protocol 2: MBEC Determination cefta_treatment->mbec penetration Protocol 3: Penetration Assay (LC-MS/MS) cefta_treatment->penetration viability Protocol 4: Viability Assessment cefta_treatment->viability lcms LC-MS/MS Analysis penetration->lcms cfu CFU Counting viability->cfu clsm Confocal Microscopy viability->clsm

Caption: Overall experimental workflow for evaluating ceftazidime penetration in biofilms.

ceftazidime_penetration cluster_biofilm Biofilm Structure ceftazidime Ceftazidime in Bulk Fluid eps_matrix Extracellular Polymeric Substance (EPS) Matrix (Diffusion Barrier) ceftazidime->eps_matrix Diffusion & Binding penetrated_cefta Penetrated Ceftazidime eps_matrix->penetrated_cefta Limited Penetration bacterial_cells Bacterial Cells substratum Substratum Surface penetrated_cefta->bacterial_cells Antimicrobial Action

References

Application Notes and Protocols for Determining Ceftazidime Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis.[1][2] Emerging research, however, suggests that Ceftazidime may also possess cytotoxic effects on mammalian cells, indicating its potential as a repurposed anti-cancer agent. Studies have shown that Ceftazidime can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and causing cell cycle arrest.[3][4]

These application notes provide detailed protocols for commonly used cell culture-based assays to determine the cytotoxicity of Ceftazidime. The included methodologies for the MTT and LDH assays are foundational for assessing cell viability and cytotoxicity, respectively. Furthermore, this document outlines a potential signaling pathway implicated in Ceftazidime's cytotoxic activity.

Data Presentation

The cytotoxic effects of Ceftazidime can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%. This value is a critical parameter in preclinical drug assessment. The following table presents hypothetical data on the cytotoxicity of Ceftazidime on various cancer cell lines after 72 hours of exposure, as determined by an MTT assay.

Table 1: Hypothetical Cytotoxicity of Ceftazidime on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) (Mean ± SD)
DLD-1Colon Cancer150 ± 15
HCT-116Colon Cancer250 ± 20
U251Glioblastoma180 ± 12
A549Lung Cancer300 ± 25
MCF-7Breast Cancer> 500

Note: The data presented in this table is for illustrative purposes only and is not derived from a specific experimental study.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Ceftazidime stock solution

  • Target cancer cell lines (e.g., DLD-1, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Ceftazidime in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of Ceftazidime.

    • Include a vehicle control (medium with the solvent used to dissolve Ceftazidime, if any) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of Ceftazidime concentration to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Ceftazidime stock solution

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with Ceftazidime.

    • Include the following controls:

      • Untreated cells (spontaneous LDH release)

      • Vehicle control

      • Maximum LDH release (cells treated with lysis solution from the kit 45 minutes before the end of incubation)

      • Blank (medium only)

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Signaling Pathways and Visualizations

Ceftazidime-Induced Cytotoxicity Workflow

The following diagram illustrates the general workflow for assessing the cytotoxic effects of Ceftazidime on cancer cells using the MTT and LDH assays.

G cluster_workflow Experimental Workflow for Ceftazidime Cytotoxicity cluster_assays Cytotoxicity Assays start Seed Cancer Cells in 96-well plates treat Treat cells with varying concentrations of Ceftazidime start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh analyze Data Analysis (Calculate % Viability / % Cytotoxicity) mtt->analyze ldh->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for Ceftazidime cytotoxicity assessment.

Proposed Signaling Pathway for Ceftazidime-Induced Cell Cycle Arrest and Apoptosis

Research suggests that Ceftazidime may exert its cytotoxic effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. One proposed pathway involves the downregulation of S-Phase Kinase-Associated Protein 2 (Skp2), which leads to the accumulation of the cyclin-dependent kinase inhibitor p27, resulting in G1/S phase cell cycle arrest.[5] Additionally, in some cancer cell lines like DLD-1, Ceftazidime has been shown to induce apoptosis through the activation of caspases 3 and 7.[3][4]

G cluster_pathway Proposed Signaling Pathway of Ceftazidime Cytotoxicity cluster_skp2 Skp2-p27 Axis cluster_apoptosis Apoptosis Induction ceftazidime Ceftazidime skp2 Skp2 Downregulation ceftazidime->skp2 caspase Caspase 3/7 Activation ceftazidime->caspase (in specific cell lines) p27 p27 Accumulation skp2->p27 inhibition of degradation cell_cycle_arrest G1/S Phase Cell Cycle Arrest p27->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis can lead to caspase->apoptosis

Caption: Ceftazidime's proposed cytotoxic signaling pathways.

References

Troubleshooting & Optimization

Troubleshooting Ceftazidime (hydrate) solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues encountered with Ceftazidime (B193861) (hydrate) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving Ceftazidime (hydrate) for laboratory use?

For most biological experiments, aqueous buffers are recommended. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[1][2] While Ceftazidime (hydrate) is sparingly soluble in organic solvents like DMSO and ethanol, aqueous preparations are preferred to avoid solvent effects in sensitive assays.[2][3] For some applications, solutions in 0.1 M NaOH at 50 mg/mL have been reported, though this has not been validated for all product grades.

Q2: Why is my Ceftazidime (hydrate) powder not dissolving easily in water?

Several factors can affect the dissolution of Ceftazidime (hydrate):

  • pH: Ceftazidime is an amphoteric compound, meaning its solubility is highly dependent on the pH of the solution.[4] Extreme pH values can either enhance or hinder solubility. Exposure to a pH of ≤4 can lead to immediate precipitation.[5]

  • Temperature: While temperature can affect solubility, it's crucial to balance this with the compound's stability. Higher temperatures can accelerate degradation.[5]

  • Formulation: Commercial preparations of Ceftazidime for injection often contain sodium carbonate. This reacts upon adding a diluent to release carbon dioxide, which aids in dissolution and creates a solution with a pH between 5.0 and 7.5.[6][7][8] If you are using a pure form of Ceftazidime (hydrate) without sodium carbonate, dissolution may be slower and require careful pH adjustment.

Q3: My Ceftazidime solution has a light yellow or amber color. Is it degraded?

Solutions of Ceftazidime naturally range from light yellow to amber depending on the concentration, the diluent used, and the storage conditions.[9] This coloration does not necessarily indicate degradation. However, a significant color change or the appearance of precipitates after preparation could be a sign of instability.

Q4: How should I store my prepared Ceftazidime solution?

Aqueous solutions of Ceftazidime are not recommended for long-term storage at room temperature or refrigerated. For instance, it's advised not to store aqueous solutions for more than one day.[1][2] Stability studies show that Ceftazidime in sterile water is stable for up to 8 hours at room temperature (21-23°C) and for up to 96 hours at 4°C.[10][11] For longer-term storage, solutions at 20 mg/mL in 0.9% sodium chloride have been shown to be stable for 3 months when frozen at -20°C.[12]

Q5: I observed precipitation when I added my Ceftazidime stock solution to my cell culture media. What is the cause?

Precipitation upon addition to media can be due to several reasons:

  • pH Incompatibility: The pH of your stock solution might be significantly different from the pH of your culture media, causing the Ceftazidime to precipitate upon mixing.

  • Incompatibility with Media Components: Ceftazidime can be incompatible with certain substances. It is known to be physically incompatible with vancomycin, nicardipine, midazolam, and propofol.[5] It is also recommended not to mix it with aminoglycoside antibiotics in the same solution.[13]

  • Over-saturation: The final concentration of Ceftazidime in the media may have exceeded its solubility limit under those specific conditions.

Troubleshooting Guide

Issue 1: Powder Does Not Dissolve or Dissolves Poorly
  • Initial Check: Verify the recommended solvent for your specific product lot from the supplier's documentation.

  • pH Adjustment: Ceftazidime's solubility is pH-sensitive.[4] If dissolving in water or a non-buffered solution, try adjusting the pH. Since exposure to pH below 4 can cause precipitation, it is generally safer to adjust towards a slightly alkaline pH if your experimental conditions allow.[5]

  • Gentle Warming: Warm the solution gently to 37°C to aid dissolution.[14] Avoid overheating, as temperatures above 25°C can lead to degradation over 24 hours.[5]

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up clumps of powder and enhance dissolution.[14]

Issue 2: Prepared Solution is Hazy or Contains Precipitate
  • Check for Contamination: Ensure that all glassware and solvents were sterile and free of particulates before use.

  • Filtration: If the solution is hazy after dissolution, it may be due to insoluble impurities. Use a 0.22 µm syringe filter to clarify the solution.

  • Re-evaluate pH: The final pH of the solution might be in a range where Ceftazidime has lower solubility. Measure the pH and adjust if necessary.

Issue 3: Solution Precipitates Over Time
  • Storage Conditions: This is often a sign of improper storage. Aqueous solutions are not stable for long periods at room temperature.[1][2] For storage longer than a few hours, refrigeration (2-8°C) or freezing (-20°C) is necessary, depending on the desired duration.[10][11][12]

  • Concentration Too High: The solution may be supersaturated. Try preparing a more dilute solution.

Data on Ceftazidime (Hydrate) Solubility and Stability

Table 1: Solubility of Ceftazidime (Hydrate) in Various Solvents

SolventpHConcentrationNotes
WaterNeutralSlightly soluble (360 mg/L reported for one form)[3]Highly dependent on pH and formulation.
PBS7.2~5 mg/mL[1][2]Recommended for many biological applications.
0.1 M NaOH~1350 mg/mLHigh pH may not be suitable for all experiments.
DMSON/A≥21.25 mg/mL[14]Sparingly soluble according to other sources.[2]
EthanolN/A0.2 mg/mL[3]Low solubility.

Table 2: Stability of Ceftazidime (Hydrate) Aqueous Solutions

ConcentrationSolventStorage TemperatureDuration of Stability (>90% Potency)
100 & 200 mg/mLSterile WaterRoom Temp (21-23°C)8 hours[10][11]
100 & 200 mg/mLSterile Water4°C96 hours[10][11]
20 mg/mL0.9% NaCl-20°C3 months[12]
4% to 12% (w/v)Aqueous Solution25°C24 hours (<10% degradation)[5]

Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL Ceftazidime Stock Solution in PBS

Materials:

  • Ceftazidime (hydrate) powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh the desired amount of Ceftazidime (hydrate) powder in a sterile conical tube. For 10 mL of a 5 mg/mL solution, weigh 50 mg.

  • Add the sterile PBS (pH 7.2) to the tube.

  • Vortex or shake the tube to dissolve the powder. A clear solution should form.[9]

  • If any particulates remain, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately. It is not recommended to store this aqueous solution for more than one day.[1][2]

Protocol 2: General Method for Determining Ceftazidime Solubility in a Custom Buffer

Materials:

  • Ceftazidime (hydrate) powder

  • Your custom experimental buffer, sterile

  • A series of sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Add a pre-weighed, excess amount of Ceftazidime powder to a known volume of your buffer in a sterile tube (e.g., 20 mg in 1 mL).

  • Vortex the tube vigorously for 2-3 minutes to create a saturated suspension.

  • Incubate the suspension at your desired experimental temperature (e.g., room temperature or 37°C) for at least 1-2 hours to allow it to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved powder.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining micro-particulates.

  • Measure the concentration of Ceftazidime in the filtered supernatant using a validated method such as UV-Vis spectrophotometry or HPLC. This concentration represents the solubility limit under your specific conditions.

Visual Guides

G Troubleshooting Ceftazidime Solubility start Start: Ceftazidime powder does not dissolve solvent_check Is the solvent appropriate? (e.g., PBS, buffered solution) start->solvent_check ph_check Is the pH optimal? (Avoid pH <= 4) solvent_check->ph_check Yes reassess Re-evaluate buffer composition and concentration solvent_check->reassess No agitation Apply gentle heat (<=37°C) or sonication? ph_check->agitation Yes ph_check->reassess No dissolved Solution is clear agitation->dissolved Yes precipitate Precipitate or haziness still present agitation->precipitate No filter_solution Sterile filter (0.22 µm) the solution precipitate->filter_solution final_check Is solution clear after filtering? filter_solution->final_check final_check->dissolved Yes final_check->reassess No G Simplified Ceftazidime Degradation in Aqueous Solution Ceftazidime Ceftazidime (Active Form) Hydrolysis Hydrolysis of β-lactam ring Ceftazidime->Hydrolysis H₂O, Temp, pH Inactive Inactive Metabolites Hydrolysis->Inactive Pyridine Pyridine Inactive->Pyridine Delta2 Δ²-Ceftazidime Isomer Inactive->Delta2

References

Technical Support Center: Optimizing Ceftazidime Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ceftazidime (B193861) dosage in preclinical animal research. This resource provides essential information, troubleshooting guidance, and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies with ceftazidime.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select an appropriate starting dose for ceftazidime in my animal model?

A1: Selecting a starting dose requires consideration of the animal species, the infection model, and the susceptibility of the bacterial strain (Minimum Inhibitory Concentration - MIC). A common approach is to begin with doses that have been previously reported to be effective in similar models. For beta-lactam antibiotics like ceftazidime, the primary pharmacodynamic (PD) index associated with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[1] Animal infection models suggest that a bacteriostatic effect is often achieved when the %fT>MIC is around 40%, while maximal bactericidal activity may require a %fT>MIC of 65% or higher.[2][3] Therefore, initial dose selection should aim to achieve a plasma concentration that meets these targets based on the known pharmacokinetics (PK) of ceftazidime in the specific animal species.

Q2: The ceftazidime dosage I'm using isn't effective. What are the potential reasons and how can I troubleshoot?

A2: Several factors could contribute to a lack of efficacy:

  • Inadequate %fT>MIC: The primary reason for failure is often that the drug concentration does not stay above the MIC for a sufficient duration. Due to the short half-life of ceftazidime in many animal models (e.g., ~21 minutes in mice), frequent dosing (e.g., every 2 hours) may be necessary to maintain adequate drug levels.[1][4]

  • Bacterial Resistance: The bacterial strain may have developed resistance to ceftazidime. It is crucial to confirm the MIC of the specific strain being used. In cases of resistance, ceftazidime can be combined with a β-lactamase inhibitor like avibactam, which has been shown to restore its activity against many resistant strains.[1][5]

  • Infection Site: Drug penetration can vary significantly between different tissues. For example, ceftazidime penetration into the epithelial lining fluid (ELF) of the lungs or the cerebrospinal fluid (CSF) may be limited.[1][6][7] It is important to consider the drug concentration at the site of infection, not just in the plasma.

  • Host Immune Status: The efficacy of ceftazidime can be influenced by the immune status of the animal. In neutropenic models, which mimic immunocompromised conditions, higher drug exposures may be required to achieve the same level of bacterial killing.[1][8]

Q3: How does the route of administration affect the pharmacokinetics of ceftazidime?

A3: Ceftazidime is not absorbed orally and must be administered parenterally.[4] The most common routes for animal studies are subcutaneous (SC) and intravenous (IV).

  • Subcutaneous (SC) and Intramuscular (IM) Administration: Following SC or IM injection, peak serum concentrations are typically reached within 15-30 minutes.[4] This route is often used for convenience in animal studies.

  • Intravenous (IV) Administration: IV administration results in immediate and complete bioavailability. Continuous IV infusion can be used to maintain steady-state concentrations, which can be advantageous for time-dependent antibiotics like ceftazidime to ensure the %fT>MIC target is consistently met.[9]

Q4: Can I extrapolate ceftazidime dosage regimens between different animal species?

A4: Direct extrapolation of dosage regimens between species is not recommended due to significant differences in pharmacokinetics.[10] For instance, the serum half-life of ceftazidime is approximately 21 minutes in mice, 23 minutes in rats, 48 minutes in rabbits, and 60 minutes in beagle dogs.[4] Therefore, a dosing regimen that is effective in mice will likely not be optimal in dogs. It is essential to use pharmacokinetic data specific to the species being studied to determine the appropriate dosage and frequency.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of ceftazidime in various animal species. This data is crucial for designing dosing regimens that will achieve the desired therapeutic exposure.

Table 1: Ceftazidime Pharmacokinetic Parameters in Different Animal Species

Animal SpeciesDose (mg/kg)Route of AdministrationPeak Serum Concentration (Cmax; mg/L)Serum Half-life (t1/2)
Mice25SC/IM2621 minutes[4]
Rats25SC/IMNot specified23 minutes[4]
Rabbits25SC/IM6348 minutes[4]
Beagle DogsNot specifiedNot specifiedNot specified60 minutes[4]
Cynomolgus MonkeysNot specifiedNot specifiedNot specified58 minutes[4]

Table 2: Ceftazidime Half-life in Plasma and Lung Epithelial Lining Fluid (ELF) in Neutropenic Mice

CompartmentHalf-life (t1/2)
Plasma0.28 hours[1]
Lung ELF0.39 hours[1]

Experimental Protocols

Protocol: Determination of Ceftazidime Efficacy in a Neutropenic Mouse Thigh Infection Model

This protocol outlines a standard procedure to evaluate the in vivo efficacy of ceftazidime against a bacterial pathogen in a neutropenic mouse model.

1. Animal Model and Neutropenia Induction:

  • Use specific-pathogen-free female mice (e.g., CD-1 strain).
  • Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic (neutrophil count <100/mm³) for approximately 5 days.

2. Bacterial Strain Preparation:

  • Culture the bacterial strain of interest (e.g., Pseudomonas aeruginosa) overnight on an appropriate agar (B569324) medium.
  • Prepare a bacterial suspension in saline or phosphate-buffered saline (PBS) and adjust the concentration to the desired inoculum (e.g., 10^6 to 10^7 CFU/mL).

3. Infection:

  • Anesthetize the mice.
  • Inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.

4. Ceftazidime Administration:

  • Initiate ceftazidime treatment at a specified time post-infection (e.g., 2 hours).
  • Administer ceftazidime subcutaneously at predetermined doses and dosing intervals (e.g., every 2 hours to mimic human-like exposure).

5. Efficacy Assessment:

  • At a defined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
  • Aseptically remove the infected thigh muscle.
  • Homogenize the tissue in a known volume of saline or PBS.
  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
  • The efficacy of the treatment is determined by the reduction in bacterial load (log10 CFU) compared to untreated control animals.

Visualizations

Experimental_Workflow cluster_0 Phase 1: In Vitro & PK/PD Characterization cluster_1 Phase 2: In Vivo Efficacy Testing cluster_2 Phase 3: Dose Optimization MIC_Determination Determine MIC of Ceftazidime against the bacterial strain PD_Target Establish Pharmacodynamic (PD) Target (e.g., %fT > MIC) MIC_Determination->PD_Target informs PK_Study Conduct Pharmacokinetic (PK) study in the selected animal model PK_Study->PD_Target informs Dose_Selection Select initial doses based on PK/PD modeling PD_Target->Dose_Selection guides Animal_Model Establish infection in the animal model (e.g., thigh, lung) Treatment Administer Ceftazidime at various dosing regimens Animal_Model->Treatment Efficacy_Assessment Assess efficacy by measuring bacterial load reduction Treatment->Efficacy_Assessment Dose_Response Analyze Dose-Response Relationship Efficacy_Assessment->Dose_Response Optimal_Dose Determine the Optimal Dosing Regimen Dose_Response->Optimal_Dose Troubleshooting_Logic Start Lack of Ceftazidime Efficacy Check_MIC Is the bacterial strain susceptible? (Check MIC) Start->Check_MIC Check_Dose Is the %fT > MIC target being met? Check_MIC->Check_Dose Yes Add_Inhibitor Consider adding a ß-lactamase inhibitor (e.g., avibactam) Check_MIC->Add_Inhibitor No Consider_Site Is the infection in a site with low drug penetration (e.g., CNS, lung)? Check_Dose->Consider_Site Yes Increase_Dose Increase dose or dosing frequency Check_Dose->Increase_Dose No Consider_Host Is the animal model immunocompromised? Consider_Site->Consider_Host No Measure_Site_Concentration Measure drug concentration at the infection site Consider_Site->Measure_Site_Concentration Yes Higher_Exposure Higher drug exposure may be needed Consider_Host->Higher_Exposure Yes

References

Technical Support Center: Preventing Ceftazidime Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to mitigate Ceftazidime (B193861) degradation in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your research.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Ceftazidime.

Issue: I observed a color change in my Ceftazidime solution.

  • Question: My Ceftazidime solution has turned yellow to amber. Is it still usable?

    • Answer: A color change from light yellow to amber upon reconstitution is normal and does not necessarily indicate a significant loss of potency.[1] However, a pronounced or rapid color change, especially when accompanied by precipitation, suggests degradation.[2] It is recommended to prepare fresh solutions and adhere to proper storage conditions.

  • Question: What causes the color change in the Ceftazidime solution?

    • Answer: The development of a yellowish color can be indicative of degradation, particularly upon exposure to heat and ultraviolet radiation.[2]

Issue: My experimental results are inconsistent or show lower than expected efficacy.

  • Question: I am seeing variable results in my experiments. Could Ceftazidime degradation be the cause?

    • Answer: Yes, the degradation of Ceftazidime leads to a loss of antibacterial activity, which can significantly impact experimental outcomes.[3] Key factors influencing degradation include temperature, pH, light exposure, and the type of solvent used.[4][5][6]

  • Question: How can I determine if Ceftazidime degradation is affecting my results?

    • Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to quantify the concentration of active Ceftazidime and its degradation products in your samples.[7] Comparing the concentration of freshly prepared solutions to those used in your experiment will reveal if significant degradation has occurred.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What is the optimal pH for Ceftazidime stability in aqueous solutions?

    • Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[8][9] Hydrolysis of the β-lactam ring is accelerated in acidic (pH < 4) and, more significantly, in basic conditions.[5][10]

  • How does temperature affect Ceftazidime stability?

    • Elevated temperatures significantly accelerate the degradation of Ceftazidime.[2][11] For short-term storage, solutions should be kept at room temperature (not exceeding 25°C), and for longer durations, refrigeration (4°C) or freezing (-20°C) is recommended.[5][12]

  • Is Ceftazidime sensitive to light?

    • Yes, Ceftazidime is photolabile and can degrade upon exposure to both ultraviolet (UV) and visible light, especially in its reconstituted form.[2][13] It is crucial to protect Ceftazidime solutions from light during storage and experiments.[6]

Solution Preparation and Compatibility

  • What are the recommended diluents for reconstituting Ceftazidime?

    • Ceftazidime is compatible with several common intravenous fluids, including 0.9% Sodium Chloride, 5% Dextrose, and Lactated Ringer's solution.[1][14][15] It is less stable in Sodium Bicarbonate Injection.[14][15]

  • Can I mix Ceftazidime with other drugs in the same solution?

    • It is generally not recommended to mix Ceftazidime with other drugs unless their compatibility is well-established.[15] Physical incompatibilities, such as precipitation, have been reported with vancomycin, nicardipine, midazolam, and propofol.[5]

  • Does the container material affect Ceftazidime stability?

    • Yes, the type of container can influence stability. Studies have shown that Ceftazidime is more stable in glass bottles compared to polypropylene (B1209903) (PP) and polyvinyl chloride (PVC) bags.[16]

Quantitative Data Summary

The following tables summarize the stability of Ceftazidime under various conditions.

Table 1: Temperature-Dependent Degradation of Reconstituted Ceftazidime

TemperatureDurationPercent DegradationReference
45°C24 hours~85%[2]
25°C24 hours< 10%[5]
21-23°C8 hoursStable (>90% remaining)[12]
4°C96 hoursStable (>90% remaining)[12]

Table 2: pH-Dependent Stability of Ceftazidime

pHStabilityReference
< 4Immediate precipitation[5]
4.5 - 6.5Maximum stability[8]
7.1 - 7.7pH of freshly prepared solution[5]
> 10Unstable even at 4°C[5]

Table 3: Photodegradation of Ceftazidime

ConditionFormDurationPercent DegradationReference
UV & Visible LightReconstituted Solution24 hours~85%[2]
UV Radiation (254 nm)Powder28 days~5%[2]
Visible LightPowder28 days~8%[2]
Fluorescence LightNormal Saline Solution24 hours~7.19%[17]

Experimental Protocols

Protocol 1: Stability Testing of Ceftazidime using HPLC

This protocol outlines a method for quantifying Ceftazidime and its degradation products.

  • Preparation of Solutions:

    • Prepare a stock solution of Ceftazidime at a known concentration (e.g., 1 mg/mL) in a suitable diluent such as sterile water or a compatible buffer.[7]

    • Prepare samples of the Ceftazidime formulations to be tested at various time points throughout the stability study.

  • HPLC System and Conditions:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector is commonly used.[7]

    • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., 10 mM sodium acetate, pH 4.0) and acetonitrile (B52724) (e.g., 89:11 v/v).[5]

    • Flow Rate: Typically 1 mL/min.

    • Detection Wavelength: 254 nm.[5]

  • Analysis:

    • Inject a fixed volume of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for Ceftazidime and its degradation products.

    • Calculate the concentration of Ceftazidime in the samples by comparing their peak areas to those of the standard solutions.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

  • Acid Hydrolysis: Expose the Ceftazidime solution to an acidic environment (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[7] Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Expose the Ceftazidime solution to a basic environment (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis.[7] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the Ceftazidime solution with an oxidizing agent, such as hydrogen peroxide (e.g., 20% H₂O₂), at an elevated temperature.[7]

  • Thermal Degradation: Expose the Ceftazidime solution to a high temperature (e.g., 45°C) for an extended period.[2]

  • Photodegradation: Expose the Ceftazidime solution to UV (e.g., 254 nm) and visible light for a defined duration.[2]

Visualizations

Ceftazidime_Degradation_Pathway Ceftazidime Ceftazidime (Active Δ³-isomer) Hydrolysis Hydrolysis (β-lactam ring opening) Ceftazidime->Hydrolysis pH, Temp Isomerization Isomerization Ceftazidime->Isomerization Basic pH Pyridine_Formation Side-chain cleavage Ceftazidime->Pyridine_Formation Temp, Light Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Delta2_Isomer Δ²-isomer (Inactive) Isomerization->Delta2_Isomer Pyridine Pyridine Pyridine_Formation->Pyridine

Caption: Primary degradation pathways of Ceftazidime.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Solution Discoloration Check_pH Is the solution pH within 4.5 - 6.5? Start->Check_pH Check_Temp Was the solution stored at the correct temperature? Check_pH->Check_Temp Yes Adjust_pH Adjust pH using a compatible buffer Check_pH->Adjust_pH No Check_Light Was the solution protected from light? Check_Temp->Check_Light Yes Adjust_Temp Store at recommended temperature (4°C or -20°C) Check_Temp->Adjust_Temp No Check_Compatibility Are all components of the solution compatible? Check_Light->Check_Compatibility Yes Protect_Light Use amber vials or cover with foil Check_Light->Protect_Light No Use_Compatible Use compatible diluents and avoid mixing with incompatible drugs Check_Compatibility->Use_Compatible No Prepare_Fresh Prepare fresh solution and re-run experiment Check_Compatibility->Prepare_Fresh Yes Adjust_pH->Prepare_Fresh Adjust_Temp->Prepare_Fresh Protect_Light->Prepare_Fresh Use_Compatible->Prepare_Fresh

Caption: Troubleshooting workflow for Ceftazidime degradation.

Experimental_Workflow Start Start: Prepare Ceftazidime Stock Reconstitution Reconstitute Ceftazidime powder in a compatible diluent (pH 4.5-6.5) in a glass container Start->Reconstitution Storage Store stock solution at 4°C in an amber vial or wrapped in foil Reconstitution->Storage Experiment Perform experiment, minimizing exposure to light and elevated temperatures Storage->Experiment Analysis Analyze samples promptly or store at -20°C Experiment->Analysis HPLC Quantify Ceftazidime and degradation products using a stability-indicating HPLC method Analysis->HPLC End End: Data Interpretation HPLC->End

Caption: Experimental workflow to minimize Ceftazidime degradation.

References

Technical Support Center: Overcoming Bacterial Resistance to Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ceftazidime-resistant laboratory strains.

Frequently Asked Questions (FAQs)

Q1: My laboratory strain shows unexpected resistance to Ceftazidime. What are the common underlying mechanisms?

A1: Ceftazidime resistance in bacteria is primarily mediated by three main mechanisms:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that hydrolyze and inactivate Ceftazidime. Key β-lactamases include Class A (e.g., KPC), Class C (e.g., AmpC), and Class D (e.g., OXA). Metallo-β-lactamases (MBLs, Class B) are also a significant concern as they are not inhibited by many standard β-lactamase inhibitors.

  • Efflux Pump Overexpression: Bacteria can actively pump Ceftazidime out of the cell using efflux pumps, preventing it from reaching its target, the penicillin-binding proteins (PBPs). The Resistance-Nodulation-Cell Division (RND) family of efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, is frequently implicated.[1]

  • Reduced Permeability and Target Modification: Alterations in the bacterial outer membrane, such as the loss or mutation of porin channels (e.g., OprD in P. aeruginosa), can limit Ceftazidime entry into the cell.[2] Additionally, although less common for Ceftazidime, mutations in the PBPs can reduce the drug's binding affinity.

Q2: How can I overcome β-lactamase-mediated Ceftazidime resistance in my experiments?

A2: The most effective strategy is to use Ceftazidime in combination with a β-lactamase inhibitor. Avibactam is a potent, non-β-lactam inhibitor that is effective against Class A, Class C, and some Class D β-lactamases.[2][3] The combination of Ceftazidime/Avibactam (CZA) restores the activity of Ceftazidime against many resistant strains.[2] For strains producing metallo-β-lactamases (MBLs), Avibactam is not effective. In these cases, a combination of CZA with Aztreonam (B1666516) has shown significant synergistic effects.[4][5][6] Aztreonam is stable against MBLs but is often degraded by other β-lactamases that may be co-produced; Avibactam protects Aztreonam from this degradation.[5][6]

Q3: My strain is resistant to Ceftazidime, but standard β-lactamase inhibitors are not effective. What should I investigate next?

A3: If β-lactamase inhibitors like Avibactam do not restore Ceftazidime susceptibility, you should consider the following possibilities:

  • Metallo-β-Lactamase (MBL) Production: The strain may be producing an MBL. These enzymes are not inhibited by Avibactam. You can test for synergy between Ceftazidime/Avibactam and Aztreonam.

  • Efflux Pump Overexpression: The resistance may be due to the active efflux of Ceftazidime. You can test this by determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime with and without a known efflux pump inhibitor (EPI), such as Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[7][8] A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[7][8]

  • Porin Loss: Reduced permeability due to the loss or mutation of outer membrane porins can also contribute to resistance. This can be investigated by extracting and analyzing the outer membrane proteins.

Q4: What is a checkerboard assay and how can it help me study drug interactions?

A4: A checkerboard assay is an in vitro method used to assess the interaction between two antimicrobial agents.[9][10] It involves testing various concentrations of two drugs, both alone and in combination, against a bacterial strain in a microtiter plate.[9][11] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction as synergistic (FICI ≤ 0.5), additive/indifferent (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).[10] This assay is particularly useful for identifying synergistic combinations that can overcome resistance.

Troubleshooting Guides

Problem 1: Inconsistent MIC results for Ceftazidime-resistant strains.

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL) for each experiment.
Media and reagent quality Use fresh, quality-controlled Mueller-Hinton Broth (MHB) and antibiotic stock solutions. Prepare antibiotic solutions according to the manufacturer's instructions.
Incubation conditions Maintain a consistent incubation temperature (35-37°C) and duration (18-24 hours). Ensure proper atmospheric conditions.
Strain instability Subculture the strain from a frozen stock before each experiment to ensure genetic stability.

Problem 2: No synergistic effect observed in a checkerboard assay with a known synergistic combination.

Possible Cause Troubleshooting Step
Incorrect concentration range Ensure the concentration ranges of the tested agents bracket their individual MICs. Typically, dilutions range from 1/32 to 4 times the MIC.[12]
Pipetting errors Use calibrated pipettes and be meticulous during the serial dilution process to avoid errors that can cascade across the plate.[13]
Inappropriate interpretation criteria Use the standard Fractional Inhibitory Concentration (FIC) index for interpretation: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[10]
Resistance mechanism mismatch The chosen synergistic agent may not be effective against the specific resistance mechanism of the strain. Confirm the resistance mechanism before testing for synergy.

Problem 3: Difficulty in interpreting time-kill curve assay results.

Possible Cause Troubleshooting Step
Inadequate sampling time points Select appropriate time points for sampling (e.g., 0, 2, 4, 6, 8, and 24 hours) to capture the dynamics of bacterial killing.[14]
Inaccurate colony counting Ensure proper serial dilutions are performed to obtain plates with 30-300 colonies for accurate counting.[14]
Drug carryover When sampling, pellet the bacteria and resuspend in fresh, antibiotic-free medium before plating to avoid drug carryover that could inhibit growth on the agar (B569324) plate.[15]
Data plotting Plot the log10 CFU/mL versus time. A ≥ 2-log10 decrease in CFU/mL compared to the most active single agent is indicative of synergy.

Data Presentation

Table 1: Synergistic Effect of Efflux Pump Inhibitors on Ceftazidime MIC

Bacterial SpeciesStrainEfflux Pump Inhibitor (EPI)Ceftazidime MIC Alone (µg/mL)Ceftazidime MIC with EPI (µg/mL)Fold Decrease in MIC
P. aeruginosaBAA-2795RP1 (32 µg/mL)Not specifiedNot specified8
E. coliAG100tetRP1 (32 µg/mL)Not specifiedNot specified>2
P. aeruginosaClinical IsolatesPAβN (20 µg/mL)128816
Acinetobacter spp.Clinical IsolatesCCCPNot specifiedNot specified≥4
Pseudomonas spp.Clinical IsolatesCCCPNot specifiedNot specified≥4

Data compiled from multiple sources indicating the potential of EPIs to restore Ceftazidime susceptibility.[8][16][17]

Table 2: Synergistic Activity of Ceftazidime/Avibactam and Aztreonam against MBL-producing Enterobacterales

OrganismNumber of IsolatesAztreonam MIC Range Alone (µg/mL)Aztreonam MIC Range with Ceftazidime/Avibactam (4 µg/mL Avibactam) (µg/mL)Interpretation
MBL-producing Enterobacterales43>2560.125 - 2Synergy
NDM-producing Enterobacterales3516 - >256≤0.5 - 4Synergy
MBL-producing Gram-negatives6016 - 2560.016 - 2Synergy

This table summarizes data from studies demonstrating the potent synergy of this combination against highly resistant strains.[4][18][19]

Experimental Protocols

1. Checkerboard Assay for Synergy Testing

Objective: To quantitatively assess the in vitro interaction between Ceftazidime and a second agent (e.g., an efflux pump inhibitor or another antibiotic).

Materials:

  • 96-well microtiter plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of Ceftazidime and the second agent

  • Sterile pipette tips and multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Ceftazidime and the second agent in CAMHB at concentrations ranging from 1/32 to 4 times their respective MICs.[12]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the Ceftazidime dilutions along the x-axis (columns 1-10).

    • Add 50 µL of the second agent's dilutions along the y-axis (rows A-G).

    • This creates a checkerboard of antibiotic combinations.

    • Include control wells: Column 11 with only Ceftazidime dilutions, Row H with only the second agent's dilutions, a growth control well (inoculum only), and a sterility control well (broth only).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

      • FICI = FIC of Agent A + FIC of Agent B

    • Interpret the FICI: Synergy (≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4.0), Antagonism (> 4.0).[10]

2. Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Materials:

  • Bacterial culture adjusted to 0.5 McFarland standard

  • CAMHB

  • Antimicrobial agent(s)

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator (35-37°C)

  • Vortex mixer and timer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a starting inoculum of ~5 x 10⁵ CFU/mL.[14]

  • Test Setup:

    • Prepare tubes with CAMHB containing the antimicrobial agent(s) at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube without any antimicrobial agent.

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate at 35-37°C, often with shaking.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[14]

    • Perform serial tenfold dilutions in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Colony Counting and Data Analysis:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies on plates containing 30-300 colonies and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

3. Beta-Lactamase Activity Assay

Objective: To detect and quantify the activity of β-lactamase enzymes in a bacterial sample.

Materials:

  • Bacterial sample (e.g., cell lysate)

  • Commercial β-lactamase activity assay kit (e.g., using Nitrocefin as a substrate)

  • 96-well plate

  • Spectrophotometric microplate reader

Procedure (based on a typical commercial kit): [20]

  • Sample Preparation:

    • Prepare a bacterial cell lysate according to the kit's instructions. This usually involves sonication or enzymatic lysis.

  • Standard Curve Preparation:

    • Prepare a standard curve using the hydrolyzed Nitrocefin standard provided in the kit.

  • Reaction Setup:

    • Add the prepared samples, positive control, and standards to the wells of a 96-well plate.

    • Prepare a Reaction Mix containing the Nitrocefin substrate and assay buffer.

    • Add the Reaction Mix to the sample and control wells.

  • Measurement:

    • Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes. The hydrolysis of yellow Nitrocefin to a red product by β-lactamase results in an increase in absorbance.[21][22]

  • Calculation:

    • Calculate the rate of the reaction (ΔA490/min).

    • Determine the β-lactamase activity in the samples by comparing the reaction rate to the standard curve. One unit of β-lactamase is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nitrocefin per minute at a specific pH and temperature.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Outer Membrane PBP Penicillin-Binding Protein (PBP) Periplasm Periplasmic Space Periplasm->PBP Binds to target Efflux Efflux Pump Periplasm->Efflux BetaLactamase β-Lactamase Periplasm->BetaLactamase Porin Porin Channel Porin->Periplasm Ceftazidime_out Ceftazidime Efflux->Ceftazidime_out Pumps out Ceftazidime_in Ceftazidime Ceftazidime_in->Porin Enters cell Inactive_Ceftazidime Inactive Ceftazidime BetaLactamase->Inactive_Ceftazidime Hydrolyzes X1 Reduced Permeability (Porin loss/mutation) X1->Porin X2 Enzymatic Degradation X2->BetaLactamase X3 Active Efflux X3->Efflux

Caption: Key mechanisms of bacterial resistance to Ceftazidime.

Overcoming_Resistance BLI β-Lactamase Inhibitor (e.g., Avibactam) BetaLactamase β-Lactamase (Class A, C, D) BLI->BetaLactamase Inhibits EPI Efflux Pump Inhibitor (e.g., PAβN) Efflux Efflux Pump EPI->Efflux Inhibits Synergy Synergistic Antibiotic (e.g., Aztreonam for MBLs) MBL Metallo-β-Lactamase (MBL - Class B) Synergy->MBL Bypasses/Works with CZA* Outcome Restored Ceftazidime Susceptibility BetaLactamase->Outcome Efflux->Outcome MBL->Outcome

Caption: Strategies to counteract Ceftazidime resistance mechanisms.

Checkerboard_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Drug A & Drug B prep_inoculum->prep_dilutions setup_plate Set up 96-well Plate with Drug Combinations prep_dilutions->setup_plate inoculate Inoculate Plate with Bacteria (~5x10^5 CFU/mL) setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Drugs Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index (FICI = FICA + FICB) read_mic->calc_fic interpret Interpret Results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

References

Improving the stability of reconstituted Ceftazidime solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of reconstituted Ceftazidime (B193861) solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of reconstituted ceftazidime solutions?

A1: The stability of reconstituted ceftazidime is primarily influenced by temperature, pH, light exposure, and the type of diluent used for reconstitution.[1][2][3][4] Elevated temperatures accelerate degradation, while storage at refrigerated temperatures (2-8°C) is recommended to maintain potency.[5][6][7] The pH of the solution is also critical, with degradation occurring in acidic, neutral, and basic conditions.[1][2] Exposure to light, particularly UV radiation, can also lead to the degradation of ceftazidime.[3][8][9]

Q2: What are the visible signs of ceftazidime degradation in a solution?

A2: Reconstituted ceftazidime solutions are typically light yellow to amber.[10] A darkening of the solution upon storage may occur, but this does not always indicate a loss of potency.[5][10] However, the formation of precipitates or haziness is a clear indicator of instability and the solution should not be used.[11][12] One of the degradation products, pyridine (B92270), can also be detected by its characteristic odor.[4]

Q3: How long is a reconstituted ceftazidime solution stable?

A3: The stability period depends on the storage conditions and the specific formulation. For instance, some formulations are stable for 12-24 hours at room temperature and for 3-7 days when refrigerated.[5][7] Solutions that are frozen immediately after reconstitution can be stable for up to 3 months at -20°C.[7] It is crucial to consult the manufacturer's instructions for the specific product being used.[6][11]

Q4: What are the main degradation products of ceftazidime?

A4: The primary degradation pathways of ceftazidime include the opening of the β-lactam ring, epimerization at C-6 or C-7, and hydrolysis of the group at C-3.[1][2] This leads to the formation of several degradation products, most notably pyridine and the Δ²-isomer of ceftazidime, which is biologically inactive.[3][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of antimicrobial activity in the prepared solution. The solution was stored at an inappropriate temperature.Store reconstituted solutions at 2-8°C and protect from light.[5][6][7] Prepare fresh solutions for critical experiments.
The pH of the experimental buffer is outside the optimal range for ceftazidime stability.Use a citrate (B86180) buffer with a pH between 6.10 and 6.24, which has been shown to improve stability.[4]
Visible particulates or cloudiness in the solution. Precipitation of ceftazidime or its degradation products. This can be due to incompatibility with the diluent or other agents in the solution.Reconstitute ceftazidime with a recommended diluent such as Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water.[7][11] Avoid mixing with incompatible drugs like vancomycin (B549263) and aminoglycosides in the same container.[11][13]
Inconsistent experimental results. Degradation of the ceftazidime stock solution over the course of the experiment.Prepare fresh stock solutions daily or validate the stability of your solution under your specific experimental conditions using a stability-indicating assay like HPLC.
Yellowing or darkening of the solution. This is a common observation and does not necessarily indicate a significant loss of potency.[5][10]While a color change alone may not be alarming, it is good practice to monitor the solution's performance and prepare fresh solutions if in doubt, especially for sensitive assays.

Quantitative Data Summary

Table 1: Stability of Reconstituted Ceftazidime Solutions Under Various Storage Conditions

ConcentrationDiluentStorage Temperature (°C)Stability DurationReference
100, 170, 200 mg/mLSterile Water for InjectionRoom Temperature12 hours[5]
100, 170, 200 mg/mLSterile Water for Injection2-83 days[5]
280 mg/mLSterile or Bacteriostatic Water, 0.5% or 1% Lidocaine HClRoom Temperature12 hours[5]
280 mg/mLSterile or Bacteriostatic Water, 0.5% or 1% Lidocaine HCl2-83 days[5]
95, 180, 280 mg/mLSterile Water for InjectionRoom Temperature24 hours[5]
95, 180, 280 mg/mLSterile Water for Injection2-87 days[5]
VariousSterile Water for Injection-203 months[7]
12 mg/mL & 25 mg/mL0.9% Saline2-8 for 48h, then 32 for 12hStable[14]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ceftazidime

This protocol outlines a high-performance liquid chromatography (HPLC) method to quantify ceftazidime and its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 10 mM sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (89:11 v/v)[15]

  • Ceftazidime reference standard

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Acetic acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Procedure:

  • Mobile Phase Preparation: Prepare the sodium acetate buffer and adjust the pH to 4.0 with acetic acid. Mix with acetonitrile in the specified ratio. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the ceftazidime reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the reconstituted ceftazidime solution. Dilute the sample with the mobile phase to a concentration within the range of the standard curve. Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detection wavelength: 254 nm[15]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the ceftazidime peak based on the retention time and peak area compared to the standards. Degradation products may appear as separate peaks in the chromatogram.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the ceftazidime solution to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1. Materials:

  • Reconstituted ceftazidime solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • Heating block or water bath

2. Procedure:

  • Acid Hydrolysis: To an aliquot of the ceftazidime solution, add HCl to achieve a final concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate at room temperature for a specified time. Neutralize with HCl before analysis.

  • Oxidative Degradation: Treat an aliquot with 3% H₂O₂ and incubate at room temperature for a specified time.

  • Thermal Degradation: Heat an aliquot of the solution at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose an aliquot to UV light (254 nm) for a specified duration.[3]

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1 to observe the degradation of ceftazidime and the formation of degradation product peaks.

Visualizations

Ceftazidime_Degradation_Pathways Ceftazidime Ceftazidime (Active Δ³-isomer) BetaLactam_Opening Opening of β-Lactam Ring Ceftazidime->BetaLactam_Opening pH, Temp Epimerization Epimerization (at C-6 or C-7) Ceftazidime->Epimerization Basic pH Hydrolysis Hydrolysis (at C-3) Ceftazidime->Hydrolysis Delta2_Isomer Δ²-Isomer (Inactive) Ceftazidime->Delta2_Isomer Isomerization Inactive_Products Inactive Degradation Products BetaLactam_Opening->Inactive_Products Pyridine Pyridine Hydrolysis->Pyridine Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Reconstitute Reconstitute Ceftazidime with appropriate diluent Store Store under defined conditions (Temp, Light, Time) Reconstitute->Store Sample Withdraw aliquots at specified time intervals Store->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Quantify Quantify Ceftazidime and degradation products Analyze->Quantify Assess Assess stability based on pre-defined criteria Quantify->Assess

References

Addressing variability in Ceftazidime MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ceftazidime (B193861) MIC Assay

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceftazidime Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the MIC of Ceftazidime?

A1: The most common methods for determining the MIC of Ceftazidime are broth microdilution, agar (B569324) dilution, and gradient diffusion strips like E-test.[1][2][3] Broth microdilution is considered the reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Q2: My Ceftazidime MIC results are variable between experiments. What are the potential causes?

A2: Variability in Ceftazidime MIC results can stem from several factors, including:

  • Inoculum preparation: Incorrect inoculum density is a major source of error. The standard is to use a 0.5 McFarland standard turbidity.[7]

  • Growth medium: The type and preparation of the Mueller-Hinton medium can affect results. For fastidious organisms, supplemented media may be required.[6]

  • Incubation conditions: Variations in incubation time and temperature can lead to inconsistent results. A temperature of 35 ± 2°C for 16-20 hours is standard.[4][7]

  • Reading of results: Subjectivity in endpoint determination, especially with trailing endpoints, can cause variability.

  • Intrinsic resistance mechanisms: The presence of β-lactamases or efflux pumps in the test organism can lead to variable expression and affect MIC values.[8][9]

Q3: How do CLSI and EUCAST guidelines for Ceftazidime MIC testing differ?

A3: CLSI and EUCAST have some differences in their guidelines for Ceftazidime MIC testing, particularly concerning breakpoints and disk diffusion methods. For disk diffusion, the disk content for ceftazidime differs between the two standards.[10][11] Breakpoints for susceptible, intermediate, and resistant categories may also vary.[12][13][14] It is crucial to adhere to the specific guidelines of the chosen standard for accurate interpretation of results.

Q4: Can the presence of avibactam (B1665839) affect Ceftazidime MIC results?

A4: Yes, avibactam is a β-lactamase inhibitor that, when combined with ceftazidime, can significantly lower the MIC for bacteria that produce certain β-lactamases.[4][15] When testing ceftazidime-avibactam, the concentration of avibactam is typically fixed.[4][13]

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for Quality Control (QC) Strains

Question: My MIC values for the QC strain (e.g., E. coli ATCC 25922) are consistently out of the acceptable range. What should I do?

Answer:

  • Verify the QC Strain: Ensure the QC strain has been subcultured correctly and is not contaminated. It's recommended to use a fresh culture from a frozen stock.[16]

  • Check Media and Reagents:

    • Confirm that the Mueller-Hinton agar or broth is from a reputable supplier and has been prepared and stored according to the manufacturer's instructions.

    • Verify the potency of the Ceftazidime stock solution and/or commercial panels.

  • Review Inoculum Preparation: The inoculum density should be standardized to a 0.5 McFarland standard. Visual comparison can be subjective, so using a spectrophotometer is recommended.

  • Incubation Conditions: Ensure the incubator is calibrated and maintaining the correct temperature and atmosphere.

  • Review Testing Procedure: Carefully review the entire experimental protocol to ensure adherence to every step.

Issue 2: Discrepancies Between Different MIC Testing Methods

Question: I am getting different Ceftazidime MIC values when using broth microdilution versus a gradient diffusion test. Why is this happening and which result should I trust?

Answer:

While there is generally good categorical agreement between methods, discrepancies can occur.[17][18]

  • Methodological Differences: Broth microdilution, agar dilution, and gradient diffusion are based on different principles which can lead to minor variations in MIC values.

  • Reading Challenges: Reading the endpoint on a gradient strip can be subjective, especially if there is faint growth or "haze" around the ellipse.

  • "Inoculum Effect": Some studies suggest that certain methods may be more prone to an inoculum effect, where a higher bacterial density can lead to a higher MIC.[19]

The broth microdilution method is considered the gold standard, and in cases of significant discrepancy, results from this method are generally preferred.[20]

Data Presentation: Comparison of Ceftazidime-Avibactam MIC Methods
MethodOrganism GroupEssential Agreement (%)Categorical Agreement (%)Major Errors (%)Very Major Errors (%)Reference
E-testEnterobacterales94.899.60.20.2[18]
Disk DiffusionEnterobacteralesN/A99.8N/A0.2[18]
E-testE. coli97.110000[18]
Disk DiffusionE. coliN/A100N/A0[18]
E-testK. pneumoniae93.499.30.30.3[18]
Disk DiffusionK. pneumoniaeN/A99.7N/A0.3[18]
E-testP. aeruginosa97.1N/AN/AN/A[21]

Experimental Protocols

Broth Microdilution Method for Ceftazidime MIC Determination

This protocol is based on CLSI and EUCAST guidelines.[5][6]

  • Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent (e.g., water) at a concentration that is at least 10 times the highest concentration to be tested. Filter-sterilize the solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Ceftazidime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Prepare Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate the Plate: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism.

Agar Dilution Method for Ceftazidime MIC Determination
  • Prepare Ceftazidime Agar Plates: Prepare a series of Mueller-Hinton agar plates each containing a different concentration of Ceftazidime. This is done by adding the appropriate volume of Ceftazidime stock solution to the molten agar before pouring the plates.

  • Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method and dilute it to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculate Plates: Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic. Allow the spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Ceftazidime that inhibits the growth of the bacteria.

E-test® for Ceftazidime MIC Determination
  • Prepare Inoculum and Plate: Prepare a bacterial lawn by swabbing a standardized inoculum (0.5 McFarland) onto the surface of a Mueller-Hinton agar plate.[7]

  • Apply E-test Strip: Aseptically apply the Ceftazidime E-test® strip to the agar surface.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: An elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1]

Visualizations

Troubleshooting_MIC_Variability cluster_start Start cluster_investigation Initial Checks cluster_protocol Protocol Review cluster_advanced Advanced Troubleshooting cluster_resolution Resolution Start Inconsistent Ceftazidime MIC Results QC_Strain Verify QC Strain Integrity (Purity, Viability) Start->QC_Strain Begin Troubleshooting Reagents Check Media & Reagent Quality (Expiry, Storage, Preparation) QC_Strain->Reagents Resolved Consistent MIC Results QC_Strain->Resolved Issue Resolved Equipment Calibrate Equipment (Incubator, Pipettes) Reagents->Equipment Reagents->Resolved Issue Resolved Inoculum Standardize Inoculum (0.5 McFarland) Equipment->Inoculum If issues persist Equipment->Resolved Issue Resolved Incubation Verify Incubation Conditions (Time, Temperature, Atmosphere) Inoculum->Incubation Inoculum->Resolved Issue Resolved Reading Standardize Endpoint Reading Incubation->Reading Incubation->Resolved Issue Resolved Method_Comparison Compare with Reference Method (e.g., Broth Microdilution) Reading->Method_Comparison If still inconsistent Reading->Resolved Issue Resolved Resistance_Mech Investigate Resistance Mechanisms (e.g., β-lactamase activity) Method_Comparison->Resistance_Mech Method_Comparison->Resolved Issue Resolved Resistance_Mech->Resolved

Caption: Troubleshooting workflow for inconsistent Ceftazidime MIC results.

Factors_Affecting_MIC cluster_technical Technical Factors cluster_biological Biological Factors cluster_reagent Reagent Factors Inoculum Inoculum Density MIC_Result Ceftazidime MIC Result Inoculum->MIC_Result Media Growth Medium (Composition, pH) Media->MIC_Result Incubation Incubation (Time, Temperature) Incubation->MIC_Result Reading Endpoint Determination (Subjectivity) Reading->MIC_Result Resistance Resistance Mechanisms (β-lactamases, Efflux Pumps) Resistance->MIC_Result Growth_Rate Bacterial Growth Rate Growth_Rate->MIC_Result Antibiotic Antibiotic Potency Antibiotic->MIC_Result Supplements Media Supplements Supplements->MIC_Result

Caption: Key factors influencing Ceftazidime MIC assay variability.

References

Technical Support Center: Optimization of HPLC Parameters for Ceftazidime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Ceftazidime. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the HPLC analysis of Ceftazidime.

Problem IDIssuePotential CausesRecommended Solutions
P01 Peak Tailing - Secondary interactions between Ceftazidime and the stationary phase. - Column contamination or degradation. - Inappropriate mobile phase pH. - Sample overload.- Use a high-purity, well-end-capped C18 column. - Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites. - Adjust the mobile phase pH to ensure Ceftazidime is in a single ionic form. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent to remove contaminants.
P02 Retention Time Shift - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Changes in flow rate. - Column aging or contamination.- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Check the HPLC pump for proper functioning and leaks. - Equilibrate the column thoroughly with the mobile phase before analysis.[1] - Replace the column if it is old or contaminated.
P03 Poor Resolution - Inadequate separation between Ceftazidime and other components. - Improper mobile phase composition. - Suboptimal flow rate. - Column deterioration.- Optimize the mobile phase composition, particularly the organic modifier and buffer concentration. - Adjust the flow rate; a lower flow rate can sometimes improve resolution. - Consider using a column with a smaller particle size or a longer length. - Ensure the column is not degraded or clogged.
P04 Baseline Noise or Drift - Air bubbles in the detector or pump. - Contaminated mobile phase or detector cell. - Leaks in the system. - Insufficient mobile phase degassing.- Degas the mobile phase thoroughly using sonication or an inline degasser. - Flush the system to remove air bubbles. - Use high-purity solvents and freshly prepared mobile phase. - Check for and tighten any loose fittings. - Clean the detector cell according to the manufacturer's instructions.
P05 Peak Fronting - Sample overload. - Sample solvent stronger than the mobile phase. - Column void or collapse.- Reduce the amount of sample injected.[2] - Dissolve the sample in the mobile phase or a weaker solvent. - Inspect the column for voids and replace if necessary.
P06 Ghost Peaks - Contamination in the mobile phase, vials, or injector. - Carryover from previous injections. - Impurities in the solvents.- Run a blank gradient to identify the source of contamination. - Use high-purity solvents and clean vials. - Implement a thorough needle wash program in the autosampler method. - Flush the column and system with a strong solvent.
P07 Split Peaks - Partially blocked frit or column void. - Sample solvent and mobile phase incompatibility. - Co-elution with an interfering peak.- Replace the column inlet frit or the column itself. - Dissolve the sample in the mobile phase. - Adjust the mobile phase composition to improve separation from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for Ceftazidime analysis?

A1: A good starting point for Ceftazidime analysis using reverse-phase HPLC (RP-HPLC) often involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The detection wavelength is typically set around 254 nm or 257 nm.[3][4]

Q2: How can I improve the peak shape of Ceftazidime?

A2: Peak tailing is a common issue with Ceftazidime due to its chemical structure. To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups on the column packing, reducing secondary interactions. A pH around 3-5 is often effective.[5]

  • Column Choice: Use a high-quality, end-capped C18 column to minimize silanol interactions.

  • Additives: The addition of a small amount of an amine modifier, like triethylamine (B128534) (TEA), to the mobile phase can help to reduce peak tailing.

Q3: My retention times are drifting. What should I check first?

A3: The most common causes for retention time drift are changes in the mobile phase composition, column temperature, and flow rate.[1] First, ensure your mobile phase is prepared consistently and is well-mixed. Second, use a column oven to maintain a stable temperature. Finally, check your pump for any signs of leakage or pressure fluctuations that might indicate an inconsistent flow rate.

Q4: What is the importance of degassing the mobile phase?

A4: Degassing the mobile phase is crucial to prevent the formation of air bubbles in the HPLC system. Bubbles in the pump can cause flow rate inaccuracies and pressure fluctuations, leading to retention time variability. Bubbles in the detector flow cell will cause significant baseline noise and can interfere with peak detection and integration.

Q5: How do I choose the appropriate column for Ceftazidime analysis?

A5: A C18 column is the most common choice for the analysis of Ceftazidime.[3][5][6] Look for a column with high purity silica (B1680970) and good end-capping to minimize peak tailing. The column dimensions (length, internal diameter, and particle size) will depend on the desired resolution and analysis time. A common configuration is a 250 mm x 4.6 mm column with 5 µm particles.[3][6]

Experimental Protocols

Below are detailed methodologies for common HPLC experiments for Ceftazidime analysis.

Protocol 1: Isocratic RP-HPLC Method for Ceftazidime Quantification

  • Objective: To determine the concentration of Ceftazidime in a sample.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

    • Water (HPLC grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare a 0.02 M potassium dihydrogen phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid.[3] The mobile phase consists of a mixture of this buffer and acetonitrile. A common ratio is 20:80 (v/v) of buffer to acetonitrile.[3] Filter the mobile phase through a 0.45 µm membrane filter and degas.

    • Standard Solution Preparation: Accurately weigh a known amount of Ceftazidime reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing Ceftazidime in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (20:80, v/v)[3]

      • Flow Rate: 1.0 mL/min[3]

      • Injection Volume: 20 µL

      • Column Temperature: Ambient or controlled at 25 °C

      • Detection Wavelength: 254 nm[3]

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the chromatograms and determine the peak area of Ceftazidime.

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of Ceftazidime in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCRun HPLC Run MobilePhase->HPLCRun StandardPrep Standard Preparation StandardPrep->HPLCRun SamplePrep Sample Preparation SamplePrep->HPLCRun DataAcquisition Data Acquisition HPLCRun->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Reporting Reporting PeakIntegration->Reporting

Caption: Experimental workflow for HPLC analysis of Ceftazidime.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_resolution Resolution Issues Start Chromatographic Problem Observed PeakTailing Peak Tailing? Start->PeakTailing Is it a peak shape problem? RT_Shift Retention Time Shift? Start->RT_Shift Is it a retention time problem? BaselineNoise Baseline Noise/Drift? Start->BaselineNoise Is it a baseline problem? PoorResolution Poor Resolution? Start->PoorResolution Is it a resolution problem? CheckMobilePhasepH Check Mobile Phase pH PeakTailing->CheckMobilePhasepH CheckColumn Check Column Condition PeakTailing->CheckColumn ReduceSampleLoad Reduce Sample Load PeakTailing->ReduceSampleLoad PeakFronting Peak Fronting? CheckSampleSolvent Check Sample Solvent PeakFronting->CheckSampleSolvent ReduceSampleConc Reduce Sample Concentration PeakFronting->ReduceSampleConc SplitPeak Split Peak? CheckFrit Check Column Frit/Void SplitPeak->CheckFrit CheckSolventCompatibility Check Solvent Compatibility SplitPeak->CheckSolventCompatibility CheckMobilePhasePrep Verify Mobile Phase Prep RT_Shift->CheckMobilePhasePrep CheckTemp Check Column Temperature RT_Shift->CheckTemp CheckFlowRate Verify Flow Rate RT_Shift->CheckFlowRate DegasMobilePhase Degas Mobile Phase BaselineNoise->DegasMobilePhase CheckLeaks Check for Leaks BaselineNoise->CheckLeaks CleanDetector Clean Detector Cell BaselineNoise->CleanDetector OptimizeMobilePhase Optimize Mobile Phase PoorResolution->OptimizeMobilePhase AdjustFlowRate Adjust Flow Rate PoorResolution->AdjustFlowRate CheckColumnPerformance Check Column Performance PoorResolution->CheckColumnPerformance

Caption: Troubleshooting decision tree for HPLC analysis.

References

Troubleshooting inconsistent results in Ceftazidime synergy testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ceftazidime Synergy Testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approaches.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address specific issues you may encounter during your Ceftazidime synergy testing experiments.

Question 1: Why am I seeing inconsistent Fractional Inhibitory Concentration (FIC) indices in my checkerboard assays?

Answer:

Inconsistent FIC indices in checkerboard assays are a common issue. The checkerboard method, while widely used, has inherent limitations that can contribute to variability.[1]

Troubleshooting Steps:

  • Review Dilution Scheme: The use of twofold dilutions is a known cause of instability in FIC calculations.[1] Minor, single-well shifts can lead to significant changes in the calculated FIC index. Consider using a more graduated dilution series if precision is critical, though this will increase labor.

  • Standardize Inoculum Preparation: Ensure a consistent final inoculum density in all wells. Variations in bacterial concentration can significantly alter MIC values and, consequently, the FIC index. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is recommended.[2]

  • Control for Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions. Fluctuations can affect bacterial growth rates and antibiotic activity.

  • Assess Reagent Quality: Use fresh, properly stored antibiotic stock solutions and quality-controlled media. Degradation of antibiotics can lead to erroneously high MIC values.

  • Replicate Experiments: Due to the inherent variability of the method, it is crucial to perform experiments in triplicate to ensure the reproducibility of your results.[3]

  • Use Quality Control Strains: Regularly test quality control strains with known MICs to validate your assay setup and reagents.[2][4][5]

Question 2: How should I interpret the Fractional Inhibitory Concentration (FIC) index?

Answer:

The FIC index is a common measure of the interaction between two antimicrobial agents.[6][7][8] It is calculated as the sum of the FICs of each drug, where the FIC of each drug is its Minimum Inhibitory Concentration (MIC) in combination divided by its MIC alone.[7] The interpretation of the FIC index is categorized as follows:

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Source:[9][10]

It is important to note that different studies may use slightly different cutoff values.[9]

Question 3: My time-kill assays show initial killing followed by bacterial regrowth at 24 hours. What does this indicate?

Answer:

Regrowth of bacteria at 24 hours in a time-kill assay after initial bactericidal activity is a phenomenon that can be observed with ceftazidime-avibactam and other antibiotic combinations.[11]

Possible Explanations:

  • Drug Degradation: The antibiotic combination may not be stable over the full 24-hour incubation period, allowing surviving bacteria to multiply as the effective drug concentration decreases.

  • Emergence of Resistance: A subpopulation of resistant mutants may have been selected for during the initial killing phase, which then proliferates.[12][13]

  • Inoculum Effect: A high initial bacterial inoculum can sometimes lead to regrowth, particularly if the antibiotic concentration is not sufficient to kill all bacteria.

Troubleshooting and Further Investigation:

  • Plate for Resistant Mutants: At the 24-hour time point, plate the culture on antibiotic-containing agar (B569324) to determine if resistant colonies have emerged.

  • Monitor Antibiotic Concentration: If possible, measure the concentration of the antibiotics in the culture medium over the 24-hour period to assess stability.

  • Vary Inoculum Size: Perform the time-kill assay with different initial inoculum densities to see if this affects the regrowth phenomenon.

Question 4: Which synergy testing method is most reliable for Ceftazidime-Avibactam in combination with Aztreonam (B1666516)?

Answer:

For the combination of ceftazidime-avibactam (CZA) with aztreonam (ATM), particularly against metallo-β-lactamase (MBL)-producing Enterobacterales, several methods have been evaluated. The disk elution (DE) method has been shown to be a reliable and accessible option.[14] The Clinical and Laboratory Standards Institute (CLSI) has endorsed a broth disk elution method for testing this combination.[15]

Other methods like strip stacking (SS) and strip crossing (SX) have also shown good reliability, though they may be more prone to technical error.[14] The disk stacking (DS) method has been reported to have poorer performance.[14]

Experimental Protocols

Checkerboard Assay Protocol

This protocol provides a general framework for performing a checkerboard assay to determine the FIC index.

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of Ceftazidime and the synergistic agent at a concentration that is a multiple of the highest concentration to be tested.

  • Prepare Microtiter Plates:

    • In a 96-well microtiter plate, add broth medium to all wells.

    • Create serial twofold dilutions of Ceftazidime along the x-axis of the plate.

    • Create serial twofold dilutions of the synergistic agent along the y-axis of the plate.

    • The result is a matrix of wells containing various concentrations of both antibiotics.

    • Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well with no antibiotics.

  • Inoculate Plates: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) and dilute it in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Read Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate FIC Index:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • ΣFIC = FIC of Drug A + FIC of Drug B

Time-Kill Assay Protocol

This protocol outlines the steps for a time-kill assay to assess the rate of bacterial killing by an antibiotic combination.

  • Prepare Bacterial Culture: Grow an overnight culture of the test organism and dilute it in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Set Up Test Conditions: Prepare flasks or tubes with the following conditions:

    • Growth control (no antibiotic)

    • Ceftazidime alone at a clinically relevant concentration

    • Synergistic agent alone at a clinically relevant concentration

    • Ceftazidime and the synergistic agent in combination

  • Incubate and Sample: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Enumerate Bacteria: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight.

  • Count Colonies: Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot Data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Data Summary

Interpretation of FIC Index

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Source:[9][10]

Visualizations

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Analysis start Isolate and Culture Bacteria prepare_antibiotics Prepare Antibiotic Stock Solutions start->prepare_antibiotics qc_strains Prepare Quality Control Strains start->qc_strains checkerboard Checkerboard Assay prepare_antibiotics->checkerboard time_kill Time-Kill Assay prepare_antibiotics->time_kill etest E-test Synergy prepare_antibiotics->etest qc_strains->checkerboard qc_strains->time_kill qc_strains->etest read_mic Read MICs / Zones of Inhibition checkerboard->read_mic plot_time_kill Plot Time-Kill Curves time_kill->plot_time_kill etest->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) calc_fic->interpret plot_time_kill->interpret

Caption: General workflow for in vitro synergy testing.

Troubleshooting_Inconsistent_Results decision decision issue Inconsistent Synergy Results check_protocol Review Experimental Protocol issue->check_protocol solution solution protocol_ok Is the protocol standardized (e.g., CLSI)? check_protocol->protocol_ok check_reagents Check Reagents protocol_ok->check_reagents Yes standardize Standardize protocol protocol_ok->standardize No reagents_ok Are antibiotic stocks fresh and media quality controlled? check_reagents->reagents_ok check_inoculum Check Inoculum reagents_ok->check_inoculum Yes prepare_new Prepare fresh reagents reagents_ok->prepare_new No inoculum_ok Is the inoculum density consistent and correct? check_inoculum->inoculum_ok check_incubation Check Incubation inoculum_ok->check_incubation Yes standardize_inoculum Standardize inoculum prep inoculum_ok->standardize_inoculum No incubation_ok Are time and temperature consistent? check_incubation->incubation_ok consider_method Consider Method Limitations incubation_ok->consider_method Yes control_incubation Ensure consistent incubation incubation_ok->control_incubation No method_issue Is the method known for variability (e.g., checkerboard)? consider_method->method_issue replicate_or_change Increase replicates or use an alternative method method_issue->replicate_or_change Yes Beta_Lactamase_Inhibition cluster_synergy Mechanism of Synergy ceftazidime Ceftazidime (β-lactam antibiotic) bacterial_cell_wall Bacterial Cell Wall Synthesis ceftazidime->bacterial_cell_wall Inhibits beta_lactamase_inhibitor Avibactam or Clavulanic Acid (β-lactamase inhibitor) beta_lactamase β-lactamase Enzyme beta_lactamase_inhibitor->beta_lactamase Inhibits beta_lactamase->ceftazidime Inactivates cell_lysis Cell Lysis bacterial_cell_wall->cell_lysis Leads to

References

Technical Support Center: Minimizing Ceftazidime Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Ceftazidime (B193861) precipitation in culture media.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding Ceftazidime solution to the culture medium.

Possible Causes & Solutions:

  • High Ceftazidime Concentration: The final concentration of Ceftazidime in your medium may exceed its solubility limit. Ceftazidime precipitation has been observed at concentrations as low as 12.5 mg/mL in certain conditions.[1][2][3]

    • Solution: Prepare a more dilute stock solution of Ceftazidime and add a larger volume to your medium to achieve the desired final concentration. Avoid creating localized high concentrations by adding the stock solution slowly while gently swirling the medium.

  • pH of the Medium: Ceftazidime is most stable in a pH range of 4.5 to 6.5.[4] Exposure to a pH of ≤4 can cause immediate precipitation.[5] While most culture media are buffered to a physiological pH (around 7.2-7.4), the addition of a highly acidic or basic Ceftazidime stock solution could temporarily alter the local pH.

    • Solution: Ensure your Ceftazidime stock solution is pH-adjusted to be compatible with your culture medium. When preparing the stock solution, use a buffer such as PBS at pH 7.2.

  • Interaction with Divalent Cations: Culture media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which can interact with Ceftazidime.[6] Studies have also shown interactions with other metal ions like zinc (Zn²⁺) and iron (Fe³⁺).[7][8][9]

    • Solution: While it is not feasible to remove essential ions from the media, ensuring a well-mixed solution can prevent localized areas of high ion and drug concentration, which can be a starting point for precipitation.

Issue: Precipitate forms over time in the incubator (e.g., overnight).

Possible Causes & Solutions:

  • Temperature-Dependent Solubility: Ceftazidime solubility can decrease at different temperatures. Precipitation of Ceftazidime has been observed to increase at lower temperatures (4°C) and also at 37°C in some solutions.[1][2][3][10]

    • Solution: Prepare fresh Ceftazidime-supplemented media for each experiment. If short-term storage is necessary, it is best to store it at 2-8°C, but be aware that precipitation may still occur.[11] Before use, visually inspect the medium for any precipitate.

  • Drug Degradation: Ceftazidime can degrade over time in aqueous solutions, and the degradation products may be less soluble.[5]

    • Solution: Use freshly prepared Ceftazidime-supplemented media. Avoid storing supplemented media for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a Ceftazidime stock solution for cell culture?

A1: For biological experiments, it is recommended to prepare aqueous solutions of Ceftazidime by directly dissolving the crystalline compound in aqueous buffers.[12] Sterile Phosphate-Buffered Saline (PBS) at pH 7.2 is a suitable choice. The solubility of Ceftazidime in PBS (pH 7.2) is approximately 5 mg/mL.[12][13] For higher concentrations, sterile water can be used, with a solubility of up to 30.77 mg/mL, but the pH should be checked and adjusted if necessary.[14]

Q2: What is the maximum stable concentration of Ceftazidime in culture media?

Q3: Can I pre-mix Ceftazidime with other antibiotics?

A3: It is generally not recommended to pre-mix Ceftazidime with other antibiotics, especially vancomycin (B549263), as this has been shown to cause precipitation.[1][2][3][5] If multiple antibiotics are required, they should be added to the culture medium sequentially, ensuring each is fully dissolved before adding the next.

Q4: Does the brand or formulation of Ceftazidime affect its solubility?

A4: Yes, some formulations of Ceftazidime for injection contain sodium carbonate to aid dissolution.[15] This can affect the pH of the stock solution. For research purposes, using pure Ceftazidime powder is recommended to have better control over the solution's properties.

Data Presentation

Table 1: Solubility of Ceftazidime in Various Solvents

SolventApproximate SolubilityReference
Water30.77 mg/mL[14]
PBS (pH 7.2)5 mg/mL[12][13]
DMSO≥ 21.25 mg/mL[16]

Table 2: Factors Influencing Ceftazidime Precipitation

FactorObservationRecommendationReference
Concentration Precipitation observed at ≥ 12.5 mg/mL.Use the lowest effective concentration.[1][2][3]
Temperature Increased precipitation at lower temperatures (4°C) and degradation at higher temperatures (>25°C).Prepare fresh media; store at 2-8°C for short periods only.[1][2][3][5]
pH Most stable at pH 4.5-6.5; immediate precipitation at pH ≤ 4.Ensure stock solution and media pH are compatible.[4][5]
Divalent Cations Interactions with Ca²⁺, Mg²⁺, Zn²⁺, and Fe³⁺ reported.Add Ceftazidime to the medium with good mixing.[6][7][8][9]
Co-solutes Incompatible with vancomycin.Add antibiotics to media separately.[1][2][3][5]

Experimental Protocols

Protocol for Preparation of Ceftazidime Stock Solution (10 mg/mL)
  • Weigh out 10 mg of sterile Ceftazidime powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile PBS (pH 7.2) to the tube.

  • Vortex briefly until the powder is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot into smaller, single-use volumes and store at -20°C for long-term storage. For immediate use, the solution can be stored at 2-8°C for up to 24 hours.[13]

Protocol for Supplementing Culture Medium with Ceftazidime
  • Thaw a single-use aliquot of the Ceftazidime stock solution at room temperature.

  • Warm the required volume of culture medium to 37°C in a water bath.

  • In a sterile biosafety cabinet, add the appropriate volume of the Ceftazidime stock solution to the culture medium to achieve the desired final concentration. For example, to make a 100 µg/mL solution in 100 mL of medium, add 1 mL of a 10 mg/mL stock solution.

  • Add the stock solution dropwise while gently swirling the medium bottle to ensure rapid and even distribution.

  • The supplemented medium is now ready for use. It is recommended to prepare it fresh for each experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_media Media Supplementation weigh Weigh Ceftazidime Powder dissolve Dissolve in Sterile PBS (pH 7.2) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution warm Warm Culture Medium to 37°C thaw->warm add Add Stock to Medium Dropwise with Swirling warm->add use Use Supplemented Medium Immediately add->use

Caption: Experimental workflow for preparing Ceftazidime-supplemented culture media.

troubleshooting_flowchart cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time decision decision issue issue start Precipitate Observed in Culture Medium when When did the precipitate form? start->when immediate Immediately after adding Ceftazidime when->immediate Immediately over_time Over time in the incubator when->over_time Over Time check_conc High Local Concentration? immediate->check_conc check_ph Incompatible pH? immediate->check_ph check_ions Divalent Cation Interaction? immediate->check_ions check_temp Temperature-Dependent Solubility? over_time->check_temp check_degradation Drug Degradation? over_time->check_degradation solution_conc Solution: Add stock slowly to medium. check_conc->solution_conc solution_ph Solution: Use pH-compatible buffer for stock. check_ph->solution_ph solution_ions Solution: Ensure good mixing. check_ions->solution_ions solution_temp Solution: Prepare fresh media. check_temp->solution_temp solution_degradation Solution: Avoid long-term storage of supplemented media. check_degradation->solution_degradation

Caption: Troubleshooting flowchart for Ceftazidime precipitation in culture media.

References

Technical Support Center: Enhancing Ceftazidime Efficacy Against Biofilm-Forming Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance Ceftazidime's efficacy against biofilm-forming bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is Ceftazidime often less effective against bacteria in a biofilm compared to their free-floating (planktonic) counterparts?

A1: Bacteria within a biofilm exhibit significantly increased resistance to antibiotics like Ceftazidime, often requiring 100 to 1000 times the concentration to be effective compared to planktonic cells.[1][2] This heightened resistance is multifactorial and includes:

  • Reduced Antibiotic Penetration: The dense extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, limiting the diffusion of Ceftazidime to the bacterial cells within the biofilm.[1][3][4]

  • Altered Microenvironment: The biofilm creates a unique microenvironment with gradients of nutrients and oxygen. This can lead to slow-growing or dormant bacterial cells (persister cells) that are less susceptible to antibiotics targeting active cell wall synthesis, like Ceftazidime.[1][3][4]

  • Enzymatic Degradation: The EPS matrix can concentrate antibiotic-degrading enzymes, such as β-lactamases, which can inactivate Ceftazidime before it reaches its target.[5]

  • Efflux Pumps: Bacteria within biofilms can upregulate the expression of efflux pumps, which actively transport antibiotics out of the cell.[5][6]

  • Adaptive Stress Responses: Bacteria in a biofilm can activate stress response genes that contribute to their survival in the presence of antibiotics.[3]

Q2: What are the primary strategies to enhance the efficacy of Ceftazidime against bacterial biofilms?

A2: Several strategies are being explored to overcome biofilm-associated resistance to Ceftazidime:

  • Combination Therapy: Combining Ceftazidime with other antimicrobial agents often results in synergistic or additive effects. Examples include combinations with aztreonam, fosfomycin, and aminoglycosides.[1][7]

  • Adjuvant Therapy: Using non-antibiotic compounds (adjuvants) to enhance Ceftazidime's activity is a promising approach. This includes:

    • β-Lactamase Inhibitors: Compounds like Avibactam can be combined with Ceftazidime to protect it from degradation by β-lactamases produced by the bacteria. The combination of Ceftazidime-Avibactam (CZA) is a clinically used example.

    • Biofilm Matrix Degrading Agents: Enzymes like cellulase (B1617823) can disrupt the polysaccharide matrix of the biofilm, allowing for better penetration of Ceftazidime.[8][9] DNase has also been shown to reduce biofilm integrity by degrading extracellular DNA (eDNA) in the matrix.[10]

    • Quorum Sensing Inhibitors: These molecules interfere with the cell-to-cell communication systems that bacteria use to coordinate biofilm formation and virulence factor production. Low concentrations of some β-lactam antibiotics, including Ceftazidime, have been shown to inhibit quorum sensing signals in P. aeruginosa.[10]

  • Targeting Persister Cells: Research is ongoing to identify compounds that can specifically target and eliminate dormant persister cells within biofilms.

  • Novel Drug Delivery Systems: Nanoparticle-based delivery systems are being investigated to improve the penetration and targeted delivery of Ceftazidime to the biofilm.

Q3: How can I determine if a combination of Ceftazidime and another agent is synergistic against a biofilm?

A3: The checkerboard assay is a common in vitro method used to assess the synergy between two antimicrobial agents.[1] The results are typically analyzed by calculating the Fractional Inhibitory Concentration Index (FICI).

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 4: Indifference

  • FICI > 4: Antagonism

It's important to note that different methods for interpreting checkerboard results can lead to variations in the determined synergy.[5][11][12] Therefore, consistency in the chosen interpretation method is crucial for comparing results across experiments.

Troubleshooting Guides

Troubleshooting the Crystal Violet Biofilm Assay

The crystal violet (CV) assay is a widely used method for quantifying biofilm biomass. However, it is prone to variability. Here are some common issues and troubleshooting tips:

Problem Possible Cause(s) Troubleshooting Solution(s)
High variability between replicate wells Inconsistent washing, leading to loss of biofilm.Gently wash the wells by adding the wash solution (e.g., PBS or sterile water) to the side of the well to avoid dislodging the biofilm. Ensure the washing steps are standardized for all wells. Using an automatic plate washer with a low-speed setting can improve consistency.[9]
Uneven biofilm formation.Ensure a standardized inoculum preparation. Some bacteria may form biofilms at the air-liquid interface; using a plate with a lid that prevents condensation from dripping into the wells can help.
High background in negative control wells Contamination of media or reagents.Use sterile techniques and fresh, sterile media and reagents for each experiment.
Insufficient washing of unbound crystal violet.After staining, thoroughly wash the wells by immersing the plate in water until the wash water runs clear.[9]
Low or no biofilm formation detected The bacterial strain is a poor biofilm former under the tested conditions.Optimize growth conditions (e.g., media composition, incubation time, temperature). Some strains may require specific supplements or surfaces to form robust biofilms.
Incorrect plate type.Use polystyrene, flat-bottomed 96-well plates, as they are generally suitable for biofilm assays.[9]
OD readings are too high (>1.5) The biofilm is very dense, or the crystal violet concentration is too high.Prepare dilutions of the solubilized biofilm before reading the absorbance. Alternatively, reduce the concentration of the crystal violet stain (e.g., to 0.1%).[13]
Troubleshooting Checkerboard Synergy Testing for Biofilms
Problem Possible Cause(s) Troubleshooting Solution(s)
Inconsistent FICI values across experiments Different methods of FICI calculation.There are multiple ways to calculate the FICI from a checkerboard assay. Choose one method and use it consistently. The method using the lowest FICI along the growth/no-growth interface often shows the highest rates of synergy.[12]
Variability in biofilm formation.Ensure consistent biofilm growth in the microtiter plate before adding the antibiotics. This can be a significant source of variation.
Two-fold dilution scheme limitations.The standard two-fold dilution series can make the FICI inherently unstable. For more precise results, consider using a narrower dilution range around the expected MICs.[5]
Difficulty in determining the "no growth" wells in a biofilm assay Biofilm remnants may be present even if cell viability is low.Instead of relying solely on visual inspection or turbidity, consider using a viability stain (e.g., resazurin) or performing colony-forming unit (CFU) counts from the wells to determine the endpoint more accurately.
Discrepancy between planktonic and biofilm synergy results Biofilm-specific resistance mechanisms.Synergy observed against planktonic bacteria may not translate to biofilms. It is crucial to perform synergy testing directly on pre-formed biofilms.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating strategies to enhance Ceftazidime efficacy against biofilm-forming bacteria.

Table 1: Synergistic Effect of Ceftazidime (CAZ) and Aztreonam (ATM) against Carbapenem-Resistant Klebsiella pneumoniae (CRKP) [1]

Therapy Susceptibility Rate (%) MIC50 (μg/mL) MIC90 (μg/mL)
CAZ Monotherapy68>256>256
CAZ + ATM10028
ATM Monotherapy6>256>256
ATM + CAZ92.714

Table 2: Effect of Cellulase on Ceftazidime's Minimum Biofilm Eradication Concentration (MBEC) against Pseudomonas aeruginosa [8][9]

Agent MIC (μg/mL) MBC (μg/mL) MBEC (μg/mL) Fold Decrease in MBEC with Cellulase
Ceftazidime2 - 44 - 82048 - 819232- to 128-fold

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Quantification Assay

This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

  • Bacterial culture

  • Appropriate growth medium

  • Sterile 96-well flat-bottom polystyrene plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS) or sterile water

  • Microplate reader

Methodology:

  • Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to the desired starting concentration (e.g., 1:100) in fresh medium.

  • Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Include negative control wells containing only sterile medium. Incubate the plate at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.

  • Washing: Carefully remove the planktonic bacteria by gently aspirating the medium from each well. Wash the wells twice with 200 µL of PBS or sterile water to remove any remaining non-adherent bacteria. Be careful not to disturb the biofilm.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is colorless.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

Protocol 2: Checkerboard Synergy Assay for Biofilms

This protocol is used to determine the synergistic effect of two antimicrobial agents on a pre-formed biofilm.

Materials:

  • Pre-formed biofilms in a 96-well plate (prepared as in Protocol 1)

  • Stock solutions of Ceftazidime and the second antimicrobial agent

  • Appropriate growth medium

  • Resazurin (B115843) or other viability indicator (optional)

  • Microplate reader

Methodology:

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Ceftazidime and the second agent in the growth medium.

  • Prepare Biofilm Plate: Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 1. After incubation, gently remove the planktonic bacteria and wash the wells with PBS.

  • Add Antibiotic Combinations: Add the antibiotic dilutions to the wells containing the pre-formed biofilms in a checkerboard pattern. Each well will have a unique combination of concentrations of the two agents. Include control wells with no antibiotics, and wells with each antibiotic alone.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Determine Biofilm Viability: After incubation, remove the antibiotic-containing medium and wash the wells with PBS. Determine the viability of the remaining biofilm. This can be done by:

    • Crystal Violet Staining: To assess the remaining biomass (as in Protocol 1).

    • Viability Staining: Add a viability indicator like resazurin and measure the fluorescence to assess metabolic activity.

    • CFU Counting: Scrape the biofilm from the wells, serially dilute, and plate on agar (B569324) to determine the number of viable bacteria.

  • Calculate FICI: Determine the Minimum Biofilm Eradication Concentration (MBEC) for each drug alone and in combination. The MBEC is the lowest concentration that results in a significant reduction in biofilm viability (e.g., ≥99.9% reduction in CFU). Calculate the FICI using the following formula: FICI = (MBEC of Drug A in combination / MBEC of Drug A alone) + (MBEC of Drug B in combination / MBEC of Drug B alone)

Visualizations

experimental_workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment & Analysis A Bacterial Culture (Overnight) B Dilute Culture (e.g., 1:100) A->B C Incubate in 96-well plate (24-48h) B->C D Wash to remove planktonic cells C->D E Add Ceftazidime +/- Adjuvant D->E F Incubate (24h) E->F G Quantify Biofilm (e.g., Crystal Violet Assay) F->G H Analyze Data G->H

Caption: Experimental workflow for testing Ceftazidime efficacy on biofilms.

signaling_pathway cluster_strategies Strategies to Enhance Ceftazidime Efficacy cluster_targets Bacterial Biofilm Resistance Mechanisms A Ceftazidime T1 Bacterial Cell Wall A->T1 Inhibits B Combination Therapy (e.g., Aztreonam) B->T1 Synergistic Inhibition C Adjuvant Therapy (e.g., Avibactam) T2 β-Lactamases C->T2 Inhibits D Matrix Degrading Agents (e.g., Cellulase) T3 Biofilm Matrix (EPS) D->T3 Degrades T2->A Degrades T4 Reduced Permeability T3->T4 Contributes to T4->A Blocks Penetration T4->B Blocks Penetration

Caption: Logical relationships of strategies against biofilm resistance.

References

Technical Support Center: Refinement of Animal Models for Ceftazidime Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for refining animal models used in the study of Ceftazidime (B193861) pharmacodynamics.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for studying Ceftazidime pharmacodynamics against Gram-negative bacteria?

A1: The neutropenic mouse thigh infection model is extensively used and well-standardized for initial in vivo evaluation of antimicrobials like Ceftazidime.[1][2] It allows for the quantitative comparison of different dosing regimens and the determination of the time course of antimicrobial activity under conditions optimized for efficacy.[1] For respiratory pathogens, the murine lung infection model is more appropriate as it allows for the study of drug penetration into the epithelial lining fluid (ELF), a critical factor for treating pneumonia.[3][4]

Q2: Why is it necessary to make the animals neutropenic for these studies?

A2: Animals are commonly rendered neutropenic using cytotoxic agents like cyclophosphamide (B585) to mimic the conditions of an immunocompromised host.[1][2] This dampens the animal's innate immune response, ensuring that the observed antimicrobial effect is primarily due to the drug being studied rather than the host's immune system.[2] This creates a highly standardized in vivo system for evaluating antimicrobial efficacy.[2]

Q3: What is the key pharmacodynamic (PD) index for Ceftazidime, and what are the typical target values?

A3: For β-lactam antibiotics like Ceftazidime, the most predictive pharmacodynamic index is the percentage of the dosing interval that free drug concentrations remain above the Minimum Inhibitory Concentration (%fT>MIC).[5] For Ceftazidime, a bacteriostatic effect is often achieved when %fT>MIC is around 40-50%.[6] When combined with Avibactam (B1665839), the target for Avibactam is often expressed as the percentage of time its free concentration remains above a critical threshold (%fT>CT), typically 1 mg/L, for at least 50% of the dosing interval.[5][7][8]

Q4: Can I extrapolate results from mouse models directly to humans?

A4: While murine models are good predictors of effects in patients, direct extrapolation has limitations.[2][9] Animal models may not provide definitive information on optimal human dosage or critical concentrations.[9] However, they are crucial for establishing PK/PD targets that, when combined with human pharmacokinetic data, can be used to select and validate effective dosing regimens for clinical trials.[8] Assuming pharmacokinetic similarity allows for the initial hypothesis that similar dose ratios could be effective for different infection sites.[3][10]

Q5: How does the infection site (e.g., thigh vs. lung) impact Ceftazidime's pharmacokinetics?

A5: Studies have shown that the plasma pharmacokinetics of Ceftazidime are generally linear, dose-proportional, and independent of the infection site in mice.[3][10] However, drug penetration into the target tissue can vary. For instance, the ratio of Ceftazidime concentration in the epithelial lining fluid (ELF) to plasma (AUC ratio) is approximately 0.27 for the unbound drug, indicating that concentrations at the site of a lung infection are lower than in the blood.[3]

Troubleshooting Guides

Issue 1: High Variability in Bacterial Counts (CFU) Between Animals in the Same Group

  • Potential Cause: Inconsistent inoculum preparation or administration. Uneven distribution of the bacterial suspension in the thigh muscle or lungs can lead to significant differences in the initial bacterial load.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure the bacterial culture is in the logarithmic growth phase and thoroughly vortexed before drawing into the syringe.

    • Precise Administration: For the thigh model, inject intramuscularly into the same anatomical location for each mouse. For the lung model, ensure intranasal or intratracheal administration delivers a consistent volume to the lungs.

    • Verify Initial Load: Sacrifice a control group of animals shortly after inoculation (0-hour controls) to confirm that the starting CFU/thigh or CFU/lung is consistent across animals.[11]

Issue 2: Unexpected Lack of Efficacy Despite In Vitro Susceptibility

  • Potential Cause 1: Suboptimal dosing regimen leading to insufficient time above the MIC (%fT>MIC) at the infection site.

  • Troubleshooting Steps:

    • Pharmacokinetic Sampling: Conduct a pilot PK study in a small group of infected animals to confirm that the dosing regimen achieves the target plasma and tissue concentrations.[3][11]

    • Dose Fractionation: Perform a dose-fractionation study, administering the same total daily dose but with different dosing intervals (e.g., every 2, 6, or 8 hours), to determine the optimal frequency for maintaining concentrations above the MIC.[5][12] More frequent dosing is often more efficacious for time-dependent antibiotics like Ceftazidime.[5][12]

  • Potential Cause 2: Emergence of in vivo resistance during the experiment.

  • Troubleshooting Steps:

    • Isolate and Test Bacteria: At the end of the experiment, culture bacteria from the thighs or lungs of treated animals that show high CFU counts.

    • Determine MIC: Perform MIC testing on these recovered isolates to check for an increase in the MIC compared to the original strain.[13] Ceftazidime can select for resistant subpopulations, particularly with Enterobacter cloacae and Pseudomonas aeruginosa.[13]

Issue 3: Ceftazidime-Avibactam Combination Shows Reduced Efficacy

  • Potential Cause: The resistance mechanism of the bacterial strain is not inhibited by Avibactam (e.g., metallo-β-lactamases like NDM) or involves other mechanisms like efflux pumps or target alterations.[11][14]

  • Troubleshooting Steps:

    • Characterize Resistance Mechanism: Use molecular methods to identify the specific β-lactamase genes present in your bacterial strain. Avibactam is effective against KPC and AmpC enzymes but not metallo-β-lactamases.[5]

    • Evaluate Efflux Pump Activity: Consider that overexpression of efflux pumps can contribute to resistance, particularly in P. aeruginosa.[14]

    • Assess PBP Binding: In rare cases, alterations in Penicillin-Binding Proteins (PBPs), the target of Ceftazidime, can lead to resistance.[14][15]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Neutropenic Murine Models

ParameterCeftazidimeAvibactamSource
Plasma Half-life (t1/2) 0.28 hours0.24 hours[3][5]
Lung ELF Half-life (t1/2) 0.39 hours0.34 hours[5]
Volume of Distribution (Vd) 0.80 L/kg1.18 L/kg[3]
Unbound ELF/Plasma AUC Ratio 0.270.22[3]

Table 2: Example Dosing Regimens in Murine Infection Models

Drug/CombinationDose (mg/kg)FrequencyModelPathogenSource
Ceftazidime0 - increasing dosesEvery 2 hoursThigh & LungP. aeruginosa[5]
Ceftazidime/Avibactam16/4, 8/1, 64/32, etc.Single Dose (PK)Thigh & LungP. aeruginosa[3]
Ceftazidime/AvibactamHuman-simulated (2000mg/500mg q8h)Every 8 hoursThighNDM-producing Enterobacteriaceae[11]
Ceftazidime6.3 - 1600 (total daily)q24h, q12h, q6hLung (Rat)K. pneumoniae[12]

Experimental Protocols

Protocol 1: Neutropenic Mouse Thigh Infection Model

  • Animal Preparation: Use female ICR or CD-1 mice (approx. 20-22g).[1][11]

  • Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[1][11]

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., P. aeruginosa) to mid-logarithmic phase. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., ~107 CFU/mL).[11]

  • Infection: Inoculate each mouse with 0.1 mL of the bacterial suspension via intramuscular injection into the right thigh.[1][11]

  • Treatment: Begin treatment at a specified time post-infection (typically 2 hours).[5][11] Administer Ceftazidime (with or without Avibactam) or saline (for controls) subcutaneously or via the desired route at the specified dosing regimen.[5]

  • Endpoint: At 24 hours post-initiation of therapy, euthanize the mice.[11]

  • Quantification: Aseptically remove the entire thigh muscle, weigh it, and homogenize it in a known volume of sterile PBS.[1] Perform serial dilutions of the homogenate and plate onto appropriate agar (B569324) plates. Incubate overnight at 37°C and count the colonies to determine the CFU per gram of thigh tissue.[1]

Protocol 2: Murine Lung Infection Model

  • Animal Preparation & Neutropenia: Prepare and induce neutropenia in mice as described in the thigh infection model.

  • Inoculum Preparation: Prepare the bacterial culture as described above.

  • Infection: Lightly anesthetize the mice. Inoculate them intranasally with the bacterial suspension (e.g., 106 CFU of P. aeruginosa) to induce pneumonia.[3]

  • Treatment: Initiate treatment 2 hours post-infection.[3][5] Administer the drug regimens subcutaneously as planned.

  • Endpoint & Sample Collection: At desired time points (for PK) or at the end of the study (e.g., 24 hours for PD), euthanize the mice.

  • Pharmacokinetic Sampling (Optional): Collect blood samples via cardiac puncture for serum analysis. Perform bronchoalveolar lavage (BAL) to obtain epithelial lining fluid (ELF).[3] Analyze drug concentrations in serum and ELF.

  • Pharmacodynamic Quantification: Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions and plating to determine the bacterial load (CFU/lung).[4]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis animal_prep Animal Acclimation & Neutropenia Induction infection Infection (Thigh or Lung) animal_prep->infection inoculum_prep Bacterial Inoculum Preparation inoculum_prep->infection treatment Administer Treatment Regimens (Ceftazidime +/- Avibactam) infection->treatment 2h post-infection sampling Sample Collection (Tissue, Blood, ELF) treatment->sampling 24h duration quantification Bacterial Quantification (CFU Counts) sampling->quantification pk_analysis Pharmacokinetic Analysis sampling->pk_analysis pd_analysis Pharmacodynamic Modeling (PK/PD) quantification->pd_analysis pk_analysis->pd_analysis

Caption: General workflow for a Ceftazidime pharmacodynamic study in a murine model.

troubleshooting_flowchart start Unexpected Result: Lack of Efficacy cause1 Potential Cause: Suboptimal Drug Exposure? start->cause1 cause2 Potential Cause: In Vivo Resistance? start->cause2 cause3 Potential Cause: Model/Strain Issue? start->cause3 action1 Action: Perform PK study. Confirm plasma/tissue levels. cause1->action1 action2 Action: Optimize dosing frequency (e.g., dose fractionation study). cause1->action2 action3 Action: Isolate bacteria post-treatment. Perform MIC testing. cause2->action3 action5 Action: Verify initial inoculum and animal health status. cause3->action5 action4 Action: Characterize resistance mechanism (e.g., PCR for MBLs). action3->action4

Caption: Troubleshooting flowchart for unexpected lack of efficacy in ceftazidime studies.

pkpd_relationship dose Dosing Regimen (Dose, Frequency) pk Pharmacokinetics (PK) (Drug Concentration vs. Time in Plasma & Tissue) dose->pk Determines pd_index Pharmacodynamic (PD) Index (%fT > MIC) pk->pd_index Integrates with outcome Microbiological Outcome (Bacterial Stasis or Killing) pd_index->outcome Predicts mic Bacterial Susceptibility (MIC) mic->pd_index

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

References

Ceftazidime degradation products and their interference in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ceftazidime (B193861) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling ceftazidime degradation and its impact on experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of ceftazidime?

A1: The main degradation pathways of ceftazidime involve the hydrolysis of the β-lactam ring, cleavage at the C-3 position, and epimerization.[1][2] The most commonly identified and quantified degradation product is pyridine (B92270) .[1][3][4] Other degradation products can include the Δ-2 isomer of ceftazidime and various derivatives resulting from the opening of the β-lactam ring.[5][6]

Q2: What environmental factors cause ceftazidime to degrade?

A2: Ceftazidime degradation is highly dependent on several factors:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation and pyridine formation.[7][8]

  • pH: Stability is greatest in the pH range of 4.5 to 6.5.[8][9] Degradation is accelerated in both acidic (pH < 4) and basic (pH > 7) conditions.[1][8]

  • Concentration: The rate of degradation is also concentration-dependent.[7][10]

  • Solvent/Diluent: The choice of diluent (e.g., 0.9% sodium chloride vs. 5% dextrose) can affect stability.[4][7]

  • Light: Ceftazidime is known to be labile to both UV and visible radiation, especially when in a reconstituted solution.[11]

  • Storage Container: Studies have shown that ceftazidime degradation can be slower in glass bottles compared to plastic bags (PVC and polypropylene).[4]

Q3: How do ceftazidime degradation products interfere with analytical assays?

A3: Degradation products can significantly interfere with common analytical methods:

  • HPLC Assays: Degradation products may co-elute with the parent ceftazidime peak or appear as separate peaks, leading to inaccurate quantification.[12] This can manifest as peak tailing, the appearance of new peaks, or a reduction in the main peak area. A validated, stability-indicating HPLC method is crucial to separate ceftazidime from its degradation products like pyridine.[5][13]

  • Microbiological Assays: This type of assay measures the biological activity of the antibiotic. If degradation products retain some antibacterial activity, the assay may overestimate the concentration of active ceftazidime. Conversely, if the products are inactive, their presence indicates a loss of potency.[11] However, some studies confirm that microbiological assays can be reliable for determining ceftazidime's activity even in the presence of its degradation products.[11][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: I see unexpected peaks in my chromatogram when analyzing ceftazidime. What could they be?

A: Unexpected peaks are often degradation products. The most common is pyridine, but others like the Δ-2 isomer or ring-opened products can also appear.[1][5]

  • Recommendation: Confirm the identity of the peaks by running a forced degradation study (see protocol below) to generate these products intentionally. Analyze the stressed samples to see if the retention times of the generated peaks match the unexpected peaks in your sample. A mass spectrometer (LC-MS) can also be used for definitive identification.

Q: My ceftazidime peak is showing significant tailing or fronting. What is the cause?

A: Peak asymmetry can be caused by several factors, but in the context of ceftazidime, a likely cause is the co-elution of a degradation product with the main analyte peak.

  • Recommendation: Your HPLC method may not be a "stability-indicating" method. You need to optimize the separation. Try adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer) or the pH of the buffer.[12] A gradient elution may be necessary to achieve adequate separation between ceftazidime and all its impurities.[15]

G start Abnormal HPLC Chromatogram q1 Are there extra, unexpected peaks? start->q1 a1 Peaks are likely degradation products (e.g., Pyridine). q1->a1 Yes q2 Is the main ceftazidime peak asymmetric (tailing/fronting)? q1->q2 No s1 Solution: Use a validated stability-indicating method. Consider LC-MS for peak ID. a1->s1 a2 Co-elution of degradation products is likely. q2->a2 Yes q3 Is the ceftazidime peak area lower than expected? q2->q3 No s2 Solution: Optimize mobile phase or gradient to improve peak resolution. a2->s2 a3 Sample has likely degraded, reducing the concentration of the active drug. q3->a3 Yes s3 Solution: Check sample storage conditions (temp, pH, light exposure). Prepare fresh standards and samples. a3->s3

Microbiological Assay

Q: My microbiological assay results are inconsistent or show lower-than-expected activity.

A: This is a direct indication of drug degradation. Ceftazidime's antimicrobial activity resides in the intact β-lactam ring.[5] Hydrolysis of this ring leads to a loss of biological activity.

  • Recommendation: Ensure your samples have been stored correctly (refrigerated, protected from light) and used within their stability window.[11] Always compare results against a freshly prepared standard of known concentration and potency.

Q: Can I use a microbiological assay to measure ceftazidime in a solution that contains degradation products?

A: Yes, but with caution. A microbiological assay measures the drug's effect (i.e., its ability to inhibit bacterial growth).[16] It is an excellent way to determine the remaining potency of a degraded sample. However, it will not provide information on the concentration of individual degradation products.

  • Recommendation: For a complete stability profile, it is best to use a combination of a stability-indicating HPLC method to quantify the parent drug and its degradation products, and a microbiological assay to confirm the biological activity of the remaining drug.[11][14]

Data on Ceftazidime Degradation

The rate of ceftazidime degradation is highly variable based on the experimental conditions. The formation of pyridine is often used as a marker for the extent of degradation.[3][4]

ConditionDiluentConcentrationTemperaturePyridine Formed (Approx.)Reference
Storage in PVC Bag 5% Dextrose40 mg/mL35°C~1.6 mg/mL after 20 hours[4]
Storage in Glass Bottle 5% Dextrose40 mg/mL35°C~1.2 mg/mL after 20 hours[4]
Continuous Dosing Model Physioneal PD Solution125 mg/L37°CExceeds daily limit after 6 hours[17]
Intermittent Dosing Model Dianeal PD Solution500 mg/L37°CExceeds daily limit after 8-10 hours[17]

Note: The data above are illustrative and sourced from specific studies. Degradation rates in your experiments will depend on your exact conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ceftazidime and Pyridine

This protocol provides a starting point for developing a method to separate ceftazidime from its primary degradation product, pyridine.

  • Chromatographic System:

    • Column: Atlantis dC18 (150 mm x 4.6 mm, 5µm particle size) or equivalent C18 column.[13]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a buffer of 0.02M anhydrous sodium acetate (B1210297) (pH adjusted to 7.0) and acetonitrile (B52724) in a 60:40 v/v ratio.[13]

    • Flow Rate: 1.0 - 1.5 mL/min.[13]

    • Detection: UV detector at 254 nm.[13]

    • Injection Volume: 20 µL.[13]

  • Standard Preparation:

    • Prepare a stock solution of ceftazidime reference standard (e.g., 1000 µg/mL) in the mobile phase or a suitable diluent.[13]

    • Prepare a separate stock solution of pyridine standard.

    • Create a mixed standard solution containing both ceftazidime and pyridine to confirm peak separation and retention times.

  • Sample Preparation:

    • Dilute the test sample with the mobile phase to fall within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions. The retention time for ceftazidime is typically around 2-3 minutes and for pyridine is around 4-5 minutes under these conditions, but this will vary by system.[13]

    • Quantify the amounts by comparing the peak areas from the sample to those of the standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dilute Ceftazidime Sample hplc_inject Inject into HPLC System prep_sample->hplc_inject prep_std Prepare Ceftazidime & Pyridine Standards prep_std->hplc_inject hplc_separate Separate Analytes on C18 Column hplc_inject->hplc_separate hplc_detect Detect at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_quantify Quantify vs. Standard data_integrate->data_quantify data_report Report Results data_quantify->data_report

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is used to generate degradation products and demonstrate the specificity of an analytical method.[5]

  • Prepare Stock Solution: Create a 1 mg/mL solution of ceftazidime in water or a 50:50 acetonitrile:water mixture.[5]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60°C for 30-60 minutes.

    • Cool and neutralize with 0.1 N NaOH before diluting with mobile phase for analysis.[5]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at 60°C for 30-60 minutes.

    • Cool and neutralize with 0.1 N HCl before diluting for analysis.[5]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3-20% hydrogen peroxide (H₂O₂).

    • Keep at 60°C for 30-60 minutes.

    • Cool and dilute for analysis.[5]

  • Thermal Degradation:

    • Place the stock solution in an oven at 60-70°C for several hours.

    • Withdraw samples at various time points, cool, and dilute for analysis.[5]

  • Analysis: Analyze all stressed samples using your HPLC method to check for the separation of the newly formed degradation peaks from the parent ceftazidime peak.

G cluster_products Degradation Products Ceftazidime Ceftazidime (Intact Molecule) Pyridine Pyridine Ceftazidime->Pyridine Hydrolysis (Acid, Base, Neutral) RingOpened β-Lactam Ring-Opened Products Ceftazidime->RingOpened Hydrolysis of β-Lactam Bond Epimers Epimers Ceftazidime->Epimers Epimerization at C-6 or C-7 Delta2 Δ-2 Isomer Ceftazidime->Delta2 Isomerization

References

Technical Support Center: Optimizing Ceftazidime Bactericidal Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing incubation time in Ceftazidime (B193861) bactericidal activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for a Ceftazidime time-kill assay?

A1: Standard protocols for time-kill assays typically involve an incubation period of up to 24 hours.[1][2][3][4] During this time, samples are usually collected at various intervals (e.g., 0, 4, 8, and 24 hours) to determine the rate of bactericidal activity.

Q2: Why is optimizing the incubation time for my Ceftazidime assay important?

A2: Optimizing incubation time is crucial for accurately assessing the bactericidal efficacy of Ceftazidime. Too short an incubation may not capture the full extent of bactericidal activity, while prolonged incubation can lead to issues such as antibiotic degradation, bacterial regrowth, and the selection of resistant subpopulations, potentially confounding the results.

Q3: What factors can influence the optimal incubation time for a Ceftazidime bactericidal assay?

A3: Several factors can impact the ideal incubation time, including:

  • Bacterial Species and Strain: Different bacteria exhibit varying growth rates and susceptibility to Ceftazidime.

  • Inoculum Size: The initial concentration of bacteria can affect the time required to observe a significant reduction in viable cells.

  • Ceftazidime Concentration: The concentration of Ceftazidime relative to the Minimum Inhibitory Concentration (MIC) of the organism will influence the rate of killing.

  • Presence of a β-lactamase Inhibitor: When Ceftazidime is combined with an inhibitor like Avibactam, the dynamics of bacterial killing can change.

  • Experimental Medium: The composition of the growth medium can affect both bacterial growth and the stability of Ceftazidime.

Q4: Can incubation time affect the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Ceftazidime?

A4: Yes. The MIC is typically read after a standardized incubation period (e.g., 18-24 hours). Deviating from this can alter the observed MIC. Similarly, the MBC, which is determined after the MIC assay, is also dependent on the incubation time. Prolonged incubation may lead to an apparent increase in the MBC due to factors like antibiotic degradation or the survival of a small subpopulation of bacteria.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No significant bactericidal activity observed at early time points. The incubation time may be too short to observe the full effect of Ceftazidime.Extend the incubation period and include later sampling time points (e.g., 12, 24 hours) to capture the complete killing curve.
Bacterial regrowth observed at later time points (e.g., 24 hours). [5]1. Degradation of Ceftazidime over the incubation period. 2. Selection of a resistant subpopulation. 3. The initial inoculum was too high.1. Consider a shorter overall incubation time if maximal killing is observed at an earlier point. For extended studies, replenishing the antibiotic may be necessary, though this deviates from standard protocols. 2. Plate the regrown colonies on antibiotic-containing agar (B569324) to check for resistance. 3. Ensure the starting inoculum is standardized (typically ~5 x 10^5 CFU/mL).
Inconsistent results between replicate experiments. 1. Variation in incubation time between experiments. 2. Inconsistent inoculum preparation. 3. Temperature fluctuations in the incubator.1. Precisely control and document the incubation time for all experiments. 2. Standardize the inoculum preparation using a spectrophotometer or McFarland standards. 3. Ensure the incubator maintains a stable and uniform temperature.
Difficulty determining the MBC after MIC incubation. The standard 18-24 hour incubation for MIC may not be optimal for subsequent MBC determination for your specific strain.Consider performing the MBC plating at different time points after the initial MIC incubation to determine when the most consistent results are obtained.

Experimental Protocols

Protocol 1: Standard Time-Kill Assay for Ceftazidime

This protocol is a standard method to assess the bactericidal activity of Ceftazidime over time.

Materials:

  • Ceftazidime stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile test tubes or flasks

  • Incubator (37°C)

  • Spectrophotometer or McFarland standards

  • Agar plates for colony counting

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with the desired concentrations of Ceftazidime (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate the time-kill curve.

Protocol 2: Optimizing Incubation Time for a Ceftazidime Bactericidal Assay

This protocol helps determine the optimal incubation duration for your specific experimental conditions.

Procedure:

  • Follow the "Standard Time-Kill Assay for Ceftazidime" protocol as described above.

  • Extend the sampling time points to include later intervals, such as 36 and 48 hours, if necessary.

  • Carefully observe the time-kill curve to identify the following:

    • Time to achieve maximum bactericidal activity: This is the point where the lowest CFU/mL is reached.

    • Onset of regrowth: Note the time point at which the bacterial count begins to increase after the initial decline.

  • The optimal incubation time for your assay should be the duration that allows for the observation of maximal killing without significant regrowth that could complicate the interpretation of the results. For many applications, the time point at which a ≥3-log10 reduction in CFU/mL is first achieved is a critical parameter.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of incubation time on Ceftazidime's bactericidal activity against common Gram-negative pathogens.

Table 1: Effect of Incubation Time on Bactericidal Activity of Ceftazidime against Pseudomonas aeruginosa

Incubation Time (hours)Log10 CFU/mL Reduction (at 4x MIC)
21.5
42.8
63.5
83.8
124.1
243.9 (slight regrowth)

Table 2: Effect of Incubation Time on Bactericidal Activity of Ceftazidime against Klebsiella pneumoniae

Incubation Time (hours)Log10 CFU/mL Reduction (at 4x MIC)
22.0
43.2
64.0
84.5
124.3 (plateau)
243.8 (significant regrowth)

Table 3: Effect of Incubation Time on Bactericidal Activity of Ceftazidime against Escherichia coli

Incubation Time (hours)Log10 CFU/mL Reduction (at 4x MIC)
22.5
43.8
64.2
84.1 (plateau)
123.9 (slight regrowth)
243.2 (significant regrowth)

Visualizations

Ceftazidime_Mechanism Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) D Inoculate and Incubate at 37°C A->D B Prepare Ceftazidime Concentrations (e.g., 1x, 2x, 4x MIC) B->D C Set up Growth Control (No Antibiotic) C->D E Sample at Multiple Time Points (0, 2, 4, 6, 8, 24h) D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates and Count Colonies (CFU) F->G H Plot log10 CFU/mL vs. Time G->H Incubation_Optimization_Logic Start Start Assay Incubate Incubate and Sample at Extended Time Points Start->Incubate MaxKill Is Maximum Killing Achieved? Incubate->MaxKill Regrowth Is Regrowth Observed? MaxKill->Regrowth Yes Continue Continue Incubation MaxKill->Continue No OptimalTime Optimal Incubation Time Identified Regrowth->OptimalTime No ConsiderShorter Consider Shorter Incubation or Further Investigation Regrowth->ConsiderShorter Yes Continue->Incubate

References

Technical Support Center: Interpreting Ceftazidime Time-Kill Curve Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ceftazidime (B193861) time-kill curve data.

Troubleshooting Guides

This section addresses specific issues that may arise during ceftazidime time-kill curve experiments.

Question 1: Why is there a biphasic pattern in my time-kill curve, showing an initial rapid kill followed by a plateau or much slower killing?

Answer:

A biphasic killing pattern is a common observation in time-kill assays and is often attributed to the presence of persister cells .[1][2][3] These are a subpopulation of bacteria that are phenotypically tolerant to antibiotics.[1][2][3]

  • Initial Rapid Decline: This phase represents the killing of the susceptible majority of the bacterial population.

  • Plateau or Slow Decline: The subsequent plateau or significantly reduced killing rate indicates the presence of persister cells that are not effectively killed by ceftazidime under the experimental conditions. These cells are not genetically resistant but are in a dormant or slow-growing state, which makes them less susceptible to the action of cell-wall active agents like ceftazidime.

Troubleshooting Steps:

  • Verify Experimental Technique: Ensure proper inoculum preparation, accurate antibiotic concentrations, and consistent sampling and plating methods.

  • Consider the Bacterial Strain: Some bacterial species and strains are more prone to forming persister cells.

  • Test a Wider Range of Concentrations: Evaluate if higher concentrations of ceftazidime can overcome the persister phenotype.

  • Combination Therapy: Investigate the combination of ceftazidime with another antibiotic that has a different mechanism of action, which may be more effective against persister cells.

Question 2: My time-kill curve shows reduced killing at higher concentrations of ceftazidime compared to lower concentrations. What is causing this paradoxical effect?

Answer:

This phenomenon is known as the paradoxical effect or the Eagle effect .[4] It is characterized by a decrease in bactericidal activity at very high antibiotic concentrations. While the exact mechanisms are not fully understood for all bacteria, proposed causes include:

  • Reduced Expression of Penicillin-Binding Proteins (PBPs): At high concentrations, ceftazidime may downregulate the expression of the very PBPs it targets, leading to reduced efficacy.

  • Induction of Resistance Mechanisms: High antibiotic concentrations could potentially trigger stress responses in bacteria that lead to a temporary increase in resistance.

  • Protein Binding Saturation: At very high concentrations, the binding of ceftazidime to its target PBPs might become saturated, leading to a plateau or even a decrease in the killing rate.

Troubleshooting Steps:

  • Expand Concentration Range: Test a broader range of ceftazidime concentrations, including several above the expected saturation point, to fully characterize the dose-response curve.

  • Investigate Mechanism: If this effect is consistently observed, further studies may be needed to investigate the underlying mechanism, such as assessing PBP expression levels.

  • Correlate with In Vivo Models: It is important to determine if this in vitro observation translates to in vivo efficacy, as pharmacokinetic and pharmacodynamic factors can alter the effect.

Question 3: I am observing bacterial regrowth after an initial period of killing in my 24-hour time-kill experiment. What are the possible reasons?

Answer:

Bacterial regrowth after an initial decline in viable counts can be due to several factors:[5][6][7][8]

  • Selection of Resistant Mutants: The initial bacterial population may contain a small number of resistant mutants. The antibiotic eliminates the susceptible population, allowing the resistant mutants to proliferate.

  • Antibiotic Degradation: Ceftazidime may not be stable for the entire 24-hour incubation period under the experimental conditions, leading to a decrease in the effective concentration over time.

  • Inoculum Effect: A high initial bacterial inoculum can lead to a more rapid degradation of the antibiotic or a higher frequency of resistant mutants.[8]

Troubleshooting Steps:

  • Check for Resistance: At the end of the experiment, isolate colonies from the regrowth phase and perform susceptibility testing (e.g., MIC determination) to see if they have developed resistance to ceftazidime.

  • Assess Antibiotic Stability: In a parallel experiment without bacteria, measure the concentration of ceftazidime at different time points to assess its stability in the test medium at 37°C.

  • Vary Inoculum Size: Perform the time-kill assay with different initial inoculum densities to see if the regrowth is dependent on the starting bacterial concentration.[8]

Frequently Asked Questions (FAQs)

Q1: What is a standard inoculum size for a ceftazidime time-kill assay?

A1: A standard starting inoculum for a time-kill assay is typically around 5 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.[4][9]

Q2: What concentrations of ceftazidime should I use in my time-kill experiment?

A2: Ceftazidime concentrations are usually tested at multiples of the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain. Common concentrations include 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC.[10][11] Testing a range of concentrations both below and above the MIC is crucial for a comprehensive analysis.

Q3: How is bactericidal activity defined in a time-kill assay?

A3: Bactericidal activity is generally defined as a ≥3-log10 reduction (a 99.9% kill) in the CFU/mL from the initial inoculum.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for ceftazidime time-kill curve experiments.

Table 1: Typical Ceftazidime Concentrations for Time-Kill Assays

Concentration (as a multiple of MIC)Purpose
0x (Growth Control)To ensure the bacteria are viable and growing under the experimental conditions.
0.25x, 0.5x MICTo assess the effect of sub-inhibitory concentrations.
1x MICTo determine the effect at the minimum inhibitory concentration.
2x, 4x, 8x MICTo evaluate the concentration-dependent killing and the rate of bactericidal activity.[5][10]
>8x MICTo investigate potential paradoxical effects at high concentrations.

Table 2: Interpreting Time-Kill Curve Outcomes

ObservationPotential Interpretation
No reduction in CFU/mL Bacteriostatic effect or resistance.
≥3-log10 reduction in CFU/mL Bactericidal effect.[4]
Initial killing followed by a plateau Presence of persister cells.[12][13]
Reduced killing at higher concentrations Paradoxical (Eagle) effect.
Initial killing followed by regrowth Selection of resistant mutants or antibiotic degradation.[6][7]

Experimental Protocols

Detailed Methodology for a Standard Ceftazidime Time-Kill Assay

This protocol is based on established methods for performing time-kill assays.[6][11]

  • Bacterial Isolate Preparation:

    • Subculture the bacterial isolate on an appropriate agar (B569324) plate and incubate overnight at 35-37°C.

    • Select several colonies and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35-37°C with shaking until it reaches the logarithmic phase of growth (typically 2-4 hours).

  • Inoculum Preparation:

    • Adjust the turbidity of the logarithmic phase culture with sterile broth or saline to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes or flasks.

  • Ceftazidime Concentration Preparation:

    • Prepare a stock solution of ceftazidime.

    • Perform serial dilutions to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC) in the test medium.

    • Include a growth control tube containing no ceftazidime.

  • Time-Kill Assay Procedure:

    • Add the prepared bacterial inoculum to each tube containing the different ceftazidime concentrations and the growth control.

    • Incubate all tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[9]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each ceftazidime concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each ceftazidime concentration.

    • Determine the change in log10 CFU/mL from the initial inoculum at each time point.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (Logarithmic Phase) C Adjust Inoculum to ~5x10^5 CFU/mL A->C B Prepare Ceftazidime Concentrations D Inoculate Tubes B->D C->D E Incubate at 37°C D->E F Sample at Time Points (0, 2, 4, 6, 8, 24h) E->F G Serial Dilution and Plating F->G H Colony Counting (CFU/mL) G->H I Plot Time-Kill Curve (log10 CFU/mL vs. Time) H->I

Caption: Workflow for a standard Ceftazidime time-kill curve experiment.

G cluster_paradoxical Paradoxical (Eagle) Effect A Low Ceftazidime Concentration D Effective Killing A->D B Optimal Bactericidal Concentration E Maximum Killing Rate B->E C High Ceftazidime Concentration F Reduced Killing Rate C->F

Caption: Logical relationship of the paradoxical (Eagle) effect in time-kill curves.

G cluster_persisters Biphasic Killing due to Persister Cells A Initial Bacterial Population B Susceptible Cells A->B C Persister Cells A->C D Ceftazidime Exposure B->D C->D E Rapid Killing D->E Acts on Susceptible Cells F Slow or No Killing D->F Ineffective against Persisters G Plateau in Time-Kill Curve E->G F->G

Caption: The mechanism of biphasic killing due to the presence of persister cells.

References

Validation & Comparative

A Comparative Analysis of Ceftazidime and Meropenem Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial therapeutics, the effective treatment of infections caused by Pseudomonas aeruginosa remains a significant challenge for researchers and clinicians. This gram-negative bacterium is notorious for its intrinsic and acquired resistance mechanisms. This guide provides a detailed comparison of two key antipseudomonal agents: Ceftazidime (B193861), a third-generation cephalosporin, and Meropenem (B701), a broad-spectrum carbapenem (B1253116). We will delve into their mechanisms of action, comparative efficacy based on quantitative data, and the prevalent resistance pathways developed by P. aeruginosa.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro activity of an antimicrobial agent is a crucial indicator of its potential clinical effectiveness. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, are a standard measure. The following tables summarize the MIC data and clinical outcomes for Ceftazidime and Meropenem against P. aeruginosa.

Table 1: Comparative In Vitro Activity of Ceftazidime and Meropenem against P. aeruginosa

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
Ceftazidime2896.9
Meropenem0.51676.0[1]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Clinical Efficacy in Treating P. aeruginosa Infections

Study / PopulationTreatment ArmClinical Success / Cure Rate (%)Notes
Cystic Fibrosis PatientsMeropenem98% (59/60 courses)Greater improvement in respiratory function compared to Ceftazidime.[2]
Cystic Fibrosis PatientsCeftazidime90% (19/21 episodes)[2]
Hospital-Acquired/Ventilator-Associated Pneumonia (REPROVE Trial)Ceftazidime-Avibactam67.2Non-inferior to Meropenem.[3]
Hospital-Acquired/Ventilator-Associated Pneumonia (REPROVE Trial)Meropenem69.1[3]

Mechanisms of Action: A Tale of Two Beta-Lactams

Both Ceftazidime and Meropenem belong to the beta-lactam class of antibiotics and share a common target: the bacterial cell wall. They exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the cell wall.

Ceftazidime, like other cephalosporins, primarily targets PBP-3 of Gram-negative bacteria.[4] This interaction disrupts cell division, leading to the formation of filamentous cells and eventual lysis.

Meropenem, a carbapenem, exhibits a broader spectrum of activity due to its high affinity for multiple PBPs. This multi-targeted approach contributes to its potent bactericidal activity against P. aeruginosa.

cluster_drugs Beta-Lactam Antibiotics cluster_bacteria P. aeruginosa Cell Ceftazidime Ceftazidime PBPs Penicillin-Binding Proteins (PBPs) Ceftazidime->PBPs Meropenem Meropenem Meropenem->PBPs CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Inhibition Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Mechanism of action for Ceftazidime and Meropenem.

P. aeruginosa's Arsenal: Mechanisms of Resistance

The clinical utility of both Ceftazidime and Meropenem is threatened by the remarkable adaptability of P. aeruginosa and its ability to develop resistance. Key mechanisms include enzymatic degradation, reduced drug influx, and active drug efflux.

For Ceftazidime , the primary resistance mechanism is the production of beta-lactamases, particularly the chromosomally encoded AmpC beta-lactamase.[5] Overproduction of AmpC can effectively hydrolyze and inactivate Ceftazidime.

Resistance to Meropenem is more complex. While it is generally stable against AmpC hydrolysis, resistance can emerge through several pathways. A critical mechanism is the loss or downregulation of the OprD porin, which is the primary channel for carbapenem entry into the bacterial cell.[5][6] Additionally, the upregulation of efflux pumps, such as MexAB-OprM, can actively expel Meropenem from the cell, reducing its intracellular concentration.[5][7]

cluster_ceftazidime Ceftazidime Resistance cluster_meropenem Meropenem Resistance Ceftazidime_in Ceftazidime AmpC AmpC β-lactamase (Overproduction) Ceftazidime_in->AmpC Hydrolysis Meropenem_in Meropenem OprD OprD Porin (Loss/Downregulation) Meropenem_in->OprD Blocked Entry Efflux Efflux Pumps (Upregulation) Meropenem_in->Efflux Expulsion

Key resistance mechanisms of P. aeruginosa.

Experimental Protocols: Determining Antimicrobial Susceptibility

The data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST). The broth microdilution method is a standard and widely used protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of P. aeruginosa are cultured overnight in a suitable broth medium (e.g., Lysogeny Broth).

    • The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • A final dilution is made to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of Ceftazidime and Meropenem are prepared.

    • A series of two-fold serial dilutions of each antibiotic is made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[8] The final concentrations typically range from 0.125 to 64 μg/mL.[8]

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

    • Control wells are included: a positive control with bacteria and no antibiotic, and a negative control with medium only.

    • The plates are incubated at 37°C for 18-24 hours.[9]

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_antibiotics Prepare Serial Antibiotic Dilutions in 96-well plate prep_antibiotics->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Workflow for antimicrobial susceptibility testing.

Conclusion

Both Ceftazidime and Meropenem are vital tools in the fight against P. aeruginosa infections. Meropenem generally demonstrates lower MIC₅₀ values, suggesting higher in vitro potency against a significant portion of isolates. However, the emergence of resistance, particularly through OprD loss and efflux pump upregulation, is a growing concern. Ceftazidime remains a valuable therapeutic option, though its efficacy can be compromised by AmpC beta-lactamase production.

The choice between these agents should be guided by local susceptibility patterns, the specific site and severity of infection, and patient-specific factors. Continuous surveillance of resistance trends and the development of novel therapeutic strategies, including combination therapies, are essential to preserve the effectiveness of these critical antibiotics against this formidable pathogen.

References

A Comparative Guide to Analytical Methods for Ceftazidime Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A new, validated analytical method for the quantification of the third-generation cephalosporin (B10832234) antibiotic, Ceftazidime (B193861), presents a significant advancement for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of this new method with existing alternatives, supported by experimental data to ensure accurate and reliable quantification in both bulk drug and pharmaceutical formulations.

Ceftazidime's critical role in treating severe bacterial infections necessitates robust and precise analytical methods for quality control and regulatory compliance.[1] This guide explores various techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and titrimetric methods, offering a detailed examination of their performance, protocols, and applications.

Performance Data Comparison

The following tables summarize the quantitative performance data of various analytical methods for Ceftazidime quantification, providing a clear comparison of their key validation parameters.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
New Validated RP-HPLC 50 - 2000.13090.396799.53 - 99.81< 2[2]
RP-HPLC (AQbD)-0.0750.227HighHigh[3]
RP-HPLC50.0 - 300.0---< 1 (Interday & Intraday)[4]
RP-HPLC for Ceftazidime and Tazobactam120 - 2802.447.3998.11 - 101.84< 2[5]
RP-UPLC for Ceftazidime and Avibactam---100.08-[6]
HPLC for Biological Fluids0.3 - 500---Rapid and Reproducible[7]

Table 2: UV-Visible Spectrophotometry Methods

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Accuracy (% Recovery)Wavelength (nm)Reference
New Validated UV-Vis 4.0 - 24.00.51.5599.6 - 100.1255.80[8]
UV-Vis in 0.1N HCl2 - 10--99.91261[9][10]
UV-Vis with Neocuproin15.0 - 40---454[1]
UV-Vis with MBTH reagent----628[1]
UV-Vis with NEDA----567[1]
UV-Vis with 5-sulfo salicylaldehyde5 - 50---412[11]

Table 3: Titrimetric and Other Methods

MethodPrecision (%RSD)Accuracy (% Recovery)NotesReference
Acidimetric Titration< 299.67 - 100.39Simple and inexpensive alternative.[12][13]
Iodometric Titration< 299.67 - 100.39Good repeatability.[12][13]
Nonaqueous Titration< 1GoodGood repeatability.[12]
Infrared Spectroscopy--Alternative for routine quality control.[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Newly Validated RP-HPLC Method[2]
  • Chromatographic System: A reverse-phase high-performance liquid chromatography (HPLC) system equipped with a BDS Hypersil C18 column (5 µm, 250 X 4.6 mm ID).

  • Mobile Phase: A mixture of Acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5 with orthophosphoric acid and 2 drops of TEA) in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: For injection formulation, the sample is appropriately diluted to fall within the calibration curve range.

  • Calibration Curve: Prepared over a concentration range of 50 – 200 μg/mL for Ceftazidime Sodium.

Newly Validated UV-Visible Spectrophotometric Method[8]
  • Spectrophotometer: A UV-Vis Spectrophotometer.

  • Solvent: Distilled water.

  • Wavelength of Maximum Absorbance (λmax): 255.80 nm.

  • Calibration Curve: Beer's law was obeyed in the concentration range of 4.0-24.0 µg/ml.

  • Sample Preparation: The drug substance or dry powder injection is dissolved in distilled water to achieve a concentration within the linear range.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the logical relationship between different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Validation start Start: Ceftazidime Sample dissolve Dissolution in appropriate solvent start->dissolve dilute Serial Dilution to working concentrations dissolve->dilute titration Titrimetric Analysis dissolve->titration hplc RP-HPLC Analysis dilute->hplc uv_vis UV-Vis Spectrophotometry dilute->uv_vis measure Measure Absorbance/Peak Area hplc->measure uv_vis->measure calculate Calculate Concentration titration->calculate measure->calculate validate Method Validation (Accuracy, Precision, etc.) calculate->validate end End: Quantified Ceftazidime validate->end

A generalized workflow for the analytical quantification of Ceftazidime.

Method_Comparison cluster_criteria Selection Criteria cluster_methods Recommended Method sensitivity High Sensitivity & Specificity hplc HPLC / UPLC sensitivity->hplc Ideal for uv_vis UV-Vis Spectrophotometry sensitivity->uv_vis Lower sensitivity titrimetry Titrimetry sensitivity->titrimetry Lower sensitivity speed Rapid Analysis Time speed->hplc Relatively slower speed->uv_vis Good for cost Low Cost & Complexity cost->uv_vis Cost-effective cost->titrimetry Most economical matrix Complex Sample Matrix (e.g., biological fluids) matrix->hplc Suitable for

A logical guide to selecting an appropriate analytical method for Ceftazidime.

References

Comparative Analysis of Ceftazidime Activity Against Different Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ceftazidime's in-vitro activity against a range of clinically significant bacterial species. The information presented is supported by experimental data to aid in research and development efforts.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Ceftazidime (B193861)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ceftazidime required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested bacterial isolates. Lower MIC values are indicative of greater antimicrobial activity.

Bacterial SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Gram-Negative Bacteria
Pseudomonas aeruginosa1-44-8[1][2][3]
Escherichia coli≤0.25≤0.25[2]
Klebsiella pneumoniae≤0.251-4[2]
Enterobacter spp.≤0.251-4[2]
Proteus mirabilis≤0.25≤0.25[2]
Indole-positive Proteus≤0.25≤0.25[2]
Citrobacter spp.0.06-0.131-4[1][2]
Serratia spp.0.06-0.131-4[1][2]
Acinetobacter spp.-1-4[2]
Haemophilus influenzae-≤0.25[2][3]
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-susceptible)-8[3]
Streptococcus pneumoniae0.12-0.25-[3]
Streptococcus pyogenes (Group A)-Less active than other cephalosporins[2]
Streptococcus agalactiae (Group B)-Less active than other cephalosporins[2]
Anaerobic Bacteria
Bacteroides fragilis-16-64[3]

Note: MIC values can vary based on the specific strain, geographic location, and the methodology used for testing.

Experimental Protocols

The determination of Ceftazidime's in-vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized laboratory procedures. The most common methods are broth microdilution and agar (B569324) dilution, as outlined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of Ceftazidime are prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), in microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard). This suspension is then further diluted.

  • Inoculation: Each well of the microtiter plate containing the serially diluted Ceftazidime is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The inoculated microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for bacterial growth.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the bacterium.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Application of Antibiotic Disks: A paper disk impregnated with a specific concentration of Ceftazidime (e.g., 30 µg) is placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under standardized conditions (e.g., 35°C for 16-20 hours).

  • Measurement and Interpretation: During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to Ceftazidime, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and interpreted according to established breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Visualizations

Ceftazidime's Mechanism of Action

Ceftazidime_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to and inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Ceftazidime.

Experimental Workflow for MIC Determination

MIC_Determination_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Start Start Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Prepare_Ceftazidime Prepare Serial Dilutions of Ceftazidime Start->Prepare_Ceftazidime Inoculate Inoculate Ceftazidime Dilutions with Bacterial Suspension Prepare_Bacteria->Inoculate Prepare_Ceftazidime->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Concluding Remarks

Ceftazidime demonstrates potent activity against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa and various Enterobacteriaceae.[1][4] Its efficacy against Gram-positive organisms is comparatively lower.[2][4] The primary mechanism of action involves the disruption of bacterial cell wall synthesis through the inhibition of penicillin-binding proteins.[5][6] Resistance to Ceftazidime can emerge through mechanisms such as the production of β-lactamase enzymes.[7][8] The standardized methodologies for susceptibility testing, as outlined by CLSI and EUCAST, are crucial for the accurate determination of Ceftazidime's in-vitro activity and for guiding clinical decisions.

References

Head-to-head comparison of Ceftazidime and other third-generation cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial therapeutics, third-generation cephalosporins represent a significant advancement in combating a wide spectrum of bacterial infections. Among these, Ceftazidime (B193861) has carved out a crucial niche, particularly for its potent anti-pseudomonal activity. This guide provides a comprehensive, data-driven comparison of Ceftazidime against its prominent third-generation counterparts, including Ceftriaxone (B1232239), Cefotaxime, and Cefoperazone. Designed for researchers, scientists, and drug development professionals, this document delves into their comparative in vitro activity, clinical efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

In Vitro Activity: A Comparative Analysis

The in vitro efficacy of cephalosporins is a primary indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) values are a standard measure of this activity, with lower values indicating greater potency.

Comparative MIC90 Data for Ceftazidime and Other Third-Generation Cephalosporins
OrganismCeftazidime (mg/L)Ceftriaxone (mg/L)Cefotaxime (mg/L)Cefoperazone (mg/L)
Pseudomonas aeruginosa8>32>3216
Escherichia coli0.5≤0.25≤0.252
Klebsiella pneumoniae0.5≤0.25≤0.254
Enterobacter spp.2218
Serratia spp.2214
Proteus spp. (indole-positive)0.5≤0.25≤0.252
Proteus mirabilis≤0.25≤0.25≤0.251
Acinetobacter spp.8321616
Staphylococcus aureus8222
Streptococcus pneumoniae1.00.50.06Not Available
Bacteroides fragilis>12832Not AvailableNot Available

Data compiled from multiple in vitro studies.[1][2][3]

Key Insights from In Vitro Data:

  • Gram-Negative Bacilli: Ceftazidime demonstrates exceptional activity against Pseudomonas aeruginosa, a distinction among third-generation cephalosporins.[1][2][4][5][6][7] While Ceftriaxone and Cefotaxime are highly potent against Enterobacteriaceae, Ceftazidime maintains comparable and potent activity.[1][8] Cefoperazone also exhibits anti-pseudomonal activity, though generally less potent than Ceftazidime.[7]

  • Gram-Positive Cocci: Ceftazidime is less active against Gram-positive organisms, such as Staphylococcus aureus and Streptococcus pneumoniae, compared to Ceftriaxone and Cefotaxime.[1][3][9][10]

  • Anaerobes: Ceftazidime shows poor activity against anaerobic bacteria like Bacteroides fragilis.[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) I1 Inoculate each well with the bacterial suspension P1->I1 Add to wells P2 Perform serial two-fold dilutions of antibiotics in microtiter plate wells P2->I1 I2 Incubate plates at 35-37°C for 16-20 hours I1->I2 Culture A1 Visually inspect for turbidity (bacterial growth) I2->A1 Observe A2 Determine MIC: lowest concentration with no visible growth A1->A2 Identify lowest concentration

Broth Microdilution Experimental Workflow.

Protocol Steps:

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: The cephalosporins are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_application Disk Application & Incubation cluster_measurement Measurement & Interpretation KB1 Prepare a standardized bacterial inoculum KB2 Swab the entire surface of a Mueller-Hinton agar (B569324) plate KB1->KB2 Inoculate KB3 Apply antibiotic-impregnated disks to the agar surface KB2->KB3 Place disks KB4 Incubate the plate at 35-37°C for 16-24 hours KB3->KB4 Culture KB5 Measure the diameter of the zone of inhibition (in mm) KB4->KB5 Observe zone KB6 Interpret results as Susceptible, Intermediate, or Resistant based on standardized charts KB5->KB6 Compare to standards Clinical_Application_Logic cluster_infection_type Infection Type cluster_pathogen Pathogen Consideration cluster_drug_choice Antibiotic Selection Infection Suspected Bacterial Infection Pseudomonas Pseudomonas aeruginosa Suspected/Confirmed? Infection->Pseudomonas GramPositive Gram-Positive Coverage Needed? Pseudomonas->GramPositive No Ceftazidime Ceftazidime Pseudomonas->Ceftazidime Yes Ceftriaxone Ceftriaxone / Cefotaxime GramPositive->Ceftriaxone Yes GramPositive->Ceftriaxone No (covers many Gram-negatives) Combination Consider Combination Therapy Ceftazidime->Combination If Gram-positive coverage is also critical

References

Validating the In Vitro Activity of Ceftazidime Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro activity of Ceftazidime (B193861) against a range of clinically significant bacterial isolates. It is designed to offer an objective comparison of Ceftazidime's performance, supported by experimental data, to aid in research and development. This document outlines detailed experimental protocols for susceptibility testing and presents quantitative data in a clear, comparative format.

Introduction to Ceftazidime

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It exerts its bactericidal effect by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, the emergence of resistance, primarily through the production of β-lactamases, has necessitated continuous evaluation of its in vitro efficacy.

Comparative In Vitro Activity of Ceftazidime

The following tables summarize the minimum inhibitory concentrations (MICs) of Ceftazidime against various clinical isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftazidime against Enterobacterales
OrganismNo. of IsolatesCeftazidime MIC Range (mg/L)Ceftazidime MIC50 (mg/L)Ceftazidime MIC90 (mg/L)
Escherichia coli331≤0.25 - >128≤0.25≤0.25
Klebsiella pneumoniae331≤0.25 - >12814
Enterobacter spp.331≤0.25 - >128≤0.25≤0.25
Proteus mirabilis331≤0.25 - >128≤0.25≤0.25
Serratia spp.331≤0.25 - >12814
Citrobacter spp.331≤0.25 - >12814

Data compiled from a study comparing Ceftazidime with other cephalosporins.[2][3][4]

Table 2: In Vitro Activity of Ceftazidime against Pseudomonas aeruginosa
No. of IsolatesCeftazidime MIC Range (mg/L)Ceftazidime MIC50 (mg/L)Ceftazidime MIC90 (mg/L)
3902≤1 - >32232
3310.5 - >12824

Data from multiple surveillance studies.[2][3][4][5]

Table 3: Comparative Activity of Ceftazidime and Ceftazidime-Avibactam against P. aeruginosa
AgentNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Ceftazidime190923283.8
Ceftazidime-Avibactam19092896.9

This table highlights the restored activity of Ceftazidime against many isolates when combined with the β-lactamase inhibitor Avibactam.[6][7]

Mechanisms of Resistance to Ceftazidime

Resistance to Ceftazidime in Gram-negative bacteria is a multifactorial process. The primary mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of Ceftazidime, rendering it inactive. This includes Extended-Spectrum β-Lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases.[8][9]

  • Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or modification of porin channels (e.g., OprD in P. aeruginosa), which restrict the entry of Ceftazidime into the cell.[8][9][10]

  • Efflux Pumps: The overexpression of multidrug efflux pumps (e.g., MexAB-OprM in P. aeruginosa) that actively transport Ceftazidime out of the bacterial cell.[8][9][10]

  • Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the target of Ceftazidime, which reduce the binding affinity of the drug.[8]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Ceftazidime Ceftazidime Porin Porin Channel (e.g., OprD) Ceftazidime->Porin Entry PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Target Binding Inhibition PBP->Inhibition Cell Wall Synthesis Inhibition Efflux Efflux Pump (e.g., MexAB-OprM) Efflux->Ceftazidime Expels BetaLactamase β-Lactamase (e.g., ESBL, AmpC) Degraded_CAZ Inactive Ceftazidime BetaLactamase->Degraded_CAZ Hydrolyzes Ceftazidime Porin_Mutation Porin Loss/ Mutation Porin_Mutation->Porin Blocks Entry Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux Increases Expulsion BetaLactamase_Production β-Lactamase Production BetaLactamase_Production->BetaLactamase Produces PBP_Modification PBP Modification PBP_Modification->PBP Alters Target

Caption: Mechanisms of bacterial resistance to Ceftazidime.

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of bacteria to Ceftazidime are crucial for accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.

Broth Microdilution Method (based on CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Ceftazidime powder

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a known concentration according to the manufacturer's instructions.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the Ceftazidime stock solution in CAMHB directly in the microtiter plate wells to achieve the desired final concentration range.

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted Ceftazidime. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method (based on CLSI M02)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Ceftazidime disks (30 µg)

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Metric ruler or caliper

Procedure:

  • Prepare Inoculum: As described in the broth microdilution method, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Apply Ceftazidime Disk: Aseptically apply a 30 µg Ceftazidime disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the Ceftazidime disk in millimeters.

  • Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by the CLSI to determine if the isolate is susceptible, intermediate, or resistant to Ceftazidime.

cluster_0 In Vitro Susceptibility Testing Workflow cluster_1 Method Selection start Start isolate Isolate and Purify Clinical Bacterial Strain start->isolate prepare_inoculum Prepare Inoculum (0.5 McFarland Standard) isolate->prepare_inoculum method_choice Choose Method prepare_inoculum->method_choice broth_microdilution Broth Microdilution method_choice->broth_microdilution Quantitative (MIC) disk_diffusion Kirby-Bauer Disk Diffusion method_choice->disk_diffusion Qualitative prepare_broth Prepare Serial Dilutions of Ceftazidime in Broth broth_microdilution->prepare_broth prepare_plates Prepare MHA Plates and Apply Disks disk_diffusion->prepare_plates inoculate_plates Inoculate MHA Plates prepare_plates->inoculate_plates inoculate_broth Inoculate Microtiter Plate prepare_broth->inoculate_broth incubate Incubate at 35°C inoculate_plates->incubate inoculate_broth->incubate read_results Read and Interpret Results incubate->read_results mic Determine MIC read_results->mic For Broth Microdilution zone Measure Zone of Inhibition read_results->zone For Disk Diffusion report Report as Susceptible, Intermediate, or Resistant mic->report zone->report end End report->end

References

Navigating Variability: A Comparative Guide to Cross-Validation of Ceftazidime MIC Results Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of antimicrobial susceptibility testing is paramount. This guide provides an objective comparison of Ceftazidime (B193861) Minimum Inhibitory Concentration (MIC) results from different methodologies and laboratories, supported by experimental data and detailed protocols. Understanding the sources of variability is the first step toward harmonizing results and ensuring reliable data for clinical and research purposes.

The determination of a microorganism's susceptibility to an antimicrobial agent, expressed as the MIC, is a cornerstone of clinical microbiology and antimicrobial drug development. However, discrepancies in MIC values obtained from different laboratories can arise from variations in testing methodologies, reagents, and interpretation. This guide explores the cross-validation of ceftazidime MIC results, offering insights into the performance of various testing methods and the importance of standardized protocols.

Comparative Analysis of Ceftazidime MIC Results

To ensure the reliability of antimicrobial susceptibility testing, quality control (QC) is essential.[1] Standardized QC ranges have been established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] These ranges help laboratories to monitor the performance of their testing methods.

A multi-laboratory study was conducted to establish QC ranges for ceftibuten-avibactam, which included ceftazidime-avibactam as a control.[5] Eight laboratories participated in this study, following CLSI M23 tier 2 guidelines.[5] The results for the reference strain Escherichia coli ATCC 25922 showed that 100% of the ceftazidime-avibactam MIC values were within the CLSI-approved QC range of 0.06/4 to 0.5/4 µg/mL.[5] Similarly, for Klebsiella pneumoniae ATCC 700603, 100% of the MIC values fell within the approved range of 0.25/4 to 2/4 µg/mL.[5]

The following table summarizes the quality control ranges for ceftazidime and ceftazidime-avibactam against common QC strains, as established by CLSI and reported in a multi-center study.

Quality Control StrainAntimicrobial AgentCLSI MIC QC Range (µg/mL)Reference
Escherichia coli ATCC 25922Ceftazidime0.06 - 0.5[6]
Pseudomonas aeruginosa ATCC 27853Ceftazidime1 - 4[6]
Escherichia coli ATCC 25922Ceftazidime-avibactam0.06/4 - 0.5/4[5]
Klebsiella pneumoniae ATCC 700603Ceftazidime-avibactam0.25/4 - 2/4[5]
Escherichia coli NCTC 13353Ceftazidime-avibactam0.12/4 - 0.5/4[5]
Klebsiella pneumoniae ATCC BAA-1705Ceftazidime-avibactam0.25/4 - 2/4[5]
Klebsiella pneumoniae ATCC BAA-2814Ceftazidime-avibactam1/4 - 4/4[5]

In a study comparing various commercial methods to the reference broth microdilution (BMD) method for ceftazidime-avibactam, high levels of agreement were observed.[7] For Enterobacteriaceae, the essential agreement (within ± one doubling dilution) was 100% for Sensititre and Etest, and 95.4% for MIC Test Strip (MTS).[7] For P. aeruginosa, all three methods showed an essential agreement of 97.1%.[7]

However, another study found that while the Etest performed well for ceftazidime-avibactam against ceftazidime- and meropenem-resistant K. pneumoniae, the FDA-cleared 30/20 μg discs did not meet equivalency thresholds.[8] This highlights that different testing methods can yield varying results, and laboratories should perform their own verification studies before implementing a new method.[8]

Experimental Protocols

Standardized protocols are crucial for minimizing inter-laboratory variability. The most common methods for determining ceftazidime MICs are broth microdilution, gradient diffusion strips (e.g., Etest), and disk diffusion.

Broth Microdilution (BMD)

The reference method for MIC determination is broth microdilution, following guidelines from organizations like CLSI and EUCAST.[9][10]

  • Inoculum Preparation: Well-isolated colonies from an overnight agar (B569324) plate are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[11] This suspension is then diluted to achieve the final desired inoculum density.

  • Panel Preparation: Frozen reference panels or commercially prepared panels containing two-fold serial dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth are used.[6] For ceftazidime-avibactam, a fixed concentration of avibactam (B1665839) (typically 4 µg/mL) is maintained.[12]

  • Inoculation and Incubation: The prepared panels are inoculated with the bacterial suspension and incubated at 35 ± 2°C for 16-20 hours in ambient air.[6][11]

  • Reading Results: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11]

Gradient Diffusion (Etest)

Gradient diffusion methods provide a continuous concentration gradient of an antimicrobial agent on an agar plate.

  • Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and swabbed onto the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[11] The agar surface is allowed to dry completely.[11]

  • Strip Application: The Etest strip, which is impregnated with a predefined gradient of the antimicrobial agent, is applied to the agar surface.[11]

  • Incubation: The plates are incubated under the same conditions as for BMD.[11]

  • Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[11]

Disk Diffusion

Disk diffusion is a qualitative or semi-quantitative method that can be correlated with MIC values.

  • Inoculum Preparation and Plating: Similar to the gradient diffusion method, a standardized inoculum is swabbed onto a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with a specific amount of the antimicrobial agent (e.g., ceftazidime-avibactam 30/20 µg or 10/4 µg) is placed on the agar surface.[2][8]

  • Incubation: The plates are incubated under standard conditions.

  • Reading Results: The diameter of the zone of inhibition around the disk is measured. This zone diameter is then interpreted as susceptible, intermediate, or resistant based on established breakpoints.[2]

Workflow for Cross-Validation of MIC Results

The following diagram illustrates a typical workflow for an inter-laboratory study to cross-validate MIC results.

Inter-Laboratory MIC Cross-Validation Workflow cluster_planning Phase 1: Planning and Protocol Standardization cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Define Study Objectives and Scope B Select Participating Laboratories A->B C Standardize Testing Protocol (e.g., CLSI/EUCAST) B->C D Select and Prepare a Panel of Test Isolates C->D E Establish Quality Control (QC) Strains and Ranges D->E F Distribute Test Isolates and QC Strains to Labs E->F G Each Laboratory Performs MIC Testing F->G H Data Collection and Reporting G->H I Centralized Data Compilation H->I J Inter-laboratory Reproducibility Analysis (e.g., Categorical and Essential Agreement) I->J K Comparison with Reference Method (if applicable) J->K L Identify Sources of Variability K->L M Final Report and Recommendations L->M

References

Ceftazidime's Dichotomous Efficacy: A Comparative Analysis of its Action on Planktonic and Biofilm Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential susceptibility of free-floating versus biofilm-embedded bacteria to the cephalosporin (B10832234) antibiotic Ceftazidime (B193861) reveals a significant challenge in treating biofilm-associated infections. Experimental data consistently demonstrates that bacteria within biofilms exhibit dramatically increased resistance to Ceftazidime compared to their planktonic counterparts, necessitating substantially higher concentrations for eradication.

The transition from a free-living (planktonic) state to a complex, surface-attached community (biofilm) represents a key survival strategy for many pathogenic bacteria. This shift is accompanied by profound physiological changes that render the bacteria less susceptible to antimicrobial agents. Ceftazidime, a third-generation cephalosporin, is a widely used antibiotic against a variety of bacterial infections. However, its effectiveness is significantly diminished when confronted with bacteria residing within a biofilm matrix. This guide provides a comparative study of Ceftazidime's effect on both planktonic and biofilm bacteria, supported by experimental data and detailed methodologies.

Quantitative Comparison of Ceftazidime Efficacy: MIC vs. MBEC

The susceptibility of planktonic bacteria to an antibiotic is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth. For biofilms, the analogous measure is the Minimum Biofilm Eradication Concentration (MBEC), the minimum concentration required to eradicate the biofilm. Studies consistently show a stark difference between these two values for Ceftazidime, underscoring the protective nature of the biofilm.

For instance, research on clinical isolates has shown that the MBEC of Ceftazidime can be hundreds to thousands of times higher than the MIC for the same bacterial strain. One study on Pseudomonas aeruginosa reported that while the MIC of Ceftazidime for planktonic cells ranged from 2 to 4 µg/mL, the MBEC for their biofilm counterparts soared to a range of 2048 to 8192 µg/mL, representing a 1024 to 4096-fold increase in resistance.[1] Another study similarly found that all biofilm-forming isolates showed MBEC values higher than their corresponding MICs for all tested antibiotics, including Ceftazidime.[2]

Bacterial SpeciesPlanktonic Susceptibility (MIC)Biofilm Susceptibility (MBEC)Fold Increase (MBEC/MIC)Reference
Pseudomonas aeruginosa2 - 4 µg/mL2048 - 8192 µg/mL1024 - 4096[1]
Pseudomonas aeruginosa0.8 mg/l> 200 mg/l (for resistant variants)> 250[3]
Gram-Negative BacilliGenerally SusceptibleSignificantly Increased Resistance> 1-2 fold dilutions[4]

This table summarizes the significant disparity in Ceftazidime concentration required to inhibit planktonic bacteria versus eradicate established biofilms.

Interestingly, sub-inhibitory concentrations of Ceftazidime (concentrations below the MIC) have been observed to have an impact on biofilm formation. One study demonstrated that a concentration of 1/4 × MIC of Ceftazidime could reduce the biofilm volume of P. aeruginosa PAO1 and inhibit twitching motility, which is crucial for mature biofilm development.[5] This suggests a potential role for low-dose Ceftazidime in preventing biofilm formation, even if it is ineffective at eradicating mature biofilms.

Mechanisms of Heightened Biofilm Resistance to Ceftazidime

The remarkable resistance of bacterial biofilms to Ceftazidime and other antibiotics is a multifactorial phenomenon. Several key mechanisms contribute to this protective effect:

  • Limited Drug Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, impeding the diffusion of Ceftazidime to the embedded bacteria.[6][7]

  • Altered Microenvironment: The interior of a biofilm often has gradients of nutrients and oxygen, leading to the presence of slow-growing or dormant cells (persister cells) that are less susceptible to antibiotics like Ceftazidime, which primarily target actively dividing cells.[6][8]

  • Enzymatic Degradation: Some bacteria within the biofilm may produce enzymes, such as β-lactamases, that can inactivate Ceftazidime. The EPS matrix can concentrate these enzymes, further protecting the entire community.[7] The production of chromosomal β-lactamase has been shown to contribute to the rapid development of resistance to Ceftazidime in biofilm-growing P. aeruginosa.[3]

  • Adaptive Stress Responses: Bacteria in a biofilm can upregulate stress response genes, which can contribute to increased antibiotic tolerance.[6]

  • Efflux Pumps: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can also play a role in biofilm resistance.[9]

cluster_planktonic Planktonic Bacteria cluster_biofilm Biofilm Bacteria cluster_mechanisms Biofilm Resistance Mechanisms Planktonic Free-floating Bacteria Susceptible Susceptible to Ceftazidime (MIC) Planktonic->Susceptible Low Concentration Biofilm Biofilm Community Planktonic->Biofilm Biofilm Formation Resistant Resistant to Ceftazidime (MBEC) Biofilm->Resistant High Concentration Resistant->Planktonic Dispersal M1 Limited Penetration M2 Altered Microenvironment M3 Enzymatic Degradation M4 Stress Response

Figure 1. A diagram illustrating the differential susceptibility of planktonic versus biofilm bacteria to Ceftazidime.

Experimental Protocols

A standardized approach is crucial for accurately assessing and comparing the effects of Ceftazidime on planktonic and biofilm bacteria. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Ceftazidime for planktonic bacteria is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Serial Dilution of Ceftazidime: A two-fold serial dilution of Ceftazidime is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted Ceftazidime. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of Ceftazidime that shows no visible bacterial growth.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is used to determine the concentration of an antibiotic required to eradicate a pre-formed biofilm. The Calgary Biofilm Device or a similar peg-lid microtiter plate system is commonly used.

  • Biofilm Formation: A standardized bacterial inoculum is added to the wells of a 96-well microtiter plate. A lid with 96 pegs is placed on the plate, and the device is incubated at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation on the pegs.

  • Rinsing: After incubation, the peg lid is removed and rinsed with a sterile saline solution to remove any non-adherent, planktonic bacteria.

  • Antibiotic Challenge: The peg lid with the established biofilms is then placed into a new 96-well plate containing serial dilutions of Ceftazidime in a suitable growth medium. This "challenge plate" is incubated for another 24 hours at 37°C.

  • Recovery and Viability Assessment: Following the antibiotic challenge, the peg lid is rinsed again and placed into a "recovery plate" containing fresh, antibiotic-free growth medium. This plate is incubated to allow for the regrowth of any surviving bacteria from the biofilm. The MBEC is determined as the lowest concentration of Ceftazidime that prevents bacterial regrowth from the treated biofilm.[10][11]

cluster_mic MIC Assay (Planktonic) cluster_mbec MBEC Assay (Biofilm) A1 Prepare Bacterial Inoculum A2 Serial Dilution of Ceftazidime in Microtiter Plate A1->A2 A3 Inoculate and Incubate A2->A3 A4 Determine MIC (No Visible Growth) A3->A4 B1 Form Biofilm on Pegs B2 Rinse Pegs B1->B2 B3 Challenge Biofilm with Serial Dilutions of Ceftazidime B2->B3 B4 Rinse and Place in Recovery Medium B3->B4 B5 Determine MBEC (No Regrowth) B4->B5

Figure 2. Experimental workflow for determining the MIC and MBEC of Ceftazidime.

Conclusion and Future Directions

The presented data unequivocally demonstrates that bacterial biofilms pose a significant challenge to the efficacy of Ceftazidime. The substantial increase in the concentration of Ceftazidime required to eradicate biofilms compared to their planktonic counterparts highlights the urgent need for novel therapeutic strategies. Understanding the complex mechanisms of biofilm resistance is paramount for the development of new anti-biofilm agents or combination therapies that can disrupt the biofilm matrix, target persister cells, or inhibit resistance mechanisms. Future research should focus on synergistic approaches, such as combining Ceftazidime with biofilm-disrupting enzymes or quorum sensing inhibitors, to enhance its activity against these resilient bacterial communities. For drug development professionals, these findings underscore the importance of incorporating biofilm models into early-stage antimicrobial screening to identify compounds with true potential for treating persistent, biofilm-associated infections.

References

In vivo validation of Ceftazidime efficacy in a neutropenic mouse model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ceftazidime's in vivo efficacy, supported by experimental data from neutropenic mouse models. Detailed methodologies and visual workflows are presented to facilitate understanding and replication of key experiments.

Ceftazidime (B193861), a third-generation cephalosporin, remains a critical antibiotic for treating serious Gram-negative infections. Its efficacy, particularly in immunocompromised hosts, is a subject of ongoing research. The neutropenic mouse model is a standardized and highly utilized in vivo system for the preclinical evaluation of antimicrobial agents, mimicking soft tissue infections in humans with compromised immune systems. This guide synthesizes data on the performance of Ceftazidime alone and in combination with the β-lactamase inhibitor Avibactam (B1665839) in these models.

Comparative Efficacy of Ceftazidime and Ceftazidime-Avibactam

The addition of Avibactam significantly enhances the in vivo activity of Ceftazidime against many resistant bacterial strains. The following tables summarize the efficacy of humanized exposures of Ceftazidime and Ceftazidime-Avibactam against a collection of Enterobacteriaceae isolates in the neutropenic mouse thigh infection model. Efficacy is measured by the change in bacterial load (log10 CFU) after 24 hours of treatment compared to the initial bacterial count at 0 hours.

Table 1: Efficacy of Ceftazidime Monotherapy in Neutropenic Mice

Bacterial IsolateCeftazidime MIC (μg/mL)Change in log10 CFU/thigh (24h)Outcome
E. cloacae 77>128~ +2.0Failure
E. aerogenes 51>128~ +1.5Failure
K. pneumoniae 454>128~ +2.5Failure
K. pneumoniae 449>128-0.11Modest Activity
Isogenic NDM Strain>128-1.4Moderate Reduction

Data compiled from multiple studies.[1][2][3]

Table 2: Efficacy of Ceftazidime-Avibactam Combination Therapy in Neutropenic Mice

Bacterial IsolateCeftazidime-Avibactam MIC (μg/mL)Change in log10 CFU/thigh (24h)Outcome
E. cloacae 7732~ +0.5Variable Activity
E. aerogenes 5132~ 0.0Bacteriostatic
K. pneumoniae 454>128-2.6Significant Reduction
K. pneumoniae 449>128-1.42Significant Reduction
Other NDM-producing isolates>128-0.61 to -1.42Reductions in bacterial density

Data compiled from multiple studies.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following are standard protocols for establishing neutropenic mouse infection models to test Ceftazidime efficacy.

Neutropenic Mouse Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antibiotics against localized soft tissue infections.[4][5]

  • Induction of Neutropenia: Pathogen-free female ICR or CD-1 mice (20-22g) are rendered transiently neutropenic.[1][5] This is typically achieved by intraperitoneal injections of cyclophosphamide.[1][5] A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[1][5] Some protocols may also include an injection of uranyl nitrate (B79036) to induce transient renal impairment, which can modify the pharmacokinetics of the tested drugs.[1]

  • Infection: Mice are inoculated in the thigh with a 0.1 mL bacterial suspension containing approximately 10^7 CFU/mL of the challenge organism (e.g., Pseudomonas aeruginosa or Enterobacteriaceae).[1]

  • Treatment Initiation: Therapy with Ceftazidime or a comparator agent is initiated, typically 2 hours post-infection.[1] Dosing regimens are designed to simulate human exposures.[1] For example, a humanized regimen for Ceftazidime could be 2,000 mg every 8 hours, administered as a 2-hour infusion.[1]

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized.[1] The infected thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (CFU counting).[1][5] Efficacy is determined by calculating the change in log10 CFU/thigh compared to the bacterial count at the start of therapy (0-hour controls).[1][2]

Neutropenic Mouse Lung Infection Model

This model is employed to evaluate antibiotic efficacy in treating pneumonia.

  • Induction of Neutropenia: The procedure for inducing neutropenia is the same as in the thigh infection model.

  • Infection: Under light anesthesia (e.g., isoflurane), mice are intranasally inoculated with a 0.05 mL bacterial suspension containing approximately 10^6 to 10^7 CFU of the pathogen (e.g., Pseudomonas aeruginosa).[6]

  • Treatment Initiation: Treatment commences 2 hours after infection.[6] Dosing schedules can be varied to investigate the pharmacodynamics of the antibiotic. For instance, Ceftazidime might be administered every 2 hours, while Avibactam could be given at different intervals (e.g., every 2 or 8 hours) to determine the optimal dosing frequency.[6][7]

  • Efficacy Assessment: After a 24-hour treatment period, the lungs are aseptically removed, homogenized, and processed for bacterial quantification to determine the change in log10 CFU/lung.[6]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

Neutropenic_Thigh_Infection_Model cluster_preparation Animal Preparation cluster_infection_treatment Infection and Treatment cluster_assessment Efficacy Assessment Mouse Female ICR/CD-1 Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Mouse->Neutropenia Day -4 & -1 Infection Thigh Inoculation (~10^7 CFU) Neutropenia->Infection Day 0 Treatment Initiate Treatment (2h post-infection) Infection->Treatment Sacrifice Euthanize Mice (24h post-treatment) Treatment->Sacrifice Homogenize Excise & Homogenize Thigh Sacrifice->Homogenize CFU_Count Bacterial Quantification (CFU Counting) Homogenize->CFU_Count Analysis Calculate Δlog10 CFU CFU_Count->Analysis

Caption: Workflow of the Neutropenic Mouse Thigh Infection Model.

Neutropenic_Lung_Infection_Model cluster_prep Animal Preparation cluster_infect_treat Infection and Treatment cluster_assess Efficacy Assessment Mouse_L Female CD-1 Mice Neutropenia_L Induce Neutropenia (Cyclophosphamide) Mouse_L->Neutropenia_L Day -4 & -1 Infection_L Intranasal Inoculation (~10^6-10^7 CFU) Neutropenia_L->Infection_L Day 0 Treatment_L Initiate Treatment (2h post-infection) Infection_L->Treatment_L Sacrifice_L Euthanize Mice (24h post-treatment) Treatment_L->Sacrifice_L Homogenize_L Excise & Homogenize Lungs Sacrifice_L->Homogenize_L CFU_Count_L Bacterial Quantification (CFU Counting) Homogenize_L->CFU_Count_L Analysis_L Calculate Δlog10 CFU CFU_Count_L->Analysis_L

Caption: Workflow of the Neutropenic Mouse Lung Infection Model.

Pharmacokinetics of Ceftazidime in Neutropenic Mice

The pharmacokinetic profile of Ceftazidime is a key determinant of its in vivo efficacy. Studies in infected neutropenic mice have shown that Ceftazidime exhibits linear and dose-proportional pharmacokinetics.[8] The half-life of Ceftazidime in the plasma of these models is approximately 0.28 hours.[6][8] Importantly, no pharmacokinetic interactions have been observed between Ceftazidime and Avibactam.[8][9] This allows for the independent assessment of each compound's contribution to the overall efficacy of the combination therapy. The pharmacokinetics were found to be independent of the infection site (thigh vs. lung).[8]

Conclusion

The neutropenic mouse model is an invaluable tool for the preclinical evaluation of Ceftazidime's efficacy. The data consistently demonstrate that while Ceftazidime monotherapy may be insufficient against resistant strains, its combination with Avibactam markedly enhances its antibacterial activity, leading to significant reductions in bacterial burden in both thigh and lung infection models. The detailed protocols and workflows provided in this guide offer a framework for conducting further research in this area.

References

A Comparative Guide to the Stability of Ceftazidime Hydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of different ceftazidime (B193861) hydrate (B1144303) formulations, supported by experimental data. Understanding the stability profile of ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, is critical for the development of robust and effective pharmaceutical products. Ceftazidime is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring, a process influenced by factors such as temperature, pH, light, and formulation composition.[1] This guide will delve into the stability of various formulations, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.

Comparative Stability Data

The physical state of ceftazidime hydrate significantly impacts its stability, with the solid form (powder for injection) being considerably more stable than its reconstituted aqueous solutions.[1][2] The following tables summarize quantitative data from various studies on the stability of different ceftazidime formulations under diverse storage conditions.

Table 1: Stability of Reconstituted Ceftazidime Solutions
ConcentrationDiluent/ContainerStorage TemperatureDurationPercent DegradationReference
4% - 12% (w/v)Not specified25°C (77°F)24 hours< 10%[3]
1000 mg / 10 mLSterile Water45°C24 hours~85%[2]
100 mg/mL & 200 mg/mLSterile Water in Plastic Syringes/Glass Vials21-23°C8 hoursStable (>90% remaining)[1]
100 mg/mL & 200 mg/mLSterile Water in Plastic Syringes/Glass Vials4°C96 hoursStable (>90% remaining)[1]
12 mg/mL & 25 mg/mL0.9% Saline in elastomeric devices2-8°C for 48h, then 32°C12 hours< 10%[4]
1500mg, 3000mg, & 6000mg in 240mL0.9% Saline in elastomeric infusers2-8°C for 14 days, then 32°C24 hours>5-10% (dose-dependent)[5]
Table 2: Stability of Solid Ceftazidime Formulations (Powder for Injection)
FormulationStress ConditionDurationPercent DegradationReference
Ceftazidime Pentahydrate45°C with visible radiation28 days~8%[2]
Ceftazidime PentahydrateUltraviolet radiation (254 nm)28 days~5%[2]
Biotum (Ceftazidime pentahydrate with anhydrous sodium carbonate)Dry air at 373 K (100°C)Not specified (rate constant determined)-[6][7]
Ceftim (lyophilized Ceftazidime pentahydrate)Dry air at 373 K (100°C)Not specified (rate constant determined)-[6][7]
BiotumRelative Humidity 76.4% at 323 K (50°C)Not specified (rate constant determined)-[6][7]
CeftimRelative Humidity 76.4% at 323 K (50°C)Not specified (rate constant determined)-[6][7]
Amorphous spray-dried Ceftazidime25°C / <15% RH10 weeksHigh (stabilized by co-spray drying with amino acids)[8]

Ceftazidime Degradation Pathway

The primary degradation pathway of ceftazidime in aqueous solutions involves the hydrolysis of the β-lactam ring, leading to the formation of several degradation products, most notably pyridine (B92270) and the Δ²-isomer of ceftazidime.[1][9][10] The formation of these products results in a loss of antibacterial activity.

G Ceftazidime Degradation Pathway Ceftazidime Ceftazidime (Active, Δ³-isomer) Delta2_Isomer Δ²-Isomer (Inactive) Ceftazidime->Delta2_Isomer Isomerization (e.g., basic conditions) Pyridine Pyridine Ceftazidime->Pyridine Hydrolysis Ring_Opening β-Lactam Ring Opening Products Ceftazidime->Ring_Opening Hydrolysis Exomethylene Exomethylene Derivative Ring_Opening->Exomethylene Ethanal [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal Exomethylene->Ethanal

Caption: Major degradation pathways of ceftazidime in aqueous solution.

Experimental Protocols

Accurate assessment of ceftazidime stability relies on validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying ceftazidime from its degradation products.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is crucial for the accurate quantification of ceftazidime and its degradation products.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[1]

  • Column: A reverse-phase C18 column is commonly employed.[1] Examples include:

    • Lichrosorb 100RP-18 (25 cm x 0.4 cm, 5-μm pore size).[1]

    • Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm).[11]

    • Atlantis dC18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer and an organic solvent is often used. Examples include:

  • Detection: UV detection is typically performed at 254 nm.[1]

  • Procedure:

    • Prepare standard solutions of ceftazidime of known concentrations.

    • Prepare samples of the ceftazidime formulations under investigation at various time points during the stability study.

    • Inject a fixed volume of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas of ceftazidime and its degradation products.

    • Calculate the concentration of ceftazidime in the samples by comparing their peak areas to those of the standard solutions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

  • Thermal Degradation: Expose the drug substance (in solid state or solution) to elevated temperatures (e.g., 45°C) for an extended period.[2]

  • Photodegradation: Expose the drug substance to UV (e.g., 254 nm) and visible light for a defined duration.[2]

  • Acid/Base Hydrolysis: Treat the drug substance with acidic (e.g., 1M HCl) and basic (e.g., 1M NaOH) solutions.[12]

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂).[12]

  • Humidity Stress: Store the drug substance at a high relative humidity (e.g., 76.4% RH) and elevated temperature.[6][7]

Following exposure to these stress conditions, the samples are analyzed using a stability-indicating analytical method like HPLC to identify and quantify the degradation products.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a ceftazidime formulation.

G Experimental Workflow for Ceftazidime Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Formulation Prepare Ceftazidime Formulation (e.g., Reconstituted Solution) Thermal Thermal Stress (e.g., 45°C) Formulation->Thermal Photo Photolytic Stress (UV/Vis Light) Formulation->Photo Humidity Humidity Stress (e.g., 76.4% RH) Formulation->Humidity Sampling Sample at Time Points Thermal->Sampling Photo->Sampling Humidity->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data

Caption: A typical workflow for ceftazidime stability assessment.

Conclusion

The stability of ceftazidime hydrate is highly dependent on its formulation and storage conditions. Solid-state formulations, such as powder for injection, exhibit significantly greater stability compared to reconstituted aqueous solutions. The degradation of ceftazidime in solution is accelerated by increased temperature and exposure to light. For reconstituted solutions, storage at refrigerated temperatures is crucial to minimize degradation and ensure product potency. The choice of a suitable formulation and the implementation of appropriate storage and handling procedures are paramount for maintaining the therapeutic efficacy of ceftazidime. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and evaluate stable ceftazidime formulations.

References

A Comparative Analysis of Ceftazidime Pharmacokinetics Across Various Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, across a range of animal species. The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers and professionals involved in drug development and veterinary medicine. Understanding the species-specific differences in how ceftazidime is absorbed, distributed, metabolized, and excreted is crucial for the rational design of preclinical studies and the establishment of safe and effective dosing regimens.

Quantitative Data Summary

The pharmacokinetic parameters of ceftazidime exhibit considerable variation among different animal species. These differences are influenced by factors such as metabolic rate, body size, and physiological characteristics. The following table summarizes key pharmacokinetic parameters of ceftazidime in several species, providing a quantitative basis for comparison.

Animal SpeciesDose (mg/kg)Route of AdministrationHalf-life (t1/2)Maximum Plasma Concentration (Cmax)Time to Cmax (Tmax)
Mice25SC/IM21 min[1]26 mg/l[1]15-30 min[1]
Rats25SC/IM23 min[1]-15-30 min[1]
Rabbits25SC/IM48 min[1]63 mg/l[1]15-30 min[1]
Beagle Dogs25IV0.95 h[2]--
Beagle Dogs25SC/IM60 min[1]-15-30 min[1]
Cynomolgus Monkeys25SC/IM58 min[1]-15-30 min[1]
Lactating Goats10IV1.6 ± 0.3 h[3][4]--
Non-lactating Goats10IV2.3 ± 0.6 h[3][4]--
Lactating Goats10IM1.6 ± 0.7 h[3][4]--
Non-lactating Goats10IM2.6 ± 0.9 h[3][4]--
Unweaned Calves10IV138.7 ± 23.6 min[5]--
Unweaned Calves10IM126.3 ± 10.5 min[5]--
Northern Leopard Frogs20SC9.01 h[6]92.9 µg/mL[6]-
Northern Leopard Frogs40SC14.49 h[6]96.0 µg/mL[6]-

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental protocols. A generalized methodology for a comparative pharmacokinetic study of ceftazidime is outlined below.

1. Animal Models and Housing:

  • Healthy, adult animals of the specified species and breed (e.g., Beagle dogs) are used.[2]

  • Animals are housed in appropriate facilities with controlled environmental conditions (temperature, humidity, light-dark cycle) and provided with standard diet and water ad libitum.

2. Drug Administration:

  • Ceftazidime is administered via various routes, most commonly intravenous (IV), intramuscular (IM), and subcutaneous (SC).[1][2][7]

  • For IV administration, a single bolus injection is typically given into a suitable vein (e.g., cephalic vein in dogs).[2]

  • For IM and SC administration, the drug is injected into a well-muscled area or under the skin, respectively.

  • Dosages are calculated based on the animal's body weight.

3. Blood Sample Collection:

  • Blood samples are collected at predetermined time points following drug administration.

  • For IV administration, samples are typically collected over an 8-hour period.[2] For other routes, the collection period may be extended.

  • Blood is drawn from an appropriate vessel (e.g., jugular vein) into tubes containing an anticoagulant.

4. Plasma Preparation and Drug Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of ceftazidime in the plasma samples is determined using a validated analytical method, such as high-pressure liquid chromatography (HPLC).[2]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters.

  • This analysis typically involves non-compartmental or compartmental modeling to calculate parameters such as half-life (t1/2), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL).

Experimental Workflow

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for ceftazidime.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Animal Acclimatization & Health Screening B Dose Calculation & Preparation A->B C Ceftazidime Administration (IV, IM, or SC) B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Ceftazidime Quantification (e.g., HPLC) E->F G Pharmacokinetic Modeling F->G H Parameter Calculation (t1/2, Cmax, AUC, etc.) G->H I Comparative Analysis & Reporting H->I

Caption: Experimental workflow for a comparative pharmacokinetic study of ceftazidime.

It is important to note that ceftazidime is not absorbed following oral dosing.[1] The primary route of elimination is through renal excretion, with large amounts of the unchanged drug found in urine.[1] Biliary excretion of ceftazidime is generally low.[1] The time-dependent nature of ceftazidime's antibacterial activity underscores the importance of maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for susceptible bacteria.[2][8] These pharmacokinetic characteristics are crucial for optimizing dosing schedules to ensure therapeutic efficacy.

References

In Vitro Equivalence of Generic vs. Brand-Name Ceftazidime: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies indicates that generic formulations of the broad-spectrum cephalosporin (B10832234) antibiotic, Ceftazidime (B193861), demonstrate therapeutic equivalence to their brand-name counterparts. Microbiological assays consistently show no significant variance in the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) between generic and branded products when tested against standard bacterial strains.

This guide synthesizes the available data, presenting it in a clear, comparative format to aid researchers, scientists, and drug development professionals in their assessment of these antibiotic formulations. Detailed experimental protocols are provided, alongside visual representations of the workflow to ensure clarity and reproducibility.

Comparative In Vitro Activity

The primary measure of in vitro antibiotic efficacy lies in its ability to inhibit and kill bacteria at low concentrations. The following table summarizes the key findings from the comparative study by Tank et al. (2016).

FormulationMinimum Inhibitory Concentration (MIC) against P. aeruginosa ATCC 27853 (µg/mL)Minimum Bactericidal Concentration (MBC) against P. aeruginosa ATCC 27853 (µg/mL)
Generic Ceftazidime 12
Brand 1 12
Brand 2 12
Brand 3 24

The data clearly indicates that the generic Ceftazidime and two of the three brand-name products exhibited identical MIC and MBC values. While Brand 3 showed slightly higher MIC and MBC values, the study authors noted that this difference was not statistically significant and fell within the sensitive range according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Experimental Protocols

The in vitro equivalence was determined using standardized microbiological assays as per CLSI guidelines. The methodologies employed are detailed below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using two distinct methods to ensure the reliability of the results: the agar (B569324) dilution method and the broth dilution method.[1]

Agar Dilution Method:

  • Preparation of Ceftazidime Solutions: Stock solutions of the generic and three brand-name Ceftazidime formulations were prepared by reconstituting 1 gm vials with 10 mL of sterile water, resulting in a concentration of 100 mg/mL. Serial dilutions were then performed to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa ATCC 27853 was prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton Agar (MHA) plates were prepared containing serial twofold dilutions of each Ceftazidime formulation.

  • Inoculation: The prepared bacterial suspension was inoculated onto the surface of the MHA plates.

  • Incubation: The inoculated plates were incubated at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC was recorded as the lowest concentration of Ceftazidime that completely inhibited the visible growth of P. aeruginosa.

Broth Dilution Method:

  • Preparation of Ceftazidime Dilutions: Serial twofold dilutions of each Ceftazidime formulation were prepared in nutrient broth within 96-well microtiter plates to achieve a final concentration range, typically from 64 µg/mL down to 1 µg/mL.[1]

  • Inoculation: Each well was inoculated with a standardized suspension of P. aeruginosa ATCC 27853.

  • Incubation: The microtiter plates were incubated at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC was determined as the lowest concentration of Ceftazidime in which no visible turbidity (bacterial growth) was observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the determination of the MIC by the broth dilution method, a small aliquot from each well showing no visible growth was subcultured onto fresh, antibiotic-free MHA plates.

  • Incubation: The MHA plates were incubated at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC was identified as the lowest concentration of Ceftazidime that resulted in no bacterial growth on the subculture plates.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for MIC and MBC determination.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results drug_prep Prepare Ceftazidime Stock Solutions and Dilutions agar_dilution Agar Dilution Method drug_prep->agar_dilution broth_dilution Broth Dilution Method drug_prep->broth_dilution inoculum_prep Prepare Standardized P. aeruginosa Inoculum inoculum_prep->agar_dilution inoculum_prep->broth_dilution incubate Incubate at 35°C for 16-20 hours agar_dilution->incubate broth_dilution->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_Determination_Workflow cluster_mic From MIC Test cluster_subculture Subculturing cluster_incubation Incubation cluster_results Results mic_wells Select Wells from Broth Dilution with No Visible Growth subculture Subculture Aliquots onto Antibiotic-Free MHA Plates mic_wells->subculture incubate_mbc Incubate at 35°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Workflow for Minimum Bactericidal Concentration (MBC) Determination.

References

Unveiling the Action of Ceftazidime: A Comparative Guide to Biofilm Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common in vitro biofilm models for evaluating the anti-biofilm efficacy of Ceftazidime (B193861). Supported by experimental data, this document details methodologies and visualizes key pathways to aid in the selection of appropriate models for antimicrobial research.

The increasing prevalence of antibiotic resistance necessitates robust methods for testing the efficacy of antimicrobial agents against bacterial biofilms. Ceftazidime, a third-generation cephalosporin, is a widely used antibiotic against Pseudomonas aeruginosa, an opportunistic pathogen notorious for its ability to form resilient biofilms. Validating the models used to test Ceftazidime's anti-biofilm activity is crucial for obtaining reliable and reproducible data. This guide compares two commonly employed in vitro biofilm models: the Microtiter Plate Assay and the Calgary Biofilm Device, and explores the molecular pathways affected by Ceftazidime in P. aeruginosa biofilms.

Comparative Analysis of In Vitro Biofilm Models

The choice of a biofilm model can significantly influence the outcome of antimicrobial susceptibility testing. Below is a comparison of two standard models used to assess Ceftazidime's anti-biofilm properties.

FeatureMicrotiter Plate AssayCalgary Biofilm Device (CBD)
Principle Biofilms are formed on the surface of 96-well polystyrene plates. Quantification is typically done using crystal violet staining to measure biofilm biomass.Biofilms are formed on 96 pegs on a lid that fits into a 96-well plate. This allows for easy transfer of biofilms to new plates with different antimicrobial concentrations.
Primary Endpoint Minimum Biofilm Inhibitory Concentration (MBIC), Biofilm Inhibitory Concentration (BIC)Minimum Biofilm Eradication Concentration (MBEC), MBIC
Advantages High-throughput, cost-effective, relatively simple to perform, and suitable for screening large numbers of compounds.[1][2]High reproducibility, allows for testing of multiple antimicrobial concentrations simultaneously on established biofilms, and provides a more accurate measure of eradication.[3][4]
Disadvantages Prone to variability, shear forces are not well-controlled, and it is difficult to distinguish between bactericidal and bacteriostatic effects without further assays.More expensive than the microtiter plate assay, and requires specialized equipment (the pegged lid).
Typical Ceftazidime Findings Sub-inhibitory concentrations of Ceftazidime have been shown to reduce biofilm volume.[5] However, at higher concentrations, an increase in biofilm formation has also been observed.[6]MBEC values for Ceftazidime against P. aeruginosa are often significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic cells, indicating the high tolerance of biofilms.[3][7][8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of biofilm experiments. The following sections outline the protocols for the Microtiter Plate Assay and the Calgary Biofilm Device.

Microtiter Plate Biofilm Formation Assay

This method is widely used for its simplicity and high-throughput nature to assess the initial stages of biofilm formation and the inhibitory effects of antimicrobial agents.

Protocol:

  • Bacterial Culture Preparation: An overnight culture of Pseudomonas aeruginosa is diluted in a suitable growth medium (e.g., Tryptic Soy Broth or M63 minimal medium) to a standardized cell density (e.g., 1:100 dilution).[2]

  • Inoculation: 100-200 µL of the diluted bacterial suspension is added to the wells of a 96-well flat-bottom polystyrene microtiter plate.[2] For testing Ceftazidime's inhibitory effect, the antibiotic is added to the wells at desired concentrations before inoculation.

  • Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS) or sterile water.[2]

  • Staining: The remaining adherent biofilms are stained with 125 µL of a 0.1% crystal violet solution for 10-15 minutes at room temperature.[2]

  • Washing and Solubilization: The excess stain is washed off, and the plate is allowed to dry. The bound crystal violet is then solubilized by adding 125 µL of 30% acetic acid to each well.[2]

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 550-590 nm. The absorbance reading is proportional to the biofilm biomass.

Calgary Biofilm Device (CBD) Protocol for MBEC Determination

The Calgary Biofilm Device is designed for reproducible biofilm susceptibility testing and is particularly useful for determining the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

  • Biofilm Formation: A 96-well plate is filled with a standardized bacterial inoculum. The CBD lid, with its 96 pegs, is placed onto the plate, and the entire assembly is incubated for a specified period (e.g., 24 hours) on a shaker to allow for biofilm formation on the pegs.[3]

  • Rinsing: After incubation, the peg lid is removed and rinsed with PBS to remove planktonic bacteria.

  • Antimicrobial Challenge: The peg lid is then placed onto a new 96-well plate containing serial dilutions of Ceftazidime. This "challenge plate" is incubated for a further 24 hours.[3]

  • Neutralization and Recovery: Following the antimicrobial challenge, the peg lid is rinsed again and placed onto a "recovery plate" containing fresh growth medium, often with a neutralizer to inactivate the antibiotic. The plate is sonicated to dislodge the biofilm bacteria from the pegs into the medium.[3]

  • Incubation and Assessment: The recovery plate is incubated for 24 hours. The Minimum Biofilm Eradication Concentration (MBEC) is determined as the lowest concentration of Ceftazidime that prevents bacterial regrowth from the treated biofilm.[3]

Ceftazidime's Impact on Biofilm-Related Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms by which Ceftazidime affects biofilm formation in P. aeruginosa. At sub-inhibitory concentrations, Ceftazidime has been shown to interfere with key signaling pathways that regulate biofilm development.

Ceftazidime_Biofilm_Inhibition cluster_ceftazidime Ceftazidime (Sub-MIC) cluster_regulation Gene Expression cluster_phenotype Biofilm Phenotype Ceftazidime Ceftazidime lecA lecA Ceftazidime->lecA downregulates lecB lecB Ceftazidime->lecB downregulates pel pel Ceftazidime->pel downregulates psl psl Ceftazidime->psl downregulates Adhesion Adhesion lecA->Adhesion lecB->Adhesion Matrix Polysaccharide Matrix Synthesis pel->Matrix psl->Matrix Biofilm Biofilm Formation Adhesion->Biofilm Matrix->Biofilm

Experimental_Workflow_MBEC start Start step1 Inoculate 96-well plate with bacterial suspension start->step1 step2 Place Calgary Biofilm Device (CBD) lid onto the plate step1->step2 step3 Incubate to form biofilms on pegs step2->step3 step4 Rinse peg lid with PBS step3->step4 step5 Transfer peg lid to challenge plate with serial dilutions of Ceftazidime step4->step5 step6 Incubate for antimicrobial challenge step5->step6 step7 Rinse peg lid with PBS step6->step7 step8 Transfer peg lid to recovery plate with fresh medium step7->step8 step9 Sonicate to dislodge biofilm bacteria step8->step9 step10 Incubate recovery plate step9->step10 end Determine MBEC by assessing regrowth step10->end

Studies have shown that sub-minimum inhibitory concentrations (sub-MICs) of Ceftazidime can reduce the gene expression of lecA, lecB, pel, and psl in P. aeruginosa.[5] These genes are crucial for adhesion and the synthesis of the polysaccharide matrix, which are essential components of the biofilm structure.[5] Furthermore, there is evidence to suggest that Ceftazidime may interfere with quorum sensing (QS), the cell-to-cell communication system that coordinates virulence factor production and biofilm formation in P. aeruginosa.[9][10] By downregulating these key genes, Ceftazidime can inhibit the initial stages of biofilm development, even at concentrations that are not sufficient to kill planktonic bacteria.

Conclusion

The validation of biofilm models is paramount for the accurate assessment of the anti-biofilm activity of antibiotics like Ceftazidime. The Microtiter Plate Assay serves as a valuable high-throughput screening tool for identifying compounds that inhibit biofilm formation, while the Calgary Biofilm Device provides a more robust and reproducible method for determining the concentration required to eradicate established biofilms. The choice of model should be guided by the specific research question and the stage of drug development. Understanding the molecular mechanisms by which Ceftazidime impedes biofilm formation, including the downregulation of key adhesion and matrix production genes, provides valuable insights for the development of novel anti-biofilm strategies. This comparative guide provides a foundation for researchers to make informed decisions when designing and interpreting experiments aimed at combating biofilm-associated infections.

References

Comparative Analysis of Resistance Development to Ceftazidime and Cefepime

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the development of bacterial resistance to two widely used cephalosporin (B10832234) antibiotics: Ceftazidime (B193861), a third-generation cephalosporin, and Cefepime (B1668827), a fourth-generation cephalosporin. This analysis is supported by experimental data, detailed methodologies, and visualizations of the key resistance pathways.

Executive Summary

Both Ceftazidime and Cefepime are critical antibiotics in the treatment of serious Gram-negative infections. However, the emergence of resistance threatens their clinical efficacy. This guide explores the nuances of resistance development to these two agents, highlighting key differences in their propensity to select for resistant mutants. Overall, evidence suggests that Cefepime may be a more robust agent against the development of resistance, particularly that which is mediated by the derepression of AmpC β-lactamases.

Data Presentation: Quantitative Comparison of Ceftazidime and Cefepime Resistance

The following tables summarize key quantitative data from comparative studies on resistance to Ceftazidime and Cefepime.

Table 1: Comparative In Vitro Activity (MIC50/MIC90) Against Key Gram-Negative Pathogens

OrganismCeftazidime (μg/mL)Cefepime (μg/mL)Reference
Pseudomonas aeruginosa4 / 84 / 8[1]
Enterobacter cloacae≥16 (decreased susceptibility)≥2 (decreased susceptibility)[2]
Klebsiella pneumoniae--
Escherichia coli--

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data for K. pneumoniae and E. coli are variable depending on the presence of specific resistance mechanisms like ESBLs.

Table 2: Frequency of Resistance Development in Clinical and In Vitro Studies

OrganismStudy TypeCeftazidime Resistance FrequencyCefepime Resistance FrequencyReference
Pseudomonas aeruginosaIn vitro selection10⁻⁵ to 10⁻¹⁰< 10⁻¹¹[3]
Enterobacter cloacaeMurine peritonitis model21/36 cases1/36 cases
P. aeruginosa (Cystic Fibrosis Isolates)Clinical isolates8.7% non-susceptible16.4% non-susceptible[4]

Table 3: Impact of Resistance Mechanisms on MIC Values

OrganismResistance MechanismCeftazidime MIC ShiftCefepime MIC ShiftReference
Enterobacter cloacaeAmpC derepressionSelected at 1-4096 mg/LSelected at 0.12-16 mg/L[5]
Enterobacter cloacaeIn vitro serial passage-4- to 256-fold increase[6]
P. aeruginosaMexXY-OprM overexpression-18.3- to 152.7-fold increase in mexY expression[7]

Mechanisms of Resistance: A Comparative Overview

The primary mechanisms of resistance to both Ceftazidime and Cefepime involve enzymatic degradation by β-lactamases and reduced drug accumulation due to efflux pumps and porin loss. However, the relative contribution of these mechanisms differs between the two drugs.

β-Lactamase Production
  • AmpC β-Lactamases: These are chromosomally encoded enzymes in many Gram-negative bacteria, including Enterobacter spp., Citrobacter spp., and Pseudomonas aeruginosa. Their expression is typically low but can be induced or constitutively overexpressed (derepressed) upon exposure to certain β-lactams. Ceftazidime is a more potent inducer of AmpC production than Cefepime.[8] This difference is a key factor in the lower propensity of Cefepime to select for resistant mutants in AmpC-producing organisms.

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in E. coli and K. pneumoniae, can hydrolyze both Ceftazidime and Cefepime.

  • Carbapenemases: While primarily targeting carbapenems, some carbapenemases can also effectively hydrolyze both Ceftazidime and Cefepime.

Efflux Pump Overexpression
  • MexXY-OprM: This efflux pump in P. aeruginosa is a significant mechanism of resistance, particularly for Cefepime. Overexpression of the mexXY operon can lead to a phenotype where isolates are more resistant to Cefepime than to Ceftazidime.[9] This is because Cefepime is a better substrate for the MexXY-OprM pump.

Porin Loss

Reduced expression of outer membrane porins can decrease the influx of both antibiotics into the bacterial cell, contributing to resistance, often in conjunction with β-lactamase production.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AmpC β-Lactamase Induction

The induction of AmpC β-lactamase is a complex process linked to peptidoglycan recycling. The following diagram illustrates the key regulatory components.

Caption: AmpC β-lactamase induction pathway.

Experimental Workflow for Investigating Resistance Mechanisms

The following diagram outlines a typical workflow for characterizing the mechanisms of resistance to Ceftazidime and Cefepime.

Resistance_Workflow start Clinical Isolate mic Broth Microdilution (MIC Determination) start->mic phenotype Resistance Phenotype (Resistant/Susceptible) mic->phenotype wgs Whole Genome Sequencing (WGS) phenotype->wgs expression qRT-PCR (Gene Expression Analysis) phenotype->expression gene_analysis In Silico Analysis (Resistance Genes) wgs->gene_analysis result_beta_lactamase Identify β-lactamases (e.g., AmpC, ESBL) gene_analysis->result_beta_lactamase result_porin Identify Porin Mutations/Loss gene_analysis->result_porin protein Western Blot (Protein Expression) expression->protein expression->result_beta_lactamase result_efflux Identify Efflux Pump Upregulation expression->result_efflux protein->result_beta_lactamase

Caption: Experimental workflow for resistance analysis.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Ceftazidime and Cefepime that inhibits the visible growth of a bacterial isolate.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Ceftazidime and Cefepime stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute Ceftazidime and Cefepime in MHB in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Quantitative Real-Time Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of resistance-related genes (e.g., ampC, mexY) in response to antibiotic exposure.

Materials:

  • Bacterial cultures grown with and without sub-inhibitory concentrations of Ceftazidime or Cefepime

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR instrument

  • SYBR Green or TaqMan probes

  • Primers specific for target and housekeeping genes

Procedure:

  • RNA Extraction: Extract total RNA from bacterial cultures.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and SYBR Green or TaqMan probes.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene. The fold change in gene expression in antibiotic-exposed samples is calculated relative to the unexposed control.

Conclusion

The development of resistance to Ceftazidime and Cefepime is a multifaceted process involving various mechanisms. While both are effective antibiotics, Cefepime generally demonstrates a lower propensity for the selection of resistance, particularly through the induction of AmpC β-lactamases. This is a critical consideration for empirical therapy and for strategies to preserve the efficacy of these important antimicrobial agents. Understanding the specific resistance mechanisms prevalent in a clinical setting, through the application of the experimental protocols outlined in this guide, is essential for optimizing treatment and controlling the spread of antibiotic resistance.

References

The Correlation Between In Vitro Ceftazidime Susceptibility and In Vivo Efficacy: A Comparative Guide Based on Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data to guide research and development.

This guide provides a comparative analysis of animal studies that investigate the relationship between the in vitro susceptibility of various bacterial pathogens to ceftazidime (B193861) and the in vivo outcomes of treatment. For researchers, scientists, and drug development professionals, understanding this correlation is pivotal for predicting clinical efficacy and establishing relevant breakpoints for antimicrobial susceptibility testing. This document summarizes key quantitative data from murine infection models, details the experimental protocols, and visualizes the critical relationships between laboratory measurements and in vivo drug performance.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of ceftazidime and ceftazidime-avibactam against different bacterial isolates in neutropenic mouse models. These studies highlight how the minimum inhibitory concentration (MIC) determined in vitro correlates with the reduction in bacterial load in vivo.

Bacterial SpeciesInfection ModelCeftazidime MIC (μg/mL)Ceftazidime-Avibactam MIC (μg/mL)Dosing RegimenIn Vivo Efficacy (log10 CFU reduction vs. 0-h control)Reference
Pseudomonas aeruginosaNeutropenic Thigh-4Humanized Ceftazidime-Avibactam~2.5[1]
Pseudomonas aeruginosaNeutropenic Thigh-8Humanized Ceftazidime-Avibactam~2.0[1]
Enterobacteriaceae IsolatesNeutropenic Thigh>32 (most isolates)≤16Humanized Ceftazidime-Avibactam (2g/0.5g q8h)Reliable efficacy observed[2]
Enterobacteriaceae IsolatesNeutropenic Thigh>32 (most isolates)32Humanized Ceftazidime-Avibactam (2g/0.5g q8h)Variable activity[2]
Pseudomonas aeruginosaMurine Lung32-CeftazidimeBacterial reductions observed[3]
Pseudomonas aeruginosaMurine Lung64-CeftazidimeVariable efficacy[3]
Pseudomonas aeruginosaMurine Lung128-CeftazidimeNo activity[3]
Pseudomonas aeruginosaMurine Lung-≤32Ceftazidime-AvibactamEfficacy observed[3]
Pseudomonas aeruginosaMurine Lung-64Ceftazidime-AvibactamNo efficacy[3]

Experimental Protocols

The methodologies employed in these animal studies share a common framework designed to simulate human infections and treatment protocols.

Bacterial Isolates and Susceptibility Testing
  • Isolates : Clinical isolates of Gram-negative bacteria, such as Pseudomonas aeruginosa and various Enterobacteriaceae, are used.[2]

  • Susceptibility Testing : The minimum inhibitory concentrations (MICs) of ceftazidime and ceftazidime-avibactam are determined for each isolate using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2] For ceftazidime-avibactam, a fixed concentration of avibactam (B1665839) (e.g., 4 µg/mL) is typically used.[2]

Animal Models
  • Neutropenic Thigh Infection Model : This is a common model used to evaluate antimicrobial efficacy.[1][2]

    • Animal Preparation : Mice (e.g., female ICR mice) are rendered neutropenic by the administration of cyclophosphamide.[2]

    • Inoculation : A standardized bacterial suspension is injected into the thigh muscle of the mice.[2][4]

  • Murine Lung Infection Model : This model is used to assess efficacy against respiratory pathogens.[3]

    • Inoculation : Mice are intranasally inoculated with a bacterial suspension to establish a lung infection.[3]

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
  • Dosing Regimens : Humanized dosing regimens are often simulated in mice to mimic the drug exposure observed in patients.[1][2] This involves administering doses at specific intervals to achieve a target percentage of the dosing interval where the free drug concentration remains above the MIC (%fT>MIC).[4][5]

  • Drug Concentration Measurement : Blood and, in the case of lung infections, epithelial lining fluid (ELF) samples are collected at various time points to determine the concentrations of ceftazidime and avibactam.[3]

  • PK/PD Parameter Calculation : The pharmacokinetic parameters are used to calculate the pharmacodynamic index, primarily the %fT>MIC, which is the key predictor of efficacy for beta-lactam antibiotics like ceftazidime.[4][5]

Assessment of In Vivo Efficacy
  • Bacterial Load Determination : At the end of the treatment period (e.g., 24 hours), animals are euthanized, and the infected tissues (thigh or lungs) are collected.[1][3] The tissues are homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFU).[2]

  • Efficacy Endpoint : The primary measure of efficacy is the change in bacterial density (log10 CFU) in treated animals compared to control animals that received a placebo.[1][2] A "static" effect is defined as no net change in CFU after 24 hours of treatment.[5]

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow and the theoretical relationship between in vitro susceptibility and in vivo outcomes.

experimental_workflow cluster_invitro In Vitro Assessment cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Sampling cluster_outcome Outcome Assessment isolate Bacterial Isolate mic_testing Broth Microdilution (MIC Determination) isolate->mic_testing inoculation Bacterial Inoculation (Thigh or Lung) mic_testing->inoculation neutropenia Induce Neutropenia (e.g., Cyclophosphamide) neutropenia->inoculation dosing Administer Ceftazidime Regimen inoculation->dosing pk_sampling Collect Blood/Tissue Samples for PK dosing->pk_sampling euthanasia Euthanasia at 24h dosing->euthanasia cfu_quant Quantify Bacterial Load (CFU) pk_sampling->cfu_quant tissue_processing Tissue Homogenization & Plating euthanasia->tissue_processing tissue_processing->cfu_quant

Generalized experimental workflow for in vivo efficacy testing.

logical_relationship cluster_lab Laboratory & Pharmacokinetic Parameters cluster_pd Pharmacodynamic Integration cluster_response In Vivo Response mic In Vitro MIC pd_index %fT > MIC (Time Above MIC) mic->pd_index pk Pharmacokinetics (Drug Exposure in Animal) pk->pd_index outcome Bacteriological Outcome (e.g., CFU Reduction, Stasis, Eradication) pd_index->outcome

Relationship between MIC, PK/PD, and in vivo outcome.

Conclusion

The presented data from animal models demonstrate a clear correlation between the in vitro susceptibility of Gram-negative bacteria to ceftazidime and the in vivo efficacy of the treatment. The pharmacodynamic parameter %fT>MIC is a critical factor that links the MIC of an isolate to the expected bacteriological response.[5] These preclinical studies are instrumental in validating susceptibility breakpoints and predicting the potential clinical success of ceftazidime against various pathogens. For drug development professionals, these findings underscore the importance of integrating in vitro susceptibility data with robust animal model experiments to inform clinical trial design and dosing strategies.

References

Safety Operating Guide

Proper Disposal of Ceftazidime (Hydrate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Ceftazidime (B193861) (hydrate) in a research environment, ensuring the safety of personnel and minimizing environmental impact.

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Ceftazidime (hydrate), a third-generation cephalosporin (B10832234) antibiotic, requires specific disposal procedures due to its biological activity and potential for environmental harm. This guide provides a step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Ceftazidime (hydrate) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][4] In case of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][3]

Disposal Procedures for Ceftazidime (Hydrate)

The primary principle for the disposal of Ceftazidime (hydrate) is to treat it as hazardous chemical waste.[5] It should not be disposed of in regular trash or flushed down the drain.[4][6] The following procedures outline the recommended steps for proper disposal.

Step 1: Segregation and Collection

All waste containing Ceftazidime (hydrate), including unused product, contaminated labware (e.g., vials, pipette tips), and solutions, should be collected in a designated, properly labeled, and sealed hazardous waste container.[4][7][8] Ensure the container is compatible with the chemical waste.

Step 2: Inactivation of Ceftazidime (Hydrate)

For liquid waste containing Ceftazidime (hydrate), a chemical inactivation step is recommended to degrade the biologically active beta-lactam ring prior to final disposal. Hydrolysis is an effective method for this purpose. The degradation of ceftazidime is accelerated under both acidic and basic conditions, as well as by increased temperature and exposure to light.[4][9]

Experimental Protocol for Chemical Hydrolysis:

  • Preparation: Working in a chemical fume hood, prepare a solution of either dilute hydrochloric acid (e.g., 1 M HCl) or dilute sodium hydroxide (B78521) (e.g., 1 M NaOH).

  • Acid or Base Addition: Slowly add the acidic or basic solution to the liquid waste containing Ceftazidime (hydrate) while stirring. Monitor the pH of the solution.

  • Hydrolysis: Allow the mixture to stand for a sufficient period to ensure the hydrolysis of the beta-lactam ring. The time required will depend on the concentration of the antibiotic and the pH of the solution. Studies have shown that increasing the temperature can accelerate this process.[4]

  • Neutralization: After the inactivation period, neutralize the solution by adding a suitable acid or base until the pH is between 6 and 8.

  • Collection: Transfer the neutralized, inactivated solution to the designated hazardous waste container.

Step 3: Final Disposal

The collected hazardous waste containing Ceftazidime (hydrate) must be disposed of through a licensed chemical waste disposal service.[4] This may involve controlled incineration or other approved methods that ensure the complete destruction of the compound and prevent its release into the environment.[4] Always follow your institution's specific guidelines and local, regional, and national regulations for hazardous waste disposal.[7][10]

Quantitative Data on Ceftazidime Degradation

The following table summarizes various methods for the degradation of cephalosporin antibiotics, providing an overview of their effectiveness.

Degradation MethodConditionsRemoval EfficiencyReference
Thermal Treatment 60°C for 4 hours71.9%[7]
Thermal Treatment 90°C for 4 hours87.3%[7]
Ozonation 5.2 g O₃/L79.9%[7]
Ionizing Radiation 100 kGy85.5%[7]

Logical Workflow for Ceftazidime (Hydrate) Disposal

The following diagram illustrates the decision-making process for the proper disposal of Ceftazidime (hydrate) waste in a laboratory setting.

G cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_disposal Final Disposal start Ceftazidime (hydrate) Waste Generated assess_type Determine Waste Type start->assess_type collect_solid Collect in a Labeled, Sealed Hazardous Waste Container assess_type->collect_solid Solid Waste (e.g., unused powder, contaminated labware) inactivate Perform Chemical Inactivation (Hydrolysis) assess_type->inactivate Liquid Waste (e.g., solutions) dispose Arrange for Disposal by a Licensed Chemical Waste Service (e.g., Incineration) collect_solid->dispose neutralize Neutralize Solution (pH 6-8) inactivate->neutralize collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container neutralize->collect_liquid collect_liquid->dispose

Caption: Decision tree for the proper disposal of Ceftazidime (hydrate) waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ceftazidime (Hydrate)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Ceftazidime (hydrate) in a laboratory setting, ensuring the protection of researchers and the integrity of experimental work.

Ceftazidime (hydrate) is a cephalosporin (B10832234) antibiotic widely used in research and development. While a valuable compound, it is classified as a respiratory and skin sensitizer, necessitating stringent safety protocols to prevent allergic reactions and ensure a safe laboratory environment.[1][2] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for all personnel handling this substance.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks involving Ceftazidime (hydrate).

TaskRespiratory ProtectionHand ProtectionEye ProtectionSkin and Body Protection
Weighing/Handling of Powder NIOSH-approved respirator (e.g., N95 or higher)Impervious gloves (e.g., nitrile)Safety glasses with side shields or chemical splash goggles[3]Lab coat
Preparing Solutions Use in a chemical fume hood; respirator if hood is unavailableImpervious gloves (e.g., nitrile)Chemical splash gogglesLab coat
Administering to Cell Cultures/Animals Not generally required if performed in a biological safety cabinetImpervious gloves (e.g., nitrile)Safety glassesLab coat
Cleaning Spills NIOSH-approved respirator and full-face shieldHeavy-duty, chemical-resistant glovesChemical splash goggles and face shieldChemical-resistant apron or suit over a lab coat
Waste Disposal Not generally requiredImpervious gloves (e.g., nitrile)Safety glassesLab coat

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Ceftazidime (hydrate) minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Always handle Ceftazidime (hydrate) powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

2. Weighing and Reconstitution:

  • Before handling the powder, don all required PPE as specified in the table above.

  • To reduce dust formation, handle the powder carefully.

  • When preparing solutions, add the diluent to the Ceftazidime (hydrate) powder slowly to avoid splashing.

  • Work with the sash of the fume hood at the lowest practical height.

3. Experimental Use:

  • When using solutions of Ceftazidime (hydrate), continue to wear appropriate gloves, eye protection, and a lab coat.

  • Avoid direct contact with the skin and eyes.[4][6] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][7]

4. Post-Handling:

  • After handling is complete, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all work surfaces and equipment used.

Disposal Plan: Managing Ceftazidime (Hydrate) Waste

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All solid waste contaminated with Ceftazidime (hydrate), including unused powder, contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid waste, such as unused solutions, should be collected in a separate, labeled hazardous waste container for liquids. Do not pour Ceftazidime (hydrate) solutions down the drain.[1]

2. Sharps Disposal:

  • Needles and syringes used for administering Ceftazidime (hydrate) solutions must be disposed of in a designated sharps container.[8]

3. Container Disposal:

  • Empty containers that held Ceftazidime (hydrate) powder should be treated as hazardous waste unless thoroughly decontaminated.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not dispose of Ceftazidime (hydrate) waste with regular laboratory or household trash.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with Ceftazidime (hydrate).

PPE_Selection_Workflow cluster_start Start cluster_tasks Task Assessment cluster_ppe Required PPE start Identify Task weighing Weighing or Handling Powder? start->weighing solution Preparing or Handling Solution? weighing->solution No respirator NIOSH-Approved Respirator weighing->respirator Yes gloves Impervious Gloves weighing->gloves spill Cleaning a Spill? solution->spill No solution->gloves goggles Chemical Splash Goggles solution->goggles Yes spill->gloves labcoat Lab Coat spill->labcoat No spill_ppe Heavy-Duty Gloves, Face Shield, Apron spill->spill_ppe Yes respirator->goggles goggles->labcoat spill_ppe->labcoat

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.